1,5-Dibromo-3-methylpentane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27967. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,5-dibromo-3-methylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-6(2-4-7)3-5-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPZWUMQKMLLHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196226 | |
| Record name | 1,5-Dibromo-3-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4457-72-1 | |
| Record name | 1,5-Dibromo-3-methylpentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4457-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dibromo-3-methylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004457721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4457-72-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27967 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Dibromo-3-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dibromo-3-methylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,5-Dibromo-3-methylpentane: Synthesis, Reactivity, and Applications in Advanced Material and Pharmaceutical Development
For Immediate Release
HANOVER, GERMANY – January 6, 2026 – As a cornerstone building block in the synthesis of specialized heterocyclic compounds, 1,5-Dibromo-3-methylpentane (CAS Number: 4457-72-1) presents a unique molecular architecture for the development of advanced materials and novel therapeutic agents. This technical guide offers a comprehensive overview of its chemical properties, detailed synthesis protocols, reactivity, and key applications for researchers, scientists, and professionals in drug development and materials science.
Core Compound Identification and Properties
This compound is a bifunctional alkyl halide that serves as a versatile precursor for the synthesis of 4-methyl-substituted six-membered heterocycles. Its distinct structure, featuring a methyl group at the 3-position, imparts specific conformational and electronic properties to the resulting cyclic systems, making it a valuable tool in fine-tuning the characteristics of target molecules.
| Property | Value | Source(s) |
| CAS Number | 4457-72-1 | [1] |
| Molecular Formula | C6H12Br2 | [1] |
| Molecular Weight | 243.97 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 233 °C at 760 mmHg | |
| Density | 1.580 g/mL | |
| Refractive Index | 1.508-1.510 | |
| Solubility | Insoluble in water | |
| SMILES | CC(CCBr)CCBr | [1] |
| InChIKey | YDPZWUMQKMLLHC-UHFFFAOYSA-N | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient synthesis of this compound involves the bromination of its corresponding diol, 3-methyl-1,5-pentanediol. This reaction is typically achieved using a strong brominating agent, such as hydrobromic acid in the presence of a strong acid catalyst.
Experimental Protocol: Bromination of 3-methyl-1,5-pentanediol
This protocol is based on established methods for the conversion of diols to dibromides.
Materials:
-
3-methyl-1,5-pentanediol
-
Concentrated Hydrobromic Acid (48% aqueous solution)
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-1,5-pentanediol (1 equivalent) and concentrated hydrobromic acid (2.5 equivalents).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.2 equivalents) dropwise with vigorous stirring. The addition should be controlled to maintain the temperature below 20°C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Add an equal volume of cold water and diethyl ether. Shake the funnel vigorously and allow the layers to separate.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product as a clear, colorless to pale yellow liquid.
Caption: Synthesis workflow for this compound.
Reactivity and Applications in Heterocyclic Synthesis
The primary utility of this compound lies in its ability to undergo intramolecular cyclization reactions with various nucleophiles to form 4-methyl-substituted six-membered heterocycles. The two terminal bromine atoms act as electrophilic sites, making the molecule an ideal precursor for constructing these ring systems.
Synthesis of 4-Methylpiperidine Derivatives
The reaction of this compound with primary amines or ammonia derivatives is a common route to synthesize 4-methylpiperidines. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including analgesics, antipsychotics, and antihistamines.[2] The methyl group at the 4-position can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
Caption: General scheme for 4-methylpiperidine synthesis.
Synthesis of 4-Methylthiane Derivatives
Similarly, reaction with sulfide nucleophiles, such as sodium sulfide, yields 4-methylthiane. Thiane derivatives are important in materials science and have also been explored for their potential therapeutic applications.
Synthesis of other 4-Methyl-Substituted Heterocycles
The versatility of this compound extends to the synthesis of other heterocyclic systems, including 4-methyl-substituted tetrahydropyrans and silacyclohexanes, by employing the appropriate nucleophiles.
Applications in Drug Development and Materials Science
The 4-methyl-substituted heterocyclic cores derived from this compound are prevalent in various fields of research and development.
Medicinal Chemistry and Drug Discovery
Nitrogen-containing heterocycles are a cornerstone of modern pharmaceuticals.[3] The introduction of a methyl group can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic properties, an effect often referred to as the "magic methyl" effect.[4] For instance, the 4-methylpiperidine scaffold is a key component of numerous FDA-approved drugs. The strategic placement of the methyl group can enhance binding to target proteins, improve metabolic stability by blocking sites of oxidation, and increase cell membrane permeability.[4]
While a specific drug directly synthesized from this compound is not publicly disclosed in detail, the resulting 4-methylpiperidine, 4-methylthiane, and other similar heterocyclic structures are widely recognized as "privileged scaffolds" in drug discovery.[2] These structures are known to interact with a variety of biological targets, making them attractive starting points for the design of new therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[2]
Liquid Crystals and Advanced Materials
Six-membered heterocyclic rings are also important structural motifs in the design of liquid crystals. The conformational properties and dipole moments of these rings, influenced by substituents like the 4-methyl group, can be tailored to achieve desired mesophase behaviors, such as nematic and smectic phases.[5] The synthesis of such materials often involves the incorporation of heterocyclic cores derived from precursors like this compound.
Safety and Handling
This compound is classified as an irritant. It is known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of 4-methyl-substituted six-membered heterocycles. Its utility in constructing these privileged scaffolds makes it a key resource for researchers and scientists in drug discovery and materials science. The ability to introduce a methyl group in a specific position within a heterocyclic ring provides a powerful tool for fine-tuning the properties of novel molecules, paving the way for the development of new therapeutics and advanced materials.
References
- 1. This compound | C6H12Br2 | CID 138258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. colorado.edu [colorado.edu]
1,5-Dibromo-3-methylpentane physical properties
An In-Depth Technical Guide to 1,5-Dibromo-3-methylpentane for Advanced Research Applications
Executive Summary: This guide provides a comprehensive overview of the physical properties, chemical identity, applications, and safety protocols for this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data to facilitate its effective and safe use as a key building block in organic synthesis. We delve into its physicochemical characteristics, spectroscopic signature, and synthetic utility, offering field-proven insights grounded in authoritative references.
Chemical Identity and Molecular Structure
This compound is a bifunctional organobromine compound.[1][2][3] Its structure features a five-carbon pentane backbone with bromine atoms at the terminal positions (1 and 5) and a methyl group at the central carbon (3). This symmetrical, yet branched, structure makes it a valuable intermediate for synthesizing a variety of heterocyclic and acyclic molecules.[4] The presence of two primary bromide leaving groups allows for sequential or simultaneous nucleophilic substitution reactions, providing a versatile platform for constructing more complex molecular architectures.[5]
The fundamental identifiers for this compound are:
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical state of this compound under standard conditions is a clear, colorless to pale yellow liquid.[8][9] It is characterized by low water solubility, a common trait for halogenated hydrocarbons, which dictates the choice of solvent systems for reactions and purifications.[5][10] Its relatively high boiling point is indicative of strong intermolecular forces (van der Waals) due to its molecular weight and the presence of two polarizable bromine atoms.
The core physical and chemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 243.97 g/mol | [1][3][7] |
| Density | ~1.58 g/mL | [1][3][5] |
| Boiling Point | 232.5 - 233 °C at 760 mmHg | [1][6] |
| Flash Point | 101 °C (214 °F) | [1][6][9] |
| Refractive Index (@ 20°C) | 1.5065 - 1.5105 | [1][3][8] |
| Appearance | Clear colorless to pale yellow liquid | [8][9] |
| Solubility | Insoluble in water | [5][9] |
Applications in Research and Drug Development
As a bifunctional alkylating agent, this compound serves as a crucial precursor in organic synthesis. Its primary utility lies in its role as a building block for forming carbocyclic and heterocyclic ring systems.
-
Pharmaceutical Intermediate: It is widely used as a chemical reagent and intermediate in pharmaceutical research.[5][8][9] The C6 backbone can be incorporated into larger molecules to modulate properties like lipophilicity and conformational flexibility, which are critical parameters in drug design.
-
Heterocycle Synthesis: The terminal bromides can react with dinucleophiles (e.g., diamines, dithiols) to construct saturated heterocycles, such as derivatives of piperidine or thiane.[4] For instance, reaction with a primary amine can lead to the formation of 4-methyl-substituted piperidines.
-
Carbocycle Synthesis: It can be employed in cyclization reactions, such as the Wurtz reaction or through organometallic intermediates, to form six-membered carbocycles with a methyl substituent.
Safety, Handling, and Storage
Proper handling of this compound is imperative due to its hazardous nature. It is classified as an irritant.[7]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[10]
-
First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[10] If irritation persists, seek medical attention.[10]
-
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents and strong bases.[5] Keep the container tightly closed to prevent moisture ingress and evaporation.[5] Recommended storage is at room temperature.[6][9]
Spectroscopic Characterization
The identity and purity of this compound are typically confirmed using standard spectroscopic techniques. Spectral data for this compound are available in various databases.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methine proton at the 3-position, and the methylene protons adjacent to the bromine atoms and the chiral center.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for the methyl carbon, the methine carbon, and the two sets of methylene carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching and bending vibrations. The C-Br stretching frequencies typically appear in the fingerprint region (below 800 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks corresponding to the molecular ion and various fragmentation products.[7]
Synthetic Considerations
This compound is often prepared from commercially available starting materials. One documented synthetic approach involves the conversion of α,ω-alkanediols to the corresponding dibromides.[14] A general workflow for its use in a subsequent nucleophilic substitution reaction to form a heterocyclic compound is outlined below. This protocol is illustrative and must be adapted based on the specific nucleophile and target molecule.
Caption: Generalized workflow for heterocycle synthesis.
Exemplary Protocol: Synthesis of a Diamine Adduct This self-validating protocol illustrates the causality behind experimental choices.
-
Reagent Preparation: Dissolve the dinucleophile (1.0 eq) in a suitable polar aprotic solvent like acetonitrile. The choice of solvent is critical; it must solubilize the reagents without reacting with the electrophilic centers.
-
Reaction Initiation: Add this compound (1.05 eq) to the solution. A slight excess of the dibromide ensures complete consumption of the more valuable dinucleophile.
-
Cyclization: Add a non-nucleophilic base, such as potassium carbonate (2.2 eq), to scavenge the HBr generated during the reaction. The base is crucial to drive the reaction to completion by preventing protonation of the nucleophile.
-
Monitoring: Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This provides real-time validation of reagent consumption and product formation.
-
Workup: After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. This step removes water-soluble byproducts.
-
Purification: The crude product is purified by column chromatography on silica gel. The eluent system is chosen based on the polarity of the target compound, ensuring separation from unreacted starting material and byproducts.
-
Characterization: The structure and purity of the final product are confirmed by NMR, IR, and MS, validating the outcome of the synthesis.
This structured approach, with built-in monitoring and validation steps, ensures the trustworthiness and reproducibility of the experimental outcome.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. This compound [stenutz.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 6. This compound | 4457-72-1 [sigmaaldrich.com]
- 7. This compound | C6H12Br2 | CID 138258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. This compound , 98% , 4457-72-1 - CookeChem [cookechem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. This compound(4457-72-1) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. This compound [webbook.nist.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Spectroscopic Deep Dive: Unraveling the Structure of 1,5-Dibromo-3-methylpentane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dibromo-3-methylpentane is a functionalized aliphatic hydrocarbon of interest in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures. Its bifunctional nature, with two primary bromine atoms, allows for a range of nucleophilic substitution reactions, making it a valuable precursor in the synthesis of carbocyclic and heterocyclic systems, as well as polymers and other materials. An unambiguous understanding of its molecular structure is paramount for its effective utilization in these applications. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The focus will be on not only presenting the spectral data but also on the underlying principles and the logical deduction of the structure from this information, offering field-proven insights for professionals in chemical research and drug development.
Molecular Structure and Symmetry
A foundational understanding of the molecular structure is crucial for interpreting its spectroscopic output. This compound possesses a plane of symmetry that bisects the C3 carbon and the methyl group attached to it. This symmetry element renders the two halves of the molecule chemically equivalent, a key factor that simplifies its NMR spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
Experimental Protocol: NMR Data Acquisition
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets for each unique carbon environment.
¹H NMR Spectroscopy: Analysis and Interpretation
The ¹H NMR spectrum of this compound is simplified due to the molecule's symmetry. We expect to see four distinct proton environments.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.40 | Triplet | 4H | -CH ₂-Br |
| ~1.85 | Multiplet | 4H | -CH ₂-CH₂Br |
| ~1.70 | Multiplet | 1H | -CH (CH₃)- |
| ~0.95 | Doublet | 3H | -CH(CH ₃)- |
Causality behind Predictions:
-
-CH₂-Br Protons (~3.40 ppm): These protons are directly attached to a carbon bearing an electronegative bromine atom. This proximity causes a significant deshielding effect, shifting their resonance downfield. The signal is expected to be a triplet due to coupling with the adjacent two protons of the neighboring CH₂ group (n+1 rule, 2+1=3).
-
-CH₂-CH₂Br Protons (~1.85 ppm): These protons are further from the bromine atom, so they experience less deshielding compared to the protons at C1 and C5. Their signal will be a multiplet due to coupling with the protons on the adjacent CH₂ and CH groups.
-
-CH(CH₃)- Proton (~1.70 ppm): This methine proton is in a more complex environment, coupled to the two adjacent CH₂ groups and the methyl group protons. This will result in a complex multiplet.
-
-CH(CH₃)- Protons (~0.95 ppm): The protons of the methyl group are in an alkyl environment, relatively shielded, and thus appear at a high field (upfield). The signal is a doublet due to coupling with the single adjacent methine proton (n+1 rule, 1+1=2).
¹³C NMR Spectroscopy: Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show four signals, corresponding to the four unique carbon environments in the molecule.
| Predicted Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~33 | Primary | -C H₂-Br |
| ~42 | Secondary | -C H₂-CH₂Br |
| ~31 | Tertiary | -C H(CH₃)- |
| ~19 | Primary | -CH(C H₃)- |
Causality behind Predictions:
-
-CH₂-Br Carbon (~33 ppm): The carbon atom directly bonded to the electronegative bromine atom is deshielded, causing its signal to appear downfield compared to a standard alkane carbon.
-
-CH₂-CH₂Br Carbon (~42 ppm): This secondary carbon is adjacent to the carbon bearing the bromine and the tertiary carbon, leading to its specific chemical shift.
-
-CH(CH₃)- Carbon (~31 ppm): This tertiary carbon is at the branch point of the molecule.
-
-CH(CH₃)- Carbon (~19 ppm): The methyl carbon is in a typical shielded alkyl environment, resulting in an upfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In this compound, the key functional group is the carbon-bromine bond.
Experimental Protocol: IR Data Acquisition
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample can be analyzed by placing a thin film between two salt plates (e.g., NaCl) or by using an Attenuated Total Reflectance (ATR) accessory.
IR Spectrum: Analysis and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretching (alkane) |
| 1465-1450 | Medium | C-H bending (CH₂) |
| 1380-1370 | Medium | C-H bending (CH₃) |
| 650-550 | Strong | C-Br stretching |
Key Spectral Features:
-
C-H Stretching: The strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in saturated hydrocarbons.
-
C-H Bending: The bands around 1465-1450 cm⁻¹ and 1380-1370 cm⁻¹ correspond to the bending vibrations of the methylene (CH₂) and methyl (CH₃) groups, respectively.
-
C-Br Stretching: The most diagnostic feature for this molecule is the strong absorption band in the fingerprint region, typically between 650-550 cm⁻¹, which is characteristic of the C-Br stretching vibration.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
The mass spectrum is typically obtained using electron ionization (EI) at 70 eV. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with electrons, causing ionization and fragmentation.
Mass Spectrum: Analysis and Interpretation
The mass spectrum of this compound will exhibit a characteristic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.
| m/z (mass-to-charge ratio) | Proposed Fragment | Key Features |
| 242, 244, 246 | [C₆H₁₂Br₂]⁺ (Molecular Ion) | Triplet peak in a ~1:2:1 intensity ratio, characteristic of a dibromo compound. |
| 163, 165 | [C₆H₁₂Br]⁺ | Doublet peak in a ~1:1 ratio, resulting from the loss of one bromine atom. |
| 83 | [C₆H₁₁]⁺ | Loss of both bromine atoms. |
| 55 | [C₄H₇]⁺ | A common alkyl fragment. |
Fragmentation Pathway and Isotopic Patterns:
The molecular ion peak will appear as a triplet (M, M+2, M+4) with an intensity ratio of approximately 1:2:1, which is a definitive signature for a molecule containing two bromine atoms.[2][3] The base peak is often an alkyl fragment resulting from the loss of the bromine atoms. A key fragmentation pathway involves the loss of a bromine radical to form a carbocation, which can then undergo further rearrangements and fragmentation.
Caption: A simplified fragmentation pathway for this compound.
Synthesis
A common laboratory synthesis of this compound involves the treatment of 3-methyl-1,5-pentanediol with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid.[4][5]
Experimental Protocol: Synthesis from 3-Methyl-1,5-pentanediol
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-1,5-pentanediol.
-
Carefully add an excess of 48% aqueous hydrobromic acid.
-
Heat the mixture to reflux for several hours.
-
After cooling, the organic layer is separated, washed with water, sodium bicarbonate solution, and brine.
-
The crude product is dried over an anhydrous drying agent (e.g., MgSO₄) and purified by vacuum distillation to yield this compound.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural elucidation of this compound. ¹H and ¹³C NMR spectroscopy reveal the carbon-hydrogen framework and the symmetry of the molecule. IR spectroscopy confirms the presence of the key C-Br functional group, and mass spectrometry provides the molecular weight and a characteristic fragmentation pattern that confirms the presence of two bromine atoms. This detailed spectroscopic analysis provides the necessary foundation for the confident application of this versatile building block in research and development.
References
- 1. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methyl-1,5-pentanediol = 98.0 GC 4457-71-0 [sigmaaldrich.com]
Solubility Profile of 1,5-Dibromo-3-methylpentane in Organic Solvents: A Guide for Synthetic and Developmental Applications
An In-Depth Technical Guide for Researchers
Abstract
1,5-Dibromo-3-methylpentane is a valuable building block in organic synthesis, frequently utilized in the construction of more complex molecular architectures for pharmaceutical and materials science research. A thorough understanding of its solubility characteristics is paramount for efficient reaction setup, purification, and formulation. This technical guide provides a comprehensive analysis of the theoretical and practical aspects governing the solubility of this compound in common organic solvents. We will explore its physicochemical properties, the intermolecular forces that dictate its solubility, predictive frameworks for solvent selection, and a robust experimental protocol for quantitative solubility determination.
Physicochemical Profile of this compound
Understanding the inherent properties of a solute is the foundation for predicting its behavior in different solvent systems. This compound is a halogenated alkane with distinct characteristics that influence its solubility.
The molecule's structure consists of a five-carbon pentane chain with a methyl group at the central carbon and terminal bromine atoms. The two carbon-bromine (C-Br) bonds introduce significant polarity and increase the molecular weight compared to its parent hydrocarbon. These features are critical in determining the types of intermolecular forces it can establish with solvent molecules.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4457-72-1 | [1][2] |
| Molecular Formula | C₆H₁₂Br₂ | [1][2][3] |
| Molecular Weight | 243.97 g/mol | [1][2] |
| Appearance | Colorless Liquid | [4] |
| Boiling Point | ~233 °C @ 760 mmHg | [2][3] |
| Density | ~1.58 g/cm³ | [2][3] |
| Flash Point | 101 °C (214 °F) | [2][3] |
| Refractive Index | ~1.508 | [2][3] |
| Water Solubility | Insoluble / Very Slightly Soluble | [2][5][6][7] |
| Calculated logP | ~3.2 - 3.3 | [1][3] |
The high molecular weight and the presence of two bromine atoms contribute to significant van der Waals forces.[5] The calculated octanol-water partition coefficient (logP) of approximately 3.2 indicates a strong preference for lipophilic (non-polar) environments over aqueous ones, which aligns with its observed insolubility in water.[1][2][3]
Theoretical Principles of Solubility
The solubility of a substance is governed by the principle similia similibus solvuntur, or "like dissolves like." This means a solute will dissolve best in a solvent that has a similar polarity and shares similar types of intermolecular forces.[5][7] For halogenated alkanes like this compound, the primary forces at play are London dispersion forces and dipole-dipole interactions.[5][8]
-
London Dispersion Forces: These are temporary attractive forces that arise from the random movement of electrons, creating transient dipoles. They are present in all molecules and their strength increases with molecular size and surface area. Due to its relatively large size and the presence of two heavy bromine atoms, this compound exhibits substantial dispersion forces.[8][9]
-
Dipole-Dipole Interactions: The C-Br bond is polar because bromine is more electronegative than carbon. This creates a permanent partial negative charge (δ-) on the bromine atoms and a partial positive charge (δ+) on the adjacent carbon atoms. These permanent dipoles allow this compound molecules to attract each other and to interact with other polar solvent molecules.[8][10]
A successful dissolution event occurs when the energy released from the new solute-solvent interactions is sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.[6] Haloalkanes tend to dissolve well in organic solvents because the new attractions formed are comparable in strength to the ones being broken.[5][7][8]
Caption: Intermolecular forces driving solubility.
Predictive Framework for Solvent Selection
While precise quantitative data requires experimental determination, a qualitative assessment of solubility can be made by comparing the polarity of this compound with various organic solvents. Given its alkyl backbone and polar C-Br bonds, the compound can be considered moderately polar.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Key Interactions | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | London Dispersion | High | The dominant dispersion forces in both solute and solvent are well-matched.[7][8] |
| Halogenated | Dichloromethane (DCM), Chloroform | Dispersion, Dipole-Dipole | Very High (Miscible) | Structural similarity and matched polarity lead to highly favorable interactions.[7] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Dispersion, Dipole-Dipole | High to Moderate | The solvent's polarity can accommodate the solute's dipole moments, leading to good solubility. |
| Polar Protic | Ethanol, Methanol | Dispersion, Dipole-Dipole | Moderate to Low | The solvent's strong hydrogen bonding network is disrupted without forming equally strong new interactions with the haloalkane, reducing solubility.[5][6] |
| Aqueous | Water | Hydrogen Bonding | Insoluble | The energy cost to break the strong hydrogen bonds in water is not recovered by the weak interactions with the haloalkane.[2][6][7] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely accepted technique. The core principle is to create a saturated solution at a constant temperature and then measure the concentration of the solute.
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial (e.g., a 20 mL glass vial with a PTFE-lined cap). The excess solid/liquid phase ensures that saturation is reached.
-
Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Causality Note: Constant temperature is critical as solubility is temperature-dependent. Prolonged agitation ensures the dissolution process reaches a true equilibrium state.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature bath for several hours (e.g., 2-4 hours). This allows the undissolved excess solute to settle, leaving a clear, saturated supernatant.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a pre-warmed pipette to prevent precipitation due to temperature changes.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean, tared volumetric flask. Trustworthiness Note: This step is crucial to remove any microscopic undissolved particles, ensuring only the dissolved solute is measured.
-
Dilution: Dilute the filtered sample to a known final volume with the same solvent. This brings the concentration into the optimal range for the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.
-
Calculation: Use the measured concentration and the dilution factor to calculate the original solubility in the saturated solution, typically expressed in g/L, mg/mL, or mol/L.
Caption: Experimental workflow for solubility measurement.
Safety and Handling Considerations
This compound is an irritant. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][11] Avoid inhalation of vapors and contact with skin and eyes.[12] Store the compound in a tightly closed container in a cool, dry place away from strong oxidizing agents and bases.[2]
Conclusion
This compound exhibits solubility characteristics typical of a moderately polar halogenated alkane. It is highly soluble in non-polar and halogenated organic solvents and shows good to moderate solubility in polar aprotic solvents. Its solubility is limited in polar protic solvents and it is considered insoluble in water. The principles of "like dissolves like," driven by a combination of London dispersion forces and dipole-dipole interactions, provide a reliable framework for predicting its behavior. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for obtaining accurate and reproducible data.
References
- 1. This compound | C6H12Br2 | CID 138258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.nl [fishersci.nl]
- 3. Page loading... [wap.guidechem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alkyl Halide - Definition, Structures, Properties, Preparation and FAQs [vedantu.com]
- 10. Alkyl halides- Classification, Properties and Methods of Preparation [allen.in]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. targetmol.com [targetmol.com]
An In-depth Technical Guide to the Reactivity of 1,5-Dibromo-3-methylpentane with Nucleophiles
Introduction
1,5-Dibromo-3-methylpentane is a versatile bifunctional electrophile that serves as a valuable building block in synthetic organic chemistry.[1][2] Its structure, featuring two primary bromine atoms separated by a five-carbon chain with a methyl substituent at the C3 position, predisposes it to a range of nucleophilic substitution reactions. The primary nature of the alkyl halides favors bimolecular nucleophilic substitution (SN2) mechanisms, while the 1,5-disposition of the leaving groups creates a strong thermodynamic and kinetic driving force for the formation of stable, six-membered cyclic products.[3] This guide provides a comprehensive technical overview of the reaction of this compound with various classes of nucleophiles, offering mechanistic insights, field-proven protocols, and an analysis of the factors governing product distribution.
Core Mechanistic Principles: Cyclization vs. Intermolecular Substitution
The reaction of this compound with a nucleophile (Nu:⁻) can proceed via two primary competitive pathways: intramolecular cyclization or intermolecular disubstitution.
-
Monosubstitution: The first step is invariably an SN2 reaction where the nucleophile displaces one of the bromide leaving groups.
-
Competition: The resulting intermediate possesses both a nucleophilic moiety and a remaining alkyl bromide. This sets up a competition:
-
Intramolecular SN2 (Cyclization): If the tethered nucleophilic center attacks the carbon bearing the second bromine, a six-membered ring is formed. This is often the favored pathway, especially under high dilution, as the reactive ends are held in close proximity.[3]
-
Intermolecular SN2 (Disubstitution/Polymerization): If another equivalent of the external nucleophile attacks the remaining alkyl bromide, a linear disubstituted product is formed. At higher concentrations, the probability of intermolecular collisions increases, which can favor this pathway or lead to step-growth polymerization.[4][5]
-
The outcome is governed by reaction kinetics and conditions. High dilution favors intramolecular reactions by minimizing collisions between different molecules, whereas high concentrations favor intermolecular reactions.[4]
Caption: Reaction pathways for this compound with nucleophiles.
Reactions with Nitrogen Nucleophiles: Synthesis of 3-Methylpiperidines
The reaction with primary amines or ammonia is a cornerstone for the synthesis of 3-methylpiperidine derivatives, which are prevalent scaffolds in pharmaceuticals.[6] The reaction proceeds via a tandem N-alkylation followed by an intramolecular cyclization.
Mechanism: The primary amine first acts as a nucleophile, displacing one bromide to form a secondary amine intermediate. In the presence of a non-nucleophilic base, this intermediate is deprotonated, enhancing the nucleophilicity of the nitrogen. Subsequent intramolecular SN2 attack on the second electrophilic carbon center forges the six-membered piperidine ring.
Caption: Synthesis of N-substituted 3-methylpiperidine.
Experimental Protocol: Synthesis of N-Benzyl-3-methylpiperidine
Objective: To synthesize N-benzyl-3-methylpiperidine from this compound and benzylamine.
Materials:
-
This compound (1 equiv.)
-
Benzylamine (1.1 equiv.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv.)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous acetonitrile.
-
Reagent Addition: Add anhydrous potassium carbonate, followed by the dropwise addition of benzylamine. The use of a non-nucleophilic base like K₂CO₃ is critical; it neutralizes the HBr formed during the reaction without competing with the amine nucleophile.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the solid K₂CO₃ and wash with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-benzyl-3-methylpiperidine.
Reactions with Oxygen Nucleophiles: Synthesis of 3-Methyltetrahydropyran
The reaction of this compound with an oxygen nucleophile, such as hydroxide or an alkoxide, is an application of the Williamson ether synthesis.[7][8][9] This reaction typically proceeds via an intramolecular pathway to yield 3-methyltetrahydropyran, a valuable heterocyclic solvent and intermediate.[10][11]
Mechanism: This reaction is best performed by first generating the 5-bromo-3-methylpentan-1-ol intermediate, which can then be cyclized under basic conditions. Direct reaction with a diol precursor (3-methylpentane-1,5-diol) and subsequent acid-catalyzed cyclization is also a viable route. For the intramolecular Williamson synthesis, a base like sodium hydride (NaH) is used to deprotonate the hydroxyl group, forming a potent alkoxide nucleophile that readily displaces the terminal bromide.[12]
Experimental Protocol: Synthesis of 3-Methyltetrahydropyran
Objective: To synthesize 3-methyltetrahydropyran from 5-bromo-3-methylpentan-1-ol.
Materials:
-
5-Bromo-3-methylpentan-1-ol (1 equiv.)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, dropping funnel, magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride in anhydrous THF. Cool the flask to 0°C in an ice bath.
-
Nucleophile Formation: Dissolve 5-bromo-3-methylpentan-1-ol in anhydrous THF and add it dropwise to the NaH suspension. The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0°C for 30 minutes after the addition is complete to ensure full formation of the alkoxide.
-
Reaction (Cyclization): Remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain for 4-8 hours. The intramolecular SN2 reaction is highly efficient for forming six-membered rings.[3]
-
Work-up: Cool the reaction to 0°C and cautiously quench the excess NaH by the slow addition of water.
-
Extraction: Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous phase with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain 3-methyltetrahydropyran.
Reactions with Carbon Nucleophiles: Synthesis of Substituted Cyclohexanes
Carbon-based nucleophiles, such as enolates derived from malonic esters or acetoacetic esters, are powerful tools for C-C bond formation.[13] The reaction with this compound provides a classic route to substituted cyclohexanes and related carboxylic acids or ketones.[14][15]
Mechanism: The malonic ester synthesis involves the deprotonation of diethyl malonate with a base (e.g., sodium ethoxide) to form a stabilized enolate. This enolate undergoes an initial SN2 reaction with the dibromide. A second equivalent of base removes the remaining acidic proton, generating a new enolate that cyclizes via intramolecular SN2 attack. Subsequent hydrolysis and decarboxylation yield a substituted cyclohexanecarboxylic acid.[16]
Caption: Malonic ester synthesis pathway to a substituted cyclohexane.
Experimental Protocol: Synthesis of 4-Methylcyclohexanecarboxylic Acid
Objective: To synthesize 4-methylcyclohexanecarboxylic acid using a malonic ester synthesis.
Materials:
-
Diethyl malonate (1 equiv.)
-
Sodium Ethoxide (NaOEt) (2.1 equiv.)
-
This compound (1 equiv.)
-
Anhydrous Ethanol (EtOH)
-
Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl)
-
Standard reaction, work-up, and purification equipment
Procedure:
-
Enolate Formation: In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise at room temperature.
-
First Alkylation: Add this compound to the enolate solution and heat the mixture to reflux for 2-4 hours.
-
Cyclization: After cooling slightly, add a second portion of sodium ethoxide solution and reflux for another 4-6 hours to drive the intramolecular cyclization.
-
Saponification: Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Heat to reflux to hydrolyze the diester to the corresponding dicarboxylate salt.
-
Acidification & Decarboxylation: After cooling, carefully acidify the mixture with concentrated HCl until it is strongly acidic (pH < 2). Gently heat the acidic solution. Carbon dioxide will evolve as the β-keto acid decarboxylates.
-
Isolation: Cool the mixture, which may cause the product to precipitate. Extract the product with diethyl ether. Dry the organic extracts, remove the solvent under reduced pressure, and purify the resulting carboxylic acid by recrystallization or distillation.
Summary of Reactions
| Nucleophile Class | Example Nucleophile | Key Intermediate Type | Major Product | Synthetic Utility |
| Nitrogen | Primary Amine (R-NH₂) | Secondary Amine | N-Alkyl-3-methylpiperidine[6] | Pharmaceutical scaffolds |
| Oxygen | Hydroxide/Alkoxide (RO⁻) | Alkoxide | 3-Methyltetrahydropyran[10] | Heterocyclic synthesis |
| Carbon | Malonate Enolate | Carbanion | 4-Methylcyclohexanecarboxylic acid | C-C bond formation, cyclic systems |
| Carbon | Acetoacetate Enolate | Carbanion | 4-Methylcyclohexanone[17] | Synthesis of cyclic ketones[13] |
Conclusion
This compound is a highly effective precursor for the synthesis of six-membered heterocyclic and carbocyclic systems. The predictable reactivity of its primary bromide centers via SN2 mechanisms, combined with a strong propensity for intramolecular cyclization, allows for the controlled construction of complex molecular architectures. By careful selection of the nucleophile and optimization of reaction conditions—particularly concentration—chemists can selectively favor cyclization over intermolecular substitution, making this reagent a powerful tool in the arsenal of synthetic and medicinal chemistry.
References
- 1. This compound | C6H12Br2 | CID 138258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Beyond Flory’s principle: Cyclization and unequal reactivity in step-growth linear polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsisinternational.org [rsisinternational.org]
- 6. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 3-Methyl-tetrahydro-pyran-4-ol synthesis - chemicalbook [chemicalbook.com]
- 11. Tetrahydropyran synthesis [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. b. What carboxylic acid is formed when the malonic ester synthesi... | Study Prep in Pearson+ [pearson.com]
- 15. a. What carboxylic acid would be formed if the malonic ester synthesis we.. [askfilo.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 3-Methylcyclohexanone | C7H12O | CID 11567 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 1,5-Dibromo-3-methylpentane in Modern Synthesis and Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dibromo-3-methylpentane, a structurally simple yet highly versatile bifunctional electrophile, represents a key building block in the synthesis of complex molecular architectures. Its unique C6 scaffold, featuring a central methyl group, offers a strategic entry point to a variety of saturated six-membered heterocycles, particularly 4-methyl-substituted piperidines and tetrahydropyrans. These motifs are of profound interest in medicinal chemistry due to their favorable physicochemical properties and their prevalence in numerous biologically active compounds. This in-depth technical guide explores the core research applications of this compound, providing not only a conceptual framework but also actionable experimental protocols for its utilization in the synthesis of high-value chemical entities. Beyond its primary role in heterocyclic synthesis, this guide will delve into its potential in polymer chemistry, as a bifunctional linker in novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), and in the construction of unique spirocyclic systems.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 4457-72-1 | [1] |
| Molecular Formula | C₆H₁₂Br₂ | [1] |
| Molecular Weight | 243.97 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Boiling Point | 233 °C at 760 mmHg | [1] |
| Density | 1.58 g/mL | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents. | [3] |
Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from strong oxidizing agents and bases.[3]
Core Application: Synthesis of 4-Methyl-Substituted Six-Membered Heterocycles
The primary and most well-documented application of this compound is its use as a precursor for the synthesis of 4-methylpiperidines and 4-methyltetrahydropyrans. The C-3 methyl group on the pentane backbone directly translates to a C-4 methyl substituent on the resulting heterocycle, a structural feature that can significantly influence the biological activity and pharmacokinetic properties of a molecule.[2][4]
Synthesis of N-Substituted-4-methylpiperidines
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast number of FDA-approved drugs and biologically active compounds.[4][5] The introduction of a methyl group at the 4-position can enhance lipophilicity and provide a vector for exploring structure-activity relationships (SAR).[6] The synthesis of N-substituted-4-methylpiperidines from this compound is a straightforward and efficient process involving a bimolecular nucleophilic substitution (SN2) reaction with a primary amine.
Reaction Workflow:
Figure 1: General workflow for the synthesis of N-substituted-4-methylpiperidines.
Experimental Protocol: Synthesis of N-Benzyl-4-methylpiperidine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), benzylamine (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the dibromopentane.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to afford the pure N-benzyl-4-methylpiperidine.
Synthesis of 4-Methyltetrahydropyran
The tetrahydropyran (THP) moiety is another privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities.[7] The synthesis of 4-methyltetrahydropyran from this compound can be achieved through a Williamson ether synthesis-type cyclization.
Reaction Workflow:
Figure 2: General workflow for the synthesis of 4-methyltetrahydropyran.
Experimental Protocol: Synthesis of 4-Methyltetrahydropyran
This protocol is based on the general principle of converting the dibromide to a diol followed by cyclization, or direct cyclization under specific conditions.
-
Hydrolysis to Diol (Intermediate Step): A more controlled route involves the initial conversion of this compound to 3-methylpentane-1,5-diol. This can be achieved by heating the dibromide with an aqueous solution of a base like sodium hydroxide, followed by acidification and extraction.
-
Cyclization of the Diol: The resulting 3-methylpentane-1,5-diol can then be cyclized to 4-methyltetrahydropyran under acidic conditions (e.g., refluxing with a catalytic amount of sulfuric acid).[8]
-
Direct Cyclization (Alternative): A one-pot approach involves reacting this compound with a suitable oxygen nucleophile source under conditions that favor intramolecular cyclization. For instance, reaction with silver oxide in a suitable solvent could potentially effect the cyclization.
Emerging and Potential Research Applications
The bifunctional nature of this compound opens up a wide range of possibilities beyond the synthesis of simple heterocycles. The following sections explore some of these potential applications, providing a forward-looking perspective for researchers.
Polymer Synthesis
This compound can serve as a monomer in condensation polymerization reactions to produce polyamines and polyethers. The central methyl group would introduce regular branching in the polymer backbone, influencing its physical properties such as crystallinity, solubility, and thermal stability.
Potential Polymerization Reactions:
-
Polyamines: Reaction with a diamine would lead to the formation of a polyamine. The resulting polymer would have regularly spaced methyl groups and tertiary amine linkages.
-
Polyethers: Reaction with a diol under Williamson ether synthesis conditions would produce a polyether with a regularly repeating 3-methyl-1,5-pentyleneoxy unit.
Bifunctional Linkers in Drug Development
The development of novel therapeutic modalities such as PROTACs relies on the use of bifunctional linkers to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[9][10][] this compound provides a simple, six-carbon aliphatic linker. The two bromine atoms can be sequentially substituted with different nucleophiles, allowing for the controlled assembly of a heterobifunctional molecule. The methyl group on the linker backbone can influence the linker's conformation and potentially impact the efficiency of ternary complex formation in a PROTAC.[9]
Logical Relationship for PROTAC Synthesis:
Figure 3: Conceptual workflow for utilizing this compound as a linker in PROTAC synthesis.
Synthesis of Spirocyclic Compounds
Spirocycles are an important class of compounds in drug discovery, offering a high degree of three-dimensionality.[12][13] this compound can be used to construct spirocyclic systems by reacting it with a nucleophile that can undergo two sequential alkylations. For example, reaction with a cyclic diketone or a related active methylene compound could lead to the formation of a spirocyclic system centered on the C-3 position of the pentane chain.
Conclusion
This compound is a versatile and valuable building block with significant potential in organic synthesis and medicinal chemistry. Its primary application as a precursor to 4-methyl-substituted piperidines and tetrahydropyrans provides a reliable entry into these important heterocyclic systems. Furthermore, its potential use in polymer synthesis, as a bifunctional linker, and in the construction of spirocycles highlights its broader utility. This guide has provided a comprehensive overview of these applications, complete with actionable protocols and a forward-looking perspective, to empower researchers in their pursuit of novel and impactful chemical entities.
References
- 1. This compound | C6H12Br2 | CID 138258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. nbinno.com [nbinno.com]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103864569A - Simple preparation method for 1,4-dibromopentane - Google Patents [patents.google.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of 1,5-Dibromo-3-methylpentane
Introduction: 1,5-Dibromo-3-methylpentane is a halogenated alkane of significant interest in synthetic organic chemistry, often employed as a building block in the synthesis of more complex molecules and heterocyclic compounds. Its bifunctional nature, with two primary bromine atoms, allows for a variety of nucleophilic substitution reactions. A thorough understanding of its molecular structure is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and confirm the structure of this compound, offering insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the chemical formula C₆H₁₂Br₂, presents a symmetrical framework around a central methine group. This symmetry, or lack thereof for certain nuclei, is a key determinant of its spectroscopic signature.
Caption: Molecular structure of this compound.
The primary spectroscopic techniques for the characterization of this molecule include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the connectivity of atoms and the chemical environment of the hydrogen and carbon nuclei.
-
Infrared (IR) Spectroscopy: To identify the functional groups and the types of bonds present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation pattern of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A note on data availability: As of early 2026, publicly accessible, experimentally verified ¹H and ¹³C NMR data for this compound is limited. The following interpretation is based on established principles of NMR spectroscopy and predicted spectral data. Researchers should use this as a guide for interpreting their own experimental results.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum is expected to show distinct signals for the chemically non-equivalent protons in the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 0.9 - 1.0 | Doublet | 3H | -CH₃ |
| ~ 1.6 - 1.8 | Multiplet | 1H | -CH - |
| ~ 1.8 - 2.0 | Multiplet | 4H | -CH₂ -CH₂Br |
| ~ 3.4 - 3.5 | Triplet | 4H | -CH₂Br |
Causality behind Expected Signals:
-
-CH₃ Protons: These protons are on the methyl group attached to the chiral center. They are expected to be the most upfield signal and should appear as a doublet due to coupling with the adjacent methine proton.
-
-CH- Proton: This single proton at the 3-position is expected to be a multiplet due to coupling with the protons of the adjacent methyl and methylene groups.
-
-CH₂-CH₂Br Protons: The four protons of the two methylene groups adjacent to the methine group are diastereotopic due to the chiral center at C3. This non-equivalence can lead to complex splitting patterns, likely appearing as a multiplet.
-
-CH₂Br Protons: The four protons on the carbons directly bonded to the bromine atoms are expected to be the most downfield due to the deshielding effect of the electronegative bromine. They should appear as a triplet due to coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~ 19 - 21 | Primary | -C H₃ |
| ~ 33 - 35 | Tertiary | -C H- |
| ~ 38 - 40 | Secondary | -C H₂-CH₂Br |
| ~ 42 - 44 | Secondary | -C H₂Br |
Causality behind Expected Signals:
-
-CH₃ Carbon: The methyl carbon is expected to be the most upfield signal.
-
-CH- Carbon: The methine carbon at the branch point will be further downfield.
-
-CH₂-CH₂Br Carbons: These methylene carbons are in a similar chemical environment.
-
-CH₂Br Carbons: The carbons directly attached to the electronegative bromine atoms will be the most deshielded and therefore appear furthest downfield.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, ~0.7 mL) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Optimize acquisition parameters, including the number of scans (typically 8-16), relaxation delay (e.g., 1-2 seconds), and spectral width.
-
¹³C NMR Acquisition: Employ proton decoupling to simplify the spectrum. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the types of chemical bonds present in a molecule. The spectrum for this compound is characterized by absorptions corresponding to C-H and C-Br stretching and bending vibrations.[1]
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Strong | C-H stretch (alkane) |
| 1465 - 1450 | Medium | C-H bend (methylene) |
| 1380 - 1370 | Medium | C-H bend (methyl) |
| 650 - 550 | Strong | C-Br stretch |
Interpretation of IR Spectrum:
-
C-H Stretching: The strong absorptions in the 2950-2850 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups.
-
C-H Bending: The medium intensity peaks around 1465-1450 cm⁻¹ and 1380-1370 cm⁻¹ correspond to the bending vibrations of the methylene and methyl groups, respectively.
-
C-Br Stretching: The strong absorption in the lower frequency region (650-550 cm⁻¹) is indicative of the C-Br stretching vibration, a key diagnostic peak for bromoalkanes.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the mid-infrared range (typically 4000-400 cm⁻¹).
-
Background Correction: Perform a background scan to subtract the absorbance of air (CO₂ and H₂O).
-
Data Analysis: Identify and label the major absorption peaks in the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound provides key information for its identification.[2]
Table 4: Mass Spectrometry Data (Electron Ionization) for this compound
| Mass-to-Charge Ratio (m/z) | Proposed Fragment |
| 242, 244, 246 | [M]⁺ (Molecular ion) |
| 163, 165 | [M - Br]⁺ |
| 135, 137 | [C₅H₁₀Br]⁺ |
| 83 | [C₆H₁₁]⁺ |
| 55 | [C₄H₇]⁺ |
Interpretation of Mass Spectrum:
-
Molecular Ion Peak: The presence of bromine atoms (with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) results in a characteristic isotopic pattern for bromine-containing fragments. The molecular ion peak ([M]⁺) will appear as a cluster of peaks at m/z 242, 244, and 246, with a relative intensity ratio of approximately 1:2:1, which is characteristic of a molecule containing two bromine atoms.
-
Loss of a Bromine Atom: A common fragmentation pathway for bromoalkanes is the loss of a bromine radical. This results in a prominent peak cluster at m/z 163 and 165, corresponding to the [M - Br]⁺ fragment.
-
Further Fragmentation: The fragment at m/z 135 and 137 likely arises from the loss of a propyl group from the [M - Br]⁺ ion. The peak at m/z 83 corresponds to the loss of both bromine atoms. The peak at m/z 55 is a common hydrocarbon fragment, [C₄H₇]⁺.
References
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of 4-Methyl-Substituted Heterocycles Using 1,5-Dibromo-3-methylpentane
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Substituted Heterocycles
Heterocyclic compounds form the structural backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique three-dimensional architecture and the presence of heteroatoms (typically nitrogen, oxygen, or sulfur) are crucial for modulating biological activity and physicochemical properties. Among these, six-membered saturated rings like piperidines are particularly prevalent in marketed drugs due to their favorable metabolic stability and ability to engage with biological targets.
This guide focuses on the synthetic utility of 1,5-dibromo-3-methylpentane , a versatile C6 building block for the construction of 4-methyl-substituted heterocyclic systems. The strategic placement of the methyl group at the C3 position of the pentane chain directly translates to a C4 substitution in the resulting heterocycle, a common motif in pharmacologically active molecules. This bifunctional electrophile serves as an ideal precursor for robust cyclization reactions with various nucleophiles.[1][2][3] This document provides an in-depth exploration of the underlying mechanisms, detailed experimental protocols, and critical insights for researchers in organic synthesis and drug development.
Core Reaction Principle: Intramolecular Nucleophilic Substitution
The primary synthetic strategy leveraging this compound is a double nucleophilic substitution (SN2) reaction. The terminal bromine atoms are excellent leaving groups, rendering the C1 and C5 positions highly electrophilic. When reacted with a dinucleophile, such as a primary amine or a sulfide salt, the reagent undergoes a sequential substitution process that culminates in an intramolecular cyclization to form a stable six-membered ring.
The success of this cyclization is governed by several factors:
-
Reaction Kinetics: The final intramolecular ring-closing step must be kinetically favorable compared to intermolecular polymerization. This is often achieved by employing high-dilution principles or slow addition of the dibromide reagent.
-
Nucleophile Strength: The choice of nucleophile dictates the type of heterocycle formed (e.g., primary amine for piperidine, sulfide for thiane).
-
Reaction Conditions: Solvent, temperature, and the choice of base are critical for optimizing yield and minimizing side reactions.
The general workflow for this synthetic approach is outlined below.
Figure 1: General experimental workflow for heterocyclic synthesis.
Application Protocol I: Synthesis of N-Substituted 4-Methylpiperidines
The synthesis of 4-methylpiperidines is a flagship application of this compound. The piperidine ring is a "privileged scaffold" in medicinal chemistry, and the 4-methyl substituent provides a simple yet impactful structural modification.
Mechanistic Pathway
The reaction proceeds in two distinct SN2 steps. First, the primary amine attacks one of the electrophilic carbons, displacing a bromide ion. This forms a linear amino-bromoalkane intermediate. The second step is a rapid, intramolecular SN2 reaction where the nitrogen attacks the remaining bromo-substituted carbon, closing the ring to form the final piperidine product and liberating a second equivalent of hydrobromic acid (HBr).
Figure 2: Reaction mechanism for N-substituted 4-methylpiperidine synthesis.
Experimental Protocol: Synthesis of 1-Benzyl-4-methylpiperidine
This protocol details the synthesis using benzylamine as the nucleophile.
Materials & Reagents:
-
This compound (C₆H₁₂Br₂, MW: 243.97 g/mol )[4]
-
Benzylamine (C₇H₉N, MW: 107.15 g/mol )
-
Anhydrous Potassium Carbonate (K₂CO₃, MW: 138.21 g/mol ), finely powdered
-
Anhydrous Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, dropping funnel
-
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous potassium carbonate (2.2 eq.) and anhydrous acetonitrile (100 mL).
-
Addition of Amine: Add benzylamine (1.0 eq.) to the stirring suspension.
-
Addition of Dibromide: Dissolve this compound (1.05 eq.) in 20 mL of anhydrous acetonitrile and add it to the dropping funnel. Add the dibromide solution dropwise to the reaction mixture over 30-45 minutes at room temperature.
-
Causality Note: Slow addition is crucial to favor the intramolecular cyclization over intermolecular polymerization, which can lead to unwanted oligomeric side products.
-
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% EtOAc in Hexanes). The disappearance of the starting amine and the appearance of a new, less polar product spot indicates progress.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the suspension to remove the potassium carbonate and potassium bromide salts. Wash the solid cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Causality Note: The bicarbonate wash removes any residual acidic species. The brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 1-benzyl-4-methylpiperidine as a pure liquid.
Characterization Data (Expected)
-
¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the benzyl protons, the piperidine ring protons (showing characteristic splitting patterns), and the methyl group singlet or doublet.
-
¹³C NMR (CDCl₃, 100 MHz): Resonances for the aromatic carbons of the benzyl group, the distinct carbons of the piperidine ring, and the methyl carbon.
-
Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₁₃H₁₉N.
Data Summary
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 24 | 60-75 |
| Benzylamine | K₂CO₃ | ACN | Reflux | 16 | 75-85 |
| Cyclohexylamine | Na₂CO₃ | EtOH | Reflux | 24 | 70-80 |
Table 1: Representative conditions for N-substituted 4-methylpiperidine synthesis.
Synthesis of Other 4-Methyl-Substituted Heterocycles
The same synthetic principle can be extended to other dinucleophiles to access different heterocyclic cores. 3-Substituted 1,5-dibromopentanes are established intermediates for preparing not only piperidines but also thianes (sulfur), silacyclohexanes (silicon), and phosphorinanes (phosphorus).[1][2]
Protocol II: Synthesis of 4-Methylthiane
Reaction: this compound + Na₂S → 4-Methylthiane
Materials & Reagents:
-
This compound
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
-
Ethanol (EtOH) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Setup: In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.1 eq.) in ethanol (10 mL per gram of dibromide).
-
Addition: Add this compound (1.0 eq.) to the solution.
-
Reaction: Heat the mixture to reflux for 6-10 hours, monitoring by GC-MS for the disappearance of the starting material.
-
Work-up:
-
Cool the mixture and remove the ethanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with additional dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Concentrate the solvent and purify the resulting liquid by distillation to obtain 4-methylthiane.
Trustworthiness & Self-Validation
The protocols described are designed to be self-validating through rigorous monitoring and characterization.
-
Reaction Monitoring: The use of TLC or GC-MS is essential to confirm the consumption of starting materials and the formation of the desired product, preventing premature or unnecessarily long reaction times.
-
Spectroscopic Confirmation: Full characterization by NMR (¹H, ¹³C) and Mass Spectrometry is non-negotiable. The expected spectra are well-defined and provide unambiguous confirmation of the 4-methyl-substituted heterocyclic structure.
-
Purity Assessment: Purification via chromatography or distillation, followed by a final purity check (e.g., qNMR or GC trace), ensures the material is suitable for subsequent applications in drug discovery workflows.
Conclusion
This compound is a powerful and efficient bifunctional electrophile for the synthesis of valuable 4-methyl-substituted six-membered heterocycles. The protocols outlined herein, particularly for the construction of N-substituted piperidines, are robust, scalable, and rely on fundamental, well-understood reaction mechanisms. By carefully controlling reaction parameters and employing rigorous analytical techniques, researchers can reliably produce these important scaffolds for advancing chemical and pharmaceutical research.
References
- 1. The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C6H12Br2 | CID 138258 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclization Reactions Involving 1,5-Dibromo-3-methylpentane
For: Researchers, scientists, and drug development professionals
Introduction: The Synthetic Utility of 1,5-Dibromo-3-methylpentane in constructing Six-Membered Rings
This compound is a valuable bifunctional electrophile for the synthesis of a variety of 4-methyl-substituted six-membered carbocyclic and heterocyclic scaffolds. These structural motifs are of significant interest in medicinal chemistry and materials science due to their conformational properties and potential as pharmacophores or building blocks for more complex molecular architectures. The presence of the methyl group at the 3-position introduces a key stereochemical element and can influence the kinetics and thermodynamics of cyclization reactions.
This guide provides an in-depth exploration of several key cyclization reactions utilizing this compound, complete with detailed experimental protocols, mechanistic insights, and discussions on the underlying chemical principles. The protocols are designed to be self-validating, with clear explanations for each experimental choice, ensuring reproducibility and a thorough understanding of the transformations.
The Thorpe-Ingold Effect: A Driving Force in Cyclization
A critical concept in understanding the cyclization of 3-substituted pentane derivatives is the Thorpe-Ingold effect , also known as the gem-dimethyl effect or angle compression.[1][2][3] This principle states that the presence of substituents on a carbon chain can accelerate intramolecular reactions. The methyl group in this compound, by increasing steric bulk, restricts the rotational freedom of the carbon chain. This pre-organizes the molecule into a conformation that is more favorable for ring closure, thereby increasing the rate of cyclization compared to its unsubstituted counterpart, 1,5-dibromopentane. This kinetic advantage is a recurring theme in the reactions discussed herein.
Section 1: Synthesis of 4-Methyl-Substituted Carbocycles
Malonic Ester Synthesis: Accessing 4-Methyl-1,1-cyclohexanedicarboxylic Acid
The reaction of this compound with a soft nucleophile like diethyl malonate is a classic method for constructing a cyclohexane ring functionalized for further elaboration. This reaction proceeds via a double nucleophilic substitution.
Reaction Scheme:
References
Application Notes & Protocols: 1,5-Dibromo-3-methylpentane as a Versatile Cross-Linking Agent
Introduction: Unlocking New Material Properties
In the dynamic fields of materials science, drug delivery, and tissue engineering, the ability to precisely modulate the physical and chemical properties of polymers and biopolymers is paramount. Cross-linking, the process of forming covalent bonds to join polymer chains, is a fundamental strategy to enhance mechanical strength, control swelling behavior, and improve the thermal and chemical stability of materials.
This document provides a comprehensive technical guide to utilizing 1,5-Dibromo-3-methylpentane as a versatile, homo-bifunctional cross-linking agent. With its simple aliphatic structure and two reactive primary bromide terminals, this reagent offers a reliable and efficient method for covalently linking polymers and biomolecules containing nucleophilic functional groups. Its non-polar, branched methyl core can introduce unique steric and hydrophobic characteristics into the resulting polymer network, potentially influencing degradation rates and encapsulation properties.
This guide is intended for researchers, scientists, and drug development professionals seeking to create novel hydrogels, functionalized biomaterials, and stabilized protein complexes. We will delve into the underlying chemical principles, provide detailed step-by-step protocols, and offer insights into the characterization of the resulting cross-linked materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4457-72-1 | [1] |
| Molecular Formula | C₆H₁₂Br₂ | [1][2] |
| Molecular Weight | 243.97 g/mol | [2] |
| Appearance | Liquid | |
| Boiling Point | 232.5°C at 760 mmHg | [3] |
| Density | ~1.58 g/cm³ | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents (DMSO, DMF, Chloroform) | N/A |
The Chemistry of Cross-Linking: A Mechanistic Overview
The efficacy of this compound as a cross-linker is rooted in the principles of nucleophilic substitution. Specifically, it participates in a bimolecular nucleophilic substitution (Sₙ2) reaction .[4] In this mechanism, a nucleophile attacks the electrophilic carbon atom attached to a bromine atom. The bromine, being a good leaving group, is displaced, resulting in the formation of a stable, new covalent bond.[4]
Because this compound possesses two such reactive sites, it can bridge two separate polymer chains or two distinct sites on the same chain. The primary nucleophiles targeted in biological and synthetic polymers include:
-
Primary and Secondary Amines (-NH₂): Abundant in proteins (lysine residues) and polymers like chitosan and polyethyleneimine (PEI), amines react to form stable secondary or tertiary amine linkages.[4]
-
Thiols/Sulfhydryls (-SH): Found in cysteine residues of proteins and peptides, thiols are potent nucleophiles that react to form highly stable thioether bonds.[4][5]
-
Hydroxyls (-OH): Present in polysaccharides and certain amino acids. This reaction is analogous to the Williamson ether synthesis and typically requires a strong base to deprotonate the hydroxyl group into a more reactive alkoxide ion.[4]
The reaction is typically performed under basic or neutral pH conditions to ensure that the nucleophilic groups (especially amines) are deprotonated and thus maximally reactive.[4]
Figure 1: General Sₙ2 mechanism for cross-linking with this compound.
Experimental Workflow and Protocols
A successful cross-linking experiment requires careful planning and execution. The general workflow involves polymer and cross-linker preparation, the cross-linking reaction itself, quenching, and finally, purification and characterization of the product.
Figure 2: General experimental workflow for cross-linking applications.
Protocol 1: Formation of a Hydrogel via Cross-Linking of Polyethyleneimine (PEI)
This protocol details the formation of a cross-linked PEI hydrogel, a material with wide applications in drug delivery and biomaterial scaffolds.
Materials and Reagents:
-
Branched Polyethyleneimine (PEI), high molecular weight
-
This compound (MW: 243.97 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
HEPES buffer (0.1 M, pH 8.0)
-
Tris buffer (1 M, pH 8.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Magnetic stirrer and stir bars
Procedure:
-
Polymer Solution Preparation:
-
Prepare a 5% (w/v) PEI solution by dissolving 500 mg of branched PEI in 10 mL of 0.1 M HEPES buffer (pH 8.0).
-
Stir at room temperature until fully dissolved (this may take 1-2 hours). Ensure the pH remains at 8.0, as the amine groups on PEI must be sufficiently deprotonated to act as nucleophiles.
-
-
Cross-linker Solution Preparation:
-
Prepare a 10% (w/v) stock solution of this compound by dissolving 100 mg in 1 mL of DMSO. Vortex to ensure it is fully solubilized.
-
Note: Due to its hydrophobicity, the cross-linker is first dissolved in a minimal amount of organic solvent before being introduced to the aqueous polymer solution.
-
-
Cross-Linking Reaction:
-
While stirring the PEI solution vigorously, add the cross-linker solution dropwise. The molar ratio of amine groups (on PEI) to bromo groups (on the cross-linker) is a critical parameter that controls the cross-linking density. A starting point is a 2:1 molar ratio of amine:bromo groups.
-
Continue stirring for 30 minutes to ensure homogeneous mixing.
-
Transfer the mixture to a suitable mold or vial and incubate at 37°C for 12-24 hours. Gelation time will vary depending on the concentration and molar ratio.[4]
-
-
Quenching the Reaction:
-
To consume any unreacted bromide terminals, add 1 M Tris buffer to the gel to a final concentration of 50 mM.[6]
-
Incubate for an additional 1-2 hours at 37°C.
-
-
Hydrogel Purification:
-
Carefully remove the formed hydrogel from its mold.
-
Immerse the hydrogel in a large volume of PBS (pH 7.4). To effectively remove unreacted reagents and DMSO, perform dialysis or wash extensively for 48 hours, changing the PBS solution every 8 hours.[4]
-
Protocol 2: Cross-Linking of a Thiol-Containing Peptide
This protocol provides a method for cross-linking peptides or proteins containing cysteine residues.
Materials and Reagents:
-
Cysteine-containing peptide or protein
-
This compound
-
Dimethylformamide (DMF) or DMSO
-
Sodium phosphate buffer (50 mM, pH 7.5) containing 1 mM EDTA
-
L-Cysteine solution (100 mM in phosphate buffer) for quenching
-
Analytical tools: SDS-PAGE equipment, Mass Spectrometer
Procedure:
-
Peptide Solution Preparation:
-
Dissolve the peptide to a final concentration of 1-5 mg/mL in 50 mM sodium phosphate buffer (pH 7.5). The inclusion of EDTA helps prevent the oxidation of thiol groups to disulfides.
-
-
Cross-linker Solution Preparation:
-
Prepare a 25 mM stock solution of this compound in DMF or DMSO.
-
-
Cross-Linking Reaction:
-
Add the cross-linker stock solution to the peptide solution to achieve a final molar excess of cross-linker over thiol groups (e.g., 10- to 50-fold molar excess). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the L-Cysteine solution to a final concentration of 20-50 mM. This will react with and cap any unreacted bromide groups on the cross-linker.
-
Incubate for an additional 15-30 minutes.
-
-
Analysis:
-
Analyze the reaction products using SDS-PAGE. Successful intermolecular cross-linking will result in the appearance of higher molecular weight bands (dimers, trimers, etc.).[7]
-
For detailed identification of cross-linked sites, the sample can be purified (e.g., via HPLC) and analyzed by mass spectrometry.[7]
-
Summary of Reaction Parameters & Troubleshooting
The success of cross-linking depends on several key parameters. The following table provides general guidance for optimizing your experiments.
Table 2: Guidance for Reaction Parameter Optimization
| Parameter | Amine Nucleophile | Thiol Nucleophile | Rationale & Key Considerations |
| pH | 7.5 - 9.0 | 7.0 - 8.0 | A higher pH deprotonates amines, increasing nucleophilicity. Thiols are reactive at neutral pH. Avoid amine-containing buffers like Tris during the reaction itself.[6] |
| Molar Ratio | 2:1 to 1:2 (Nu:Br) | 1:1 to 1:10 (Nu:Br) | Controls the degree of cross-linking. A higher ratio of cross-linker can favor intramolecular cross-links. Start with a 1:1 or 2:1 ratio of nucleophile to bromide for hydrogels. |
| Temperature | Room Temp to 50°C | Room Temperature | Higher temperatures can accelerate the reaction but may risk denaturing sensitive biomolecules. |
| Reaction Time | 2 - 24 hours | 30 min - 4 hours | Thiol reactions are generally faster than amine reactions. Monitor reaction progress empirically (e.g., via gelation time or SDS-PAGE).[4][5] |
| Quenching Agent | Tris, Glycine, Hydroxylamine | L-Cysteine, Mercaptoethanol | Use a small molecule with the same nucleophilic group to cap unreacted ends of the cross-linker.[6] |
Table 3: Common Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No/Low Cross-Linking | Incorrect pH (nucleophile is protonated). | Increase the pH of the reaction buffer (e.g., to 8.5 for amines). |
| Low reagent concentration. | Increase the concentration of the polymer and/or cross-linker. | |
| Inactive nucleophiles (e.g., oxidized thiols). | Add a reducing agent like DTT prior to cross-linking (and remove it before adding the cross-linker). Include EDTA in thiol reactions. | |
| Precipitation Occurs | Cross-linker is not fully soluble in the aqueous reaction. | Ensure the organic solvent (DMSO/DMF) volume is minimal and the cross-linker solution is added slowly with vigorous stirring. |
| Over-cross-linking causing polymer collapse. | Reduce the cross-linker concentration or reaction time. | |
| Gel is Too Stiff/Brittle | Cross-linking density is too high. | Decrease the molar ratio of the cross-linker to the polymer. |
| Gel is Too Weak | Cross-linking density is too low. | Increase the molar ratio of the cross-linker or increase the polymer concentration. |
Characterization of Cross-Linked Materials
Confirmation of successful cross-linking is essential. Several techniques can be employed:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of N-H bending vibrations or S-H stretching as they are replaced by C-N or C-S bonds.
-
Swelling Ratio Measurement: For hydrogels, this is a fundamental measure of cross-link density. The hydrogel is dried to a constant weight (Wd), then immersed in a buffer (e.g., PBS) until equilibrium swelling is reached, and weighed again (Ws). The swelling ratio is calculated as (Ws - Wd) / Wd.[4] A lower swelling ratio indicates a higher degree of cross-linking.
-
Rheology: Provides quantitative data on the mechanical properties (e.g., storage modulus, loss modulus) of the cross-linked material, which directly relates to the network structure.
-
SDS-PAGE: For protein cross-linking, the formation of higher molecular weight species is direct evidence of covalent linkage.[7]
Safety and Handling
This compound is an irritant. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2]
-
Precautionary Measures: Avoid breathing vapor. Wash hands thoroughly after handling. Store in a tightly closed container in a cool, dry place.[2]
References
- 1. scbt.com [scbt.com]
- 2. This compound | C6H12Br2 | CID 138258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fgsc.net [fgsc.net]
- 7. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
Application Note & Protocol: Synthesis of 3-Methyl-tetrahydropyran via Intramolecular Williamson Ether Synthesis
Abstract & Introduction
The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a robust and versatile method for forming ether linkages.[1][2] The reaction proceeds via an S_N2 mechanism, typically involving the reaction of an alkoxide nucleophile with a primary alkyl halide.[1][3] A powerful extension of this reaction is its intramolecular variant, which provides an effective strategy for the synthesis of cyclic ethers, motifs prevalent in numerous natural products and pharmaceutically active compounds.[4][5][6]
This application note provides a detailed, two-part protocol for the synthesis of 3-methyl-tetrahydropyran, a six-membered cyclic ether, starting from 1,5-dibromo-3-methylpentane. The strategy involves:
-
Selective Monohydroxylation: Conversion of the starting dihalide into the key intermediate, 5-bromo-3-methylpentan-1-ol.
-
Intramolecular Cyclization: Base-mediated ring closure of the bromo-alcohol via an intramolecular Williamson ether synthesis to yield the target tetrahydropyran.
This guide is designed for researchers in organic synthesis and drug development. It emphasizes the mechanistic rationale behind the procedural steps, addresses potential side reactions, and offers practical insights for achieving high yield and purity.
Overall Reaction Scheme
The synthesis is performed in two distinct stages:
Part A: Precursor Synthesis
This compound is treated with aqueous sodium hydroxide to selectively form the bromo-alcohol intermediate.
Part B: Intramolecular Cyclization
The bromo-alcohol is deprotonated with sodium hydride (NaH) to form an alkoxide, which undergoes an intramolecular S_N2 reaction to form 3-methyl-tetrahydropyran.
Part A: Synthesis of 5-Bromo-3-methylpentan-1-ol
Principle & Rationale
The initial step selectively transforms one of the two primary bromo groups into a hydroxyl group. This is achieved by nucleophilic substitution using a hydroxide source. To favor monosubstitution and minimize the formation of the corresponding diol, the reaction is performed using a phase-transfer catalyst or by carefully controlling stoichiometry and reaction time, followed by chromatographic separation. The primary alkyl bromides are excellent substrates for the S_N2 reaction.[2][3]
Materials & Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | |
| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific | |
| Dichloromethane (DCM) | HPLC Grade | VWR | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Acros Organics | For drying |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography |
| Hexanes | HPLC Grade | VWR | Eluent |
| Ethyl Acetate | HPLC Grade | VWR | Eluent |
| Round-bottom flask (250 mL) | Kimble | ||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Separatory funnel (500 mL) | |||
| Rotary evaporator |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10.0 g, 40.6 mmol) and 100 mL of a 1 M aqueous solution of sodium hydroxide (100 mmol, 2.5 eq).
-
Reaction Execution: Heat the biphasic mixture to reflux (approx. 100 °C) with vigorous stirring. Monitor the reaction progress by taking small aliquots of the organic layer every hour and analyzing by TLC or GC-MS. The reaction should be stopped upon maximal formation of the mono-hydroxylated product (typically 3-5 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a 500 mL separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual salts and water.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 100:0 to 80:20) to separate the unreacted starting material, the desired bromo-alcohol, and the diol byproduct. The desired product is more polar than the starting dibromide but less polar than the diol.
Part B: Intramolecular Cyclization to 3-Methyl-tetrahydropyran
Principle & Mechanistic Insight
This step is the core intramolecular Williamson ether synthesis. A strong, non-nucleophilic base, sodium hydride (NaH), is used to deprotonate the alcohol, forming a sodium alkoxide in situ.[7][8] The resulting alkoxide is a potent nucleophile that attacks the carbon bearing the bromine atom in a backside attack, characteristic of an S_N2 mechanism.[1] This intramolecular attack results in the formation of a stable six-membered tetrahydropyran ring, which is kinetically and thermodynamically favored.[4][5]
A critical consideration is the competition between the desired S_N2 substitution and a potential E2 elimination side reaction. Since the electrophilic carbon is primary and unhindered, the S_N2 pathway is strongly favored over elimination.[3][9] The use of a polar aprotic solvent like tetrahydrofuran (THF) stabilizes the transition state of the S_N2 reaction.[7]
Reaction Pathway & Competing Mechanisms
Caption: Key reaction pathways for the cyclization of 5-bromo-3-methylpentan-1-ol.
Materials & Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromo-3-methylpentan-1-ol | Synthesized in Part A | ||
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Acros Organics | Caution: Pyrophoric |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® Grade | EMD Millipore | |
| Diethyl Ether | Anhydrous | Fisher Scientific | For extraction |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous solution | For quenching | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | For drying | |
| Schlenk flask (100 mL) | For inert atmosphere | ||
| Syringes and needles | |||
| Argon or Nitrogen gas supply | High purity |
Step-by-Step Protocol
-
Preparation: Under an inert atmosphere of argon or nitrogen, add sodium hydride (60% dispersion, 1.1 eq) to a 100 mL oven-dried Schlenk flask.
-
Washing NaH (Optional but Recommended): Wash the NaH dispersion with anhydrous hexanes (2 x 5 mL) to remove the mineral oil. Decant the hexanes carefully via cannula.
-
Solvent Addition: Add 30 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the 5-bromo-3-methylpentan-1-ol (e.g., 5.0 g, 27.6 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 66 °C) and maintain for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Work-up: Add 30 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate carefully on a rotary evaporator (the product is volatile).
-
Purification: The crude product can be purified by fractional distillation to yield pure 3-methyl-tetrahydropyran.
Overall Experimental Workflow
Caption: High-level workflow for the two-part synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Part A | Over-reaction leading to diol; Incomplete reaction. | Monitor reaction closely by TLC/GC-MS. Use a phase-transfer catalyst to improve selectivity. Ensure vigorous stirring. |
| Low yield in Part B | Wet reagents/solvent; Insufficient base; E2 elimination. | Ensure all glassware is oven-dried and solvent is anhydrous. Use fresh, active NaH. Maintain moderate reaction temperature to disfavor elimination. |
| Product contaminated with mineral oil | Incomplete washing of NaH. | Wash NaH with anhydrous hexanes before use. Purify the final product by distillation. |
| Incomplete reaction in Part B | Inactive NaH; Insufficient reaction time/temperature. | Use a fresh bottle of NaH. Increase reflux time. A small amount of NaI can be added as a catalyst to promote the reaction via the Finkelstein reaction. |
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Khan Academy [khanacademy.org]
- 9. byjus.com [byjus.com]
Application Note & Protocol: Intramolecular Cyclization of 1,5-Dibromo-3-methylpentane via Grignard Reaction
Introduction: Building Rings from Linear Precursors
The construction of cyclic frameworks is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and materials science. Intramolecular cyclization, the formation of a ring from a single molecule containing two reactive functional groups, is an efficient strategy for this purpose.[1][2] This application note details a robust experimental setup for the cyclization of 1,5-dibromo-3-methylpentane to form a substituted cyclopentane derivative.
The target transformation leverages the Grignard reaction, a powerful method for carbon-carbon bond formation discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912.[3][4][5] By treating a dihaloalkane like this compound with magnesium metal, we can induce an intramolecular nucleophilic substitution to forge a new carbon-carbon bond, yielding a five-membered ring, a common structural motif in biologically active molecules. This protocol provides a detailed methodology, mechanistic insights, and troubleshooting guidance for this valuable synthetic transformation.
Reaction Principle and Mechanism
The overall reaction involves the formation of an organomagnesium halide (Grignard reagent) at one of the carbon-bromine bonds. This newly formed carbanionic center then acts as an internal nucleophile, attacking the second electrophilic carbon atom bearing the other bromine atom in an intramolecular S(_N)2 reaction. The driving force is the formation of a thermodynamically stable five-membered ring.
The mechanism proceeds as follows:
-
Oxidative Insertion: Magnesium metal inserts into one of the C-Br bonds of this compound. This is an oxidative addition where Mg(0) is oxidized to Mg(II).[4] This step forms the key Grignard reagent intermediate.
-
Intramolecular Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the second C-Br bond within the same molecule.
-
Ring Closure: This intramolecular cyclization results in the formation of the methyl-substituted cyclopentane ring and magnesium dibromide as a byproduct. The likely primary product is methylcyclopentylmethane, though rearrangements or elimination reactions can sometimes occur depending on the precise reaction conditions.
Caption: Proposed mechanism for the intramolecular cyclization.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Remarks |
| This compound (C₆H₁₂Br₂) | ≥98% | (e.g., Sigma-Aldrich) | Starting material[6][7] |
| Magnesium turnings | High purity | (e.g., Fisher Scientific) | For Grignard reagent formation[4] |
| Anhydrous Diethyl Ether (Et₂O) | Dri-Solv or equivalent | (e.g., EMD Millipore) | Reaction solvent; must be anhydrous |
| Iodine (I₂) | Crystal, Reagent Grade | (e.g., VWR) | Activator for magnesium[4] |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous solution | Lab-prepared | For quenching the reaction |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Lab-prepared | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | Powder | (e.g., Acros Organics) | Drying agent |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet and bubbler
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Distillation apparatus
Step-by-Step Procedure
A. Apparatus Setup and Inert Atmosphere
-
Drying Glassware: All glassware must be scrupulously dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon gas.[5]
-
Assembly: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a gas inlet adapter. The top of the condenser should be fitted with a gas bubbler to maintain a positive pressure of inert gas.
-
Inert Environment: Purge the entire system with the inert gas for at least 10-15 minutes to displace any air and moisture.[8]
Caption: Workflow for the synthesis and purification.
B. Reaction Execution
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the cooled three-neck flask.[4]
-
Solvent Addition: Add a small amount of anhydrous diethyl ether via the dropping funnel, just enough to cover the magnesium.
-
Reagent Preparation: In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Transfer this solution to the dropping funnel.
-
Initiation: Add a small portion (~10%) of the dibromide solution from the dropping funnel to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine's purple color and the onset of gentle bubbling. Gentle warming with a heat gun may be necessary if the reaction does not start.[9]
-
Controlled Addition: Once the reaction has started, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.[8][9] An ice bath should be kept on hand to moderate the reaction if it becomes too vigorous.
-
Completion: After the addition is complete, continue to stir the mixture and heat to a gentle reflux for an additional 1-2 hours to ensure the reaction goes to completion.
C. Work-up and Isolation
-
Quenching: Cool the reaction flask in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to obtain the final cyclized product.
Data Presentation
| Parameter | Value/Condition | Remarks |
| Starting Material | This compound | A symmetrical dihaloalkane[10] |
| Reagent | Magnesium Turnings | 1.2 eq. |
| Solvent | Anhydrous Diethyl Ether | ~0.2 M concentration |
| Initiator | Iodine (I₂) | One small crystal |
| Reaction Temperature | ~35 °C (Reflux of Et₂O) | Controlled by addition rate |
| Reaction Time | 2-3 hours | Monitored by TLC or GC-MS |
| Expected Product | Methylcyclopentylmethane | - |
| Theoretical Yield | Varies | Typically 60-80% for similar cyclizations |
Characterization and Analysis
The identity and purity of the product should be confirmed using standard analytical techniques.
| Technique | Expected Result for Methylcyclopentylmethane |
| ¹H NMR (CDCl₃) | Complex multiplets in the aliphatic region (~0.8-1.8 ppm). A doublet for the methyl group. |
| ¹³C NMR (CDCl₃) | Signals corresponding to the distinct carbons of the methylcyclopentylmethane structure. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) corresponding to the mass of the product (C₇H₁₄). |
| FT-IR | C-H stretching and bending vibrations in the alkane region (~2850-2960 cm⁻¹ and ~1375-1465 cm⁻¹). |
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Reaction fails to initiate. | 1. Wet solvent or glassware.2. Inactive magnesium surface. | 1. Ensure all components are rigorously dried.2. Crush some magnesium turnings under inert gas to expose a fresh surface. Add a drop of 1,2-dibromoethane as an activator.[8] |
| Low yield of desired product. | 1. Incomplete reaction.2. Formation of intermolecular coupling products (Wurtz-type coupling). | 1. Increase reflux time.2. Use high dilution conditions by adding the dibromide solution very slowly to favor the intramolecular pathway. |
| Formation of elimination products. | Reaction temperature is too high. | Maintain a gentle reflux and use an ice bath to moderate the initial exothermic reaction.[9] |
Safety Precautions
-
Flammability: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a certified fume hood, away from any sources of ignition.
-
Exothermic Reaction: The formation of Grignard reagents is highly exothermic and can become difficult to control if the addition of the alkyl halide is too rapid. Always have an ice bath ready.[9]
-
Moisture Sensitivity: Grignard reagents react violently with water.[3] Ensure all equipment and reagents are scrupulously dry.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves are mandatory at all times.
References
- 1. mdpi.com [mdpi.com]
- 2. Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. adichemistry.com [adichemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C6H12Br2 | CID 138258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound , 98% , 4457-72-1 - CookeChem [cookechem.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application of 1,5-Dibromo-3-methylpentane in Pharmaceutical Intermediate Synthesis: A Technical Guide
Introduction: The Strategic Importance of 1,5-Dibromo-3-methylpentane
This compound is a versatile bifunctional alkylating agent that serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates.[1][2] Its structure, featuring two primary bromine atoms separated by a five-carbon chain with a methyl substituent at the 3-position, makes it an ideal precursor for the construction of six-membered heterocyclic rings, particularly 4-methylpiperidine and 4-methylthiane scaffolds. These structural motifs are prevalent in a wide array of centrally active pharmaceutical agents, including neuroprotective and antipsychotic drugs. The methyl group at the 3-position of the pentane backbone translates to a 4-methyl substituent on the resulting heterocyclic ring, a feature that can significantly influence the pharmacological profile of the final drug molecule by modulating its binding affinity, selectivity, and pharmacokinetic properties.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of N-substituted-4-methylpiperidines. Detailed protocols, mechanistic insights, and data presentation are included to assist researchers and drug development professionals in leveraging this key starting material.
Core Application: Synthesis of N-Substituted-4-methylpiperidines
The primary application of this compound in pharmaceutical synthesis is its use in the construction of the 4-methylpiperidine ring system. This is typically achieved through a one-pot cyclization reaction with a primary amine, a process that involves two sequential nucleophilic substitution reactions.
Mechanistic Rationale
The synthesis of N-substituted-4-methylpiperidines from this compound and a primary amine proceeds via a tandem intramolecular cyclization. The primary amine first acts as a nucleophile, displacing one of the bromide leaving groups to form a secondary amine intermediate. This is followed by an intramolecular nucleophilic attack of the newly formed secondary amine on the remaining primary alkyl bromide, leading to the formation of the six-membered piperidine ring. The presence of a base is crucial to neutralize the hydrobromic acid generated during the reaction, thereby preventing the protonation of the primary amine and facilitating the cyclization process.
Protocol 1: Synthesis of 1-Benzyl-4-methylpiperidine
This protocol details the synthesis of 1-benzyl-4-methylpiperidine, a key intermediate for various pharmaceutical agents, including potential neuroprotective compounds.
Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | 97% purity or higher |
| Benzylamine | 99% purity or higher |
| Anhydrous Potassium Carbonate | Powdered, dried |
| Acetonitrile | Anhydrous |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer/hotplate | |
| Standard glassware for workup | |
| Rotary evaporator | |
| Silica gel for chromatography | 230-400 mesh |
Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.5 equivalents).
-
Reagent Addition: To the flask, add anhydrous acetonitrile, followed by benzylamine (1.0 equivalent). Stir the suspension for 10 minutes at room temperature.
-
Addition of Dibromide: Slowly add this compound (1.05 equivalents) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-benzyl-4-methylpiperidine as a colorless to pale yellow oil.
Expected Yield and Characterization
| Product | Molecular Formula | Molecular Weight | Typical Yield |
| 1-Benzyl-4-methylpiperidine | C₁₃H₁₉N | 189.30 g/mol | 75-85% |
The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of the Synthetic Workflow
Figure 1: General workflow for the synthesis of N-substituted-4-methylpiperidine intermediates.
Further Applications in Pharmaceutical Synthesis
The N-substituted-4-methylpiperidine intermediates synthesized from this compound are valuable precursors for a range of more complex pharmaceutical targets.
Synthesis of Neuroprotective Agents
The 4-methylpiperidine scaffold is a key component of several classes of neuroprotective agents. For instance, analogs of Vesamicol, a potent inhibitor of the vesicular acetylcholine transporter, feature a substituted piperidine ring. The synthesis of such analogs often involves the initial construction of a functionalized piperidine intermediate, which can be derived from precursors like 1-benzyl-4-methylpiperidine.[1]
Elaboration to CNS-Active Compounds
The N-benzyl group in 1-benzyl-4-methylpiperidine can be readily removed via catalytic hydrogenation to yield 4-methylpiperidine. This secondary amine can then be further functionalized through various C-N bond-forming reactions, such as Buchwald-Hartwig amination or reductive amination, to introduce a wide range of aryl and heteroaryl substituents. This modular approach allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies in the discovery of new CNS-active drugs.
Logical Relationship of Synthetic Steps
Figure 2: Logical flow of synthetic transformations.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of pharmaceutical intermediates, particularly those containing the 4-methylpiperidine scaffold. The straightforward and efficient cyclization reaction with primary amines provides access to a wide range of N-substituted-4-methylpiperidines, which can be further elaborated into complex drug candidates. The protocols and insights provided in this guide are intended to facilitate the work of researchers in the pharmaceutical industry, enabling the efficient synthesis of novel therapeutics.
References
- 1. Synthesis of radioiodinated analogs of 2-(4-phenylpiperidino)cyclohexanol (vesamicol) as vesamicol-like agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Organometallic Compounds from 1,5-Dibromo-3-methylpentane
Abstract
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for the preparation of organometallic compounds from 1,5-dibromo-3-methylpentane. This difunctional alkyl halide serves as a valuable C6 synthon for creating bimetallic reagents, such as di-Grignard and di-lithium species, which are pivotal for constructing complex molecular architectures and six-membered heterocycles.[1][2][3] This document emphasizes the causality behind experimental choices, addresses common side reactions like intramolecular cyclization, and provides robust, step-by-step methodologies to ensure procedural success and safety.
Introduction: The Synthetic Potential of this compound
This compound is a versatile chemical intermediate primarily used for the synthesis of more complex molecules.[4] Its defining feature is the presence of two primary carbon-bromine bonds separated by a three-carbon chain, which allows for the formation of difunctional organometallic reagents. These bimetallic compounds can act as nucleophiles at both ends of the carbon chain, enabling reactions such as the formation of diols, dicarboxylic acids, or the construction of cyclic systems.
The primary challenge and, conversely, a point of synthetic utility, in working with 1,5-dihalides is managing the competition between the desired intermolecular reactions and potential intramolecular side reactions. The formation of a stable five-membered ring (methylcyclopentane) via intramolecular coupling is a significant competing pathway that must be carefully controlled when the bimetallic species is the target.[5]
This guide will detail the preparation of two key classes of organometallic reagents from this precursor:
-
Di-Grignard Reagents: Organomagnesium halides (R-MgX), which are powerful nucleophiles and bases.[6][7]
-
Organolithium Reagents: Organolithium compounds (R-Li), which exhibit even greater reactivity and basicity than their Grignard counterparts.[8][9]
Preparation of 1,5-Bis(bromomagnesio)-3-methylpentane (Di-Grignard Reagent)
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[10] This process is not a simple insertion but a complex radical reaction that occurs on the surface of the magnesium metal.[11][12][13] For a dihalide like this compound, this reaction must occur at both ends of the molecule to yield the desired bimetallic reagent.
Core Principles & Mechanistic Considerations
The generally accepted mechanism involves a single electron transfer (SET) from the magnesium surface to the alkyl halide, forming a radical anion that fragments into an alkyl radical and a halide anion.[13] The alkyl radical can then react further on the magnesium surface to form the C-Mg bond.
A critical consideration is the prevention of Wurtz-type coupling reactions.[13][14][15] This side reaction can occur in two ways:
-
Intramolecular Coupling: Once one end of the molecule has formed a Grignard reagent, the nucleophilic carbon can attack the electrophilic carbon at the other end of the same molecule, displacing the bromide and forming methylcyclopentane. This is a significant competing pathway.
-
Intermolecular Coupling: The Grignard reagent can react with a molecule of unreacted this compound, leading to chain extension and oligomerization.[15][16][17]
To favor the formation of the di-Grignard reagent, the reaction is typically performed under conditions of high dilution and slow addition of the dibromide. This minimizes the concentration of the mono-Grignard intermediate, reducing the probability of it reacting with another molecule of dibromide before the second Grignard formation can occur.
Caption: Competing pathways in the di-Grignard synthesis.
Protocol for Di-Grignard Reagent Synthesis
This protocol is designed to maximize the yield of the bimetallic species by controlling reaction parameters.
Materials & Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser and drying tube (CaCl₂ or Drierite)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with bubbler
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator)
Protocol Steps:
-
Apparatus Setup: Assemble the dry three-necked flask with the dropping funnel, condenser, and an inert gas inlet. Ensure all glassware is completely free of water.[17] Flame-dry the apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (2.2 equivalents) and a single crystal of iodine into the reaction flask. Gently warm the flask with a heat gun under the inert gas stream until violet iodine vapors are observed. This helps to etch the passivating magnesium oxide layer.[18] Allow the flask to cool.
-
Initial Reagent Addition: Add a small volume of anhydrous ether to the flask, just enough to cover the magnesium turnings.
-
Preparation of Dibromide Solution: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in a significant volume of anhydrous ether. High dilution is key to minimizing side reactions.
-
Reaction Initiation: Add a small portion (~5-10%) of the dibromide solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and a slight warming of the flask. If the reaction does not start, gentle warming with a water bath may be necessary.[19]
-
Controlled Addition: Once the reaction is sustained, begin the dropwise addition of the remaining dibromide solution at a rate that maintains a gentle reflux. The reaction is exothermic, and the rate of addition is the primary means of temperature control.[13]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The final mixture should appear as a grayish-brown suspension.
-
Quantification & Use: The resulting di-Grignard reagent is not isolated. Its concentration can be determined by titration (e.g., with a standard solution of sec-butanol in xylene using a colorimetric indicator like 1,10-phenanthroline). The reagent should be used immediately in subsequent synthetic steps.
Data & Parameter Summary
| Parameter | Recommended Value/Condition | Rationale & Causality |
| Stoichiometry (Mg:Dibromide) | 2.2 : 1.0 | A slight excess of magnesium ensures complete conversion of the dibromide and compensates for any passivated metal. |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are essential to solvate and stabilize the Grignard reagent through coordination with the magnesium center.[12][18] THF is a stronger Lewis base and can accelerate formation but has a higher boiling point. |
| Concentration | High Dilution (e.g., <0.5 M) | Minimizes the rate of intermolecular reactions (Wurtz coupling), favoring the intramolecular formation of the second Grignard moiety.[15] |
| Temperature | Gentle Reflux (~35°C for Ether) | Provides sufficient energy to initiate and sustain the reaction without promoting side reactions like Wurtz coupling, which are favored at higher temperatures.[17] |
| Addition Rate | Slow, dropwise | Controls the exothermicity of the reaction and maintains a low instantaneous concentration of the starting material.[15] |
Preparation of 1,5-Dilithio-3-methylpentane
Organolithium reagents are prepared by the reductive metalation of an alkyl halide with lithium metal.[20] Due to the single valence electron of lithium, two equivalents are required for each carbon-halogen bond.[20] These reagents are significantly more reactive and basic than Grignard reagents, necessitating even stricter adherence to anhydrous and anaerobic conditions.[8][9]
Core Principles & Safety
The reaction involves the transfer of two electrons from lithium metal to the alkyl halide, resulting in the organolithium compound and lithium bromide. The extreme basicity of organolithiums means they will readily deprotonate any source of protons, including water, alcohols, and even ethereal solvents like THF over time.[9][21] Therefore, hydrocarbon solvents such as pentane or hexane are often preferred.[20]
CRITICAL SAFETY NOTE: Organolithium reagents, particularly those like n-butyllithium often used in related procedures, can be pyrophoric. While the in-situ generation described here is less hazardous than handling concentrated commercial solutions, extreme caution is required. All operations must be performed under a robust inert atmosphere.
Caption: Workflow for the synthesis of 1,5-dilithio-3-methylpentane.
Protocol for Di-lithium Reagent Synthesis
Materials & Equipment:
-
Schlenk flask or similar apparatus for air-sensitive techniques
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon)
-
Syringes and needles for liquid transfers
-
Lithium metal (dispersion or wire, washed to remove mineral oil)
-
This compound
-
Anhydrous pentane or hexane
Protocol Steps:
-
Apparatus Setup: Assemble a completely dry Schlenk flask equipped with a stir bar and condenser under a positive pressure of Argon.
-
Lithium Preparation: Cut lithium wire into small pieces (4.4 equivalents) and place them in the flask. If using a dispersion, weigh it under an inert atmosphere. Add anhydrous pentane to the flask.
-
Dibromide Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous pentane. Add this solution dropwise to the stirred lithium suspension at room temperature or slightly below.
-
Reaction Control: The reaction is exothermic. Maintain the temperature with a water bath if necessary. A color change and the formation of a precipitate (LiBr) are often observed.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for several hours until the lithium metal is consumed.
-
Isolation & Use: The resulting mixture contains the soluble dilithium reagent and the insoluble lithium bromide precipitate. For subsequent reactions, the supernatant can be cannulated away from the salt into another dry, inerted flask. The concentration should be determined via titration before use.
Data & Parameter Summary
| Parameter | Recommended Value/Condition | Rationale & Causality |
| Stoichiometry (Li:Dibromide) | 4.4 : 1.0 | A slight excess of lithium is used to drive the reaction to completion. Two equivalents are required per C-Br bond. |
| Solvent | Anhydrous Pentane or Hexane | Hydrocarbon solvents are non-reactive towards the highly basic organolithium reagent, ensuring its stability.[20] |
| Temperature | 0°C to Room Temperature | Low temperatures help to control the exotherm and minimize potential side reactions, including solvent degradation if ethers were used. |
| Atmosphere | Strictly Anhydrous Argon | Organolithiums react rapidly with water, oxygen, and carbon dioxide. Argon is preferred over nitrogen as lithium can react with N₂ at elevated temperatures to form lithium nitride. |
Applications in Synthesis
The di-Grignard and di-lithium reagents derived from this compound are powerful intermediates for creating C-C and C-heteroatom bonds.
Caption: General synthetic workflow using the bimetallic reagent.
-
Reaction with Carbonyls: Reaction with two equivalents of an aldehyde or ketone, followed by an acidic workup, yields a diol.[6][10] Using an ester as the electrophile will result in the addition of two identical groups at each carbonyl and the formation of a ditertiary alcohol after workup.[22]
-
Carboxylation: Quenching the bimetallic reagent with an excess of solid carbon dioxide (dry ice) followed by acidification produces 3-methylheptanedioic acid.[8]
-
Heterocycle Formation: These reagents are excellent precursors for forming six-membered heterocycles containing elements like silicon, tin, or phosphorus by reacting them with appropriate dihalides of the heteroatom (e.g., R₂SiCl₂).
References
- 1. The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. leah4sci.com [leah4sci.com]
- 11. web.alfredstate.edu [web.alfredstate.edu]
- 12. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 16. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Grignard reagent - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. people.uniurb.it [people.uniurb.it]
- 22. m.youtube.com [m.youtube.com]
Application Notes and Protocols: A Step-by-Step Guide to the Grignard Reaction with 1,5-Dibromo-3-methylpentane
<
Introduction: Navigating the Complexities of Difunctional Grignard Reagents
The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers unparalleled versatility in organic synthesis.[1][2][3] Discovered by Victor Grignard in 1900, this organometallic reaction involves the reaction of an alkyl or aryl halide with magnesium metal to form a highly reactive Grignard reagent.[3][4][5] These reagents act as potent nucleophiles and strong bases, enabling the construction of complex molecular architectures.[5][6][7][8]
This guide focuses on the nuanced application of the Grignard reaction to a difunctional substrate: 1,5-Dibromo-3-methylpentane. The presence of two bromine atoms introduces the potential for intramolecular reactions, leading to the formation of cyclic products, a fascinating and synthetically useful outcome. However, it also presents challenges, including the possibility of intermolecular polymerization and other side reactions. Understanding and controlling these competing pathways is paramount for achieving the desired synthetic target.
This document provides a detailed protocol for the preparation of the Grignard reagent from this compound and its subsequent intramolecular cyclization. We will delve into the mechanistic underpinnings of the reaction, offer practical insights for maximizing yield and purity, and discuss potential pitfalls and their mitigation strategies.
Reaction Principle: The Dual Reactivity of a Dihaloalkane
The formation of a Grignard reagent from this compound involves the oxidative insertion of magnesium metal into a carbon-bromine bond.[9] Due to the statistical probability, the initial reaction will predominantly form the mono-Grignard reagent, 5-bromo-3-methylpentylmagnesium bromide.
Once formed, this intermediate can undergo two primary reaction pathways:
-
Intramolecular Cyclization: The nucleophilic carbon of the Grignard reagent can attack the electrophilic carbon of the remaining carbon-bromine bond within the same molecule. This results in the formation of a five-membered ring, yielding 1,1-dimethyl-3-methylcyclopentane after workup.
-
Intermolecular Coupling (Wurtz-type reaction): The mono-Grignard reagent can react with another molecule of this compound or another molecule of the mono-Grignard reagent, leading to the formation of longer-chain oligomers or polymers.
The desired outcome, intramolecular cyclization, is favored by using dilute reaction conditions. This minimizes the probability of intermolecular encounters, thereby promoting the intramolecular pathway.
Experimental Protocol: Controlled Formation and Cyclization of the Grignard Reagent
This protocol outlines the step-by-step procedure for the synthesis of 1,1-dimethyl-3-methylcyclopentane from this compound via an intramolecular Grignard reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 243.97[10] | 12.2 g | 0.05 |
| Magnesium turnings | 24.31 | 2.43 g | 0.10 |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 250 mL | - |
| Iodine (I₂) | 253.81 | 1 small crystal | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 84.01 | ~30 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube (filled with calcium chloride)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 1,1-dimethyl-3-methylcyclopentane.
Step-by-Step Procedure:
-
Preparation of the Reaction Apparatus:
-
Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas.
-
Assemble the 500 mL three-necked flask with a magnetic stir bar, reflux condenser (topped with a drying tube), dropping funnel, and an inert gas inlet.
-
Flame-dry the entire apparatus under a flow of inert gas to remove any adsorbed moisture.
-
-
Initiation of the Grignard Reaction:
-
Place the magnesium turnings (2.43 g, 0.10 mol) and a single small crystal of iodine into the reaction flask. The iodine serves as an activator by etching the passivating magnesium oxide layer on the turnings.[9]
-
Add approximately 30 mL of anhydrous diethyl ether to the flask, enough to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (12.2 g, 0.05 mol) in 220 mL of anhydrous diethyl ether.
-
Add about 10% of the dibromide solution from the dropping funnel to the magnesium suspension.
-
The reaction should initiate within a few minutes, indicated by the disappearance of the brown iodine color, gentle bubbling from the magnesium surface, and the formation of a cloudy gray solution.[6] If the reaction does not start, gently warm the flask with a heat gun or by hand.
-
-
Formation and Cyclization of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux.[6] The reaction is exothermic, and the addition rate should be carefully controlled to prevent the reaction from becoming too vigorous. This slow addition under dilute conditions is crucial for favoring intramolecular cyclization.
-
After the addition is complete (approximately 1-2 hours), continue to stir the reaction mixture and gently reflux for an additional 1-2 hours to ensure complete reaction of the starting material.
-
-
Work-up and Isolation of the Product:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add 50 mL of 1 M hydrochloric acid dropwise through the dropping funnel to quench the reaction and dissolve any unreacted magnesium and magnesium salts.[2]
-
Transfer the mixture to a separatory funnel. The product will be in the upper ether layer.
-
Separate the layers and wash the organic layer with 30 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with 30 mL of brine (saturated NaCl solution) to aid in the removal of water.
-
Dry the organic layer over anhydrous sodium sulfate.[11]
-
Decant or filter the dried solution into a clean, pre-weighed round-bottom flask.
-
Remove the diethyl ether by rotary evaporation or simple distillation to yield the crude product, 1,1-dimethyl-3-methylcyclopentane.
-
-
Purification and Characterization:
-
The crude product can be purified by fractional distillation.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
-
Reaction Mechanism and Potential Side Reactions
The overall reaction proceeds through the formation of a mono-Grignard reagent, followed by an intramolecular Sɴ2 reaction.
Reaction Pathway Diagram:
Caption: Reaction pathway of this compound with magnesium.
Potential Side Reactions and Mitigation:
-
Wurtz-type Coupling: This intermolecular side reaction can be minimized by maintaining high dilution throughout the reaction, which is achieved by the slow addition of the dibromide solution to the magnesium suspension.
-
Reaction with Atmospheric Moisture and Carbon Dioxide: Grignard reagents are highly reactive towards protic sources like water and also react with carbon dioxide.[5][12][13] It is imperative to use anhydrous solvents and maintain an inert atmosphere throughout the experiment to prevent the quenching of the Grignard reagent.[9][11]
Trustworthiness and Self-Validation
The success of this protocol relies on meticulous attention to anhydrous and inert conditions. A self-validating aspect of this experiment is the initiation of the Grignard reaction. The visual cues of iodine color disappearance, gas evolution, and exothermicity provide immediate feedback on whether the reaction conditions are suitable. Failure to initiate the reaction is a strong indicator of the presence of moisture or a passivated magnesium surface, prompting the operator to re-evaluate the experimental setup before proceeding. The final characterization of the product by spectroscopic methods serves as the ultimate validation of the reaction's success.
Conclusion
The intramolecular Grignard reaction of this compound is a powerful method for the construction of a substituted cyclopentane ring system. By carefully controlling the reaction conditions, particularly through high dilution and the exclusion of atmospheric contaminants, the intramolecular cyclization pathway can be favored over competing intermolecular side reactions. This protocol provides a robust framework for researchers, scientists, and drug development professionals to successfully perform this valuable synthetic transformation.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. ijpsm.com [ijpsm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. adichemistry.com [adichemistry.com]
- 10. This compound | C6H12Br2 | CID 138258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
Application Note: Strategic Synthesis of Spirocycles Utilizing 1,5-Dibromo-3-methylpentane
Abstract
Spirocyclic scaffolds are of paramount importance in contemporary drug discovery and materials science, offering a unique three-dimensional architecture that can significantly enhance molecular properties.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 1,5-dibromo-3-methylpentane as a versatile building block for the synthesis of substituted spiro[5.5]undecane systems. We present a foundational protocol for the double alkylation of an active methylene compound, offering insights into the mechanistic underpinnings, experimental setup, and characterization of the resulting spirocyclic product. The methodologies described herein are designed to be both instructive and adaptable for the synthesis of diverse spiro compound libraries.
Introduction: The Rising Prominence of Spirocyclic Motifs
Spiro compounds, characterized by two rings connected through a single, shared carbon atom, are increasingly prevalent in clinically approved drugs and late-stage clinical candidates.[1][4] Their rigid, well-defined three-dimensional geometry provides a powerful tool for medicinal chemists to optimize ligand-receptor interactions, enhance binding affinity, and improve selectivity.[2][3] The introduction of a spiro center can lead to significant improvements in physicochemical properties, such as increased solubility and metabolic stability, by increasing the fraction of sp³-hybridized carbons (Fsp³), a key parameter correlated with clinical success.[5]
The synthesis of these complex structures, however, remains a challenge for synthetic chemists.[6] Multicomponent and domino reactions have emerged as elegant strategies for constructing spirocycles, but the use of bifunctional electrophiles like α,ω-dihaloalkanes in reaction with nucleophilic partners remains a fundamental and highly effective approach. This compound is a particularly interesting building block, poised to generate a spiro[5.5]undecane framework with a methyl group on the carbocyclic ring, offering a subtle yet impactful modification to the scaffold's conformational and binding properties.
The Core Strategy: Double Alkylation for Spirocyclization
The primary synthetic route leveraging this compound involves a sequential double alkylation of a substrate containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). This classic approach, grounded in the principles of carbanion chemistry, provides a reliable method for forming the two new carbon-carbon bonds required for the spirocyclic core.
Mechanism of Action
The reaction proceeds in a stepwise manner:
-
Deprotonation: A suitable base abstracts a proton from the active methylene compound, generating a resonance-stabilized carbanion (enolate).
-
First Alkylation (Sₙ2): The nucleophilic carbanion attacks one of the primary carbon atoms of this compound, displacing a bromide ion in an Sₙ2 reaction. This forms a mono-alkylated intermediate.
-
Second Deprotonation: A second equivalent of base removes the remaining acidic proton from the now-substituted methylene group, regenerating a carbanion.
-
Intramolecular Cyclization (Sₙ2): The newly formed carbanion attacks the terminal carbon bearing the second bromine atom within the same molecule. This intramolecular Sₙ2 reaction closes the second ring and forms the spirocyclic junction.
The methyl group on the pentane backbone is strategically positioned to ultimately reside on the newly formed cyclohexane ring, providing a point of substitution for further synthetic elaboration or for probing structure-activity relationships (SAR).
Proposed Protocol: Synthesis of Diethyl 8-methyl-1,5-dioxaspiro[5.5]undecane-3,3-dicarboxylate
This section details a robust, proposed protocol for the synthesis of a model spiro compound using this compound and diethyl malonate.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Properties |
| This compound | C₆H₁₂Br₂ | 243.97 | 4457-72-1 | Liquid, Density: 1.58 g/mL |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 105-53-3 | Liquid, Density: 1.055 g/mL |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 141-52-6 | Solid, moisture-sensitive |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Liquid, <0.005% H₂O |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Liquid, volatile, flammable |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 12125-02-9 | Aqueous solution |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Solid, drying agent |
Experimental Workflow Diagram
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purkh.com [purkh.com]
- 4. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,5-Dibromo-3-methylpentane
Welcome to the technical support guide for the purification of 1,5-Dibromo-3-methylpentane (CAS: 4457-72-1). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on its synthetic route. A common synthesis involves the bromination of 3-methyl-1,5-pentanediol.[1] Potential impurities from this process include:
-
Unreacted Starting Material: Residual 3-methyl-1,5-pentanediol.
-
Monobrominated Species: 5-Bromo-3-methylpentan-1-ol.
-
Elimination Byproducts: Alkenes formed via dehydration of the alcohol or dehydrobromination of the product.
-
Solvent and Reagent Residues: Residual acid catalyst (e.g., HBr) or solvents used during the reaction.
Q2: What are the primary methods for purifying crude this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. The most effective methods are:
-
Liquid-Liquid Extraction: Excellent for removing water-soluble impurities like residual acids, bases, or salts.[2][3][4]
-
Vacuum Distillation: The preferred method for separating the target compound from non-volatile residues or compounds with significantly different boiling points.[5][6]
-
Flash Column Chromatography: Useful for separating impurities with similar boiling points or when very high purity is required.[7][8][9]
Q3: How should I store purified this compound to ensure its stability?
A3: Alkyl halides can be susceptible to degradation over time. To maintain purity, store the compound under the following conditions:
-
Temperature: Store in a cool environment, preferably refrigerated (2-8°C).[10]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[10]
-
Light: Use an amber glass vial or store in a dark location to protect it from photolytic degradation.[10]
-
Container: Ensure the container is tightly sealed with a chemically resistant cap (e.g., PTFE-lined) to prevent moisture ingress, which can lead to hydrolysis.[10][11]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Q4: My distilled product is discolored (yellow or brown). What is the cause and how can I prevent it?
A4: Discoloration is a common indicator of thermal decomposition. This compound has a high boiling point at atmospheric pressure (approx. 233 °C), a temperature at which alkyl bromides can begin to decompose, often through elimination reactions.[12]
-
Causality: High temperatures provide the activation energy for degradation pathways. The presence of trace acidic or basic impurities can catalyze this decomposition.
-
Solution:
-
Utilize Vacuum Distillation: Significantly lowering the pressure will reduce the boiling point to a temperature where the molecule is more stable. For example, reducing the pressure to 10 mmHg will lower the boiling point substantially.
-
Ensure Neutrality: Before distillation, wash the crude product with a dilute sodium bicarbonate solution to neutralize any residual acid, followed by a water wash.[2]
-
Avoid Overheating: Stop the distillation before the flask is completely dry to prevent the charring of non-volatile residues.
-
Q5: I am experiencing poor separation during flash column chromatography. What adjustments can I make?
A5: Poor separation is typically due to an improperly chosen solvent system or incorrect technique.[8]
-
Causality: The separation on silica gel relies on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase (solvent). This compound is a relatively nonpolar compound.
-
Solution:
-
Optimize the Solvent System: Use a low-polarity eluent. Start with pure hexane and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane. Aim for a target Rf value of 0.2-0.3 for the desired compound on a TLC plate.
-
Use Dry Loading: If the crude product has low solubility in the starting eluent, it can be pre-adsorbed onto a small amount of silica gel. This solid mixture is then carefully added to the top of the column, which often results in sharper bands and better separation.[8]
-
Run a Gradient Elution: Start with a very nonpolar solvent (e.g., 100% hexane) to elute nonpolar impurities. Gradually increase the polarity of the mobile phase (e.g., to 2-5% ethyl acetate in hexane) to elute your target compound, leaving more polar impurities on the column.[8]
-
Q6: An emulsion has formed during my liquid-liquid extraction workup. How can I resolve this?
A6: Emulsions are colloidal suspensions of one immiscible liquid within another, often stabilized by trace impurities. They are common during the vigorous mixing of aqueous and organic layers.
-
Causality: High-energy mixing creates very fine droplets that are slow to coalesce. Surfactant-like impurities can stabilize these droplets.
-
Solution:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion and force the separation of layers.[13]
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.[14]
-
Filtration: As a last resort, the entire emulsified mixture can be passed through a pad of a filter aid like Celite or glass wool, which can help to coalesce the fine droplets.
-
Q7: My final yield is significantly lower than expected after purification. Where could the product have been lost?
A7: Low recovery can result from a combination of chemical and mechanical losses.
-
Causality & Solutions:
-
Decomposition: As discussed in Q4, thermal degradation during distillation is a primary cause of chemical loss. Using a lower temperature via vacuum distillation is critical.
-
Mechanical Loss: Multiple transfers between glassware can lead to significant losses. Rinse each piece of glassware with a small amount of solvent and combine the rinsings with the bulk material.
-
Incomplete Extraction: During liquid-liquid extraction, ensure you perform multiple extractions (e.g., 3x with smaller volumes of organic solvent) rather than a single extraction with a large volume, as this is more efficient.[13]
-
Improper Fraction Collection: During distillation or chromatography, you may be cutting your fractions too conservatively. Analyze your "waste" fractions by TLC or GC to ensure they do not contain a significant amount of product.
-
Workflow & Data Summary
Purification Method Selection
The following workflow provides a logical path to selecting the most appropriate purification strategy based on the nature of the impurities in your crude sample.
Caption: Decision tree for selecting a purification technique.
Comparison of Purification Techniques
| Technique | Principle of Separation | Typical Purity | Advantages | Disadvantages |
| Vacuum Distillation | Difference in boiling points under reduced pressure.[4] | >95% | Highly scalable, effective for removing non-volatile impurities, prevents thermal decomposition. | Not effective for separating compounds with close boiling points; requires specialized equipment. |
| Flash Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel).[7][9] | >99% | Excellent for separating structurally similar compounds; high resolution; works at room temperature. | Less scalable than distillation, consumes significant solvent, can be labor-intensive. |
| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases.[2][3] | Pre-purification step | Simple, rapid, and effective for removing ionic or highly polar impurities (acids, bases).[13] | Does not separate neutral organic compounds from each other; can lead to emulsions. |
Detailed Protocol: Vacuum Fractional Distillation
This protocol describes the purification of this compound from non-volatile impurities and byproducts with significantly different boiling points.
Materials & Equipment:
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Vigreux or packed fractionating column (15-30 cm)
-
Distillation head with thermometer adapter
-
Liebig or Allihn condenser
-
Vacuum take-off adapter (cow-type or single)
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump with trap and pressure gauge
-
Boiling chips or magnetic stir bar
-
Glass wool (for insulating the column)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Pre-Treatment: If the crude material is suspected to contain acid, wash it in a separatory funnel with an equal volume of saturated sodium bicarbonate solution, followed by an equal volume of water, and finally an equal volume of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to remove the drying solvent.
-
Apparatus Setup:
-
Place the dried, crude this compound into the distilling flask. Do not fill the flask more than two-thirds full. Add a few boiling chips or a magnetic stir bar.
-
Assemble the fractional distillation apparatus. Connect the fractionating column to the distilling flask, followed by the distillation head, condenser, and vacuum adapter with receiving flasks.
-
Ensure all glass joints are lightly greased with vacuum grease and secured with clips to prevent leaks.
-
Place the thermometer bulb so that the top is level with the bottom of the side-arm leading to the condenser.
-
Insulate the fractionating column and distillation head with glass wool or aluminum foil to ensure an adiabatic process.
-
-
Distillation:
-
Turn on the cooling water to the condenser.
-
Slowly and carefully apply vacuum, reducing the system pressure to your target (e.g., 5-15 mmHg).
-
Once the pressure is stable, begin gently heating the distilling flask with the heating mantle.
-
Observe the reflux line as it slowly ascends the column. Adjust the heat to maintain a slow, steady distillation rate (approx. 1-2 drops per second).
-
Collect any low-boiling forerun in the first receiving flask and discard it.
-
When the temperature at the distillation head stabilizes at the expected boiling point of the product at the applied pressure, switch to a clean receiving flask to collect the main fraction.
-
-
Completion:
-
Stop the distillation when only a small amount of residue remains in the distilling flask. Never heat the flask to dryness.
-
Turn off the heat and allow the apparatus to cool completely before slowly and carefully venting the system to atmospheric pressure.
-
Weigh the purified product and characterize it using appropriate analytical methods (e.g., GC, NMR, Refractive Index) to confirm purity. The refractive index should be approximately 1.508-1.510.[12]
-
References
- 1. The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. openaccesspub.org [openaccesspub.org]
- 4. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 5. US5138110A - Process for the preparation of alkyl-halides - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. rsc.org [rsc.org]
- 8. Purification [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.nl [fishersci.nl]
- 12. Page loading... [guidechem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Impurities in 1,5-Dibromo-3-methylpentane
Welcome to the technical support guide for 1,5-Dibromo-3-methylpentane. This resource is designed for researchers, scientists, and drug development professionals to address common purity-related challenges encountered during its synthesis and use. The following question-and-answer guide provides in-depth troubleshooting strategies and detailed protocols to ensure the high purity of your material, which is critical for successful downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of this compound is primarily dictated by its synthesis route, which most commonly involves the bromination of 3-Methyl-1,5-pentanediol using a reagent like hydrobromic acid (HBr).
The primary impurities to anticipate are:
-
Unreacted Starting Material (3-Methyl-1,5-pentanediol): Incomplete reaction is a common issue, leaving residual diol in the crude product. Due to its two hydroxyl groups, this impurity is significantly more polar and has a much higher boiling point than the desired product.
-
Monobrominated Intermediate (5-bromo-3-methylpentan-1-ol): The substitution of the two hydroxyl groups is a stepwise process. If the reaction does not go to completion, this intermediate, where only one hydroxyl group has been replaced by bromine, will be present. Its properties are intermediate between the starting diol and the final dibromo product.
-
Residual Acidic Reagents (e.g., HBr): If a strong acid like HBr is used for the bromination, residual amounts will remain in the organic phase, making the crude product highly acidic and potentially causing degradation upon heating.
-
Cyclic Ether (3-methyltetrahydropyran): The monobrominated intermediate can undergo an intramolecular SN2 reaction (a Williamson ether synthesis), especially if the reaction mixture is heated or becomes basic before full bromination is achieved. This side product has a boiling point that is closer to the product and must be removed.
Q2: How can I detect these impurities in my sample?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for both separating and identifying the components of your crude mixture. You will observe different retention times for each compound, and the mass spectrum will allow for positive identification. The NIST WebBook provides a reference mass spectrum for this compound that can be used for comparison.
-
Thin-Layer Chromatography (TLC): For a rapid, qualitative assessment, TLC is very effective. The polar impurities (diol and monobromo-alcohol) will have much lower Rf values (they will stick to the silica plate) compared to the nonpolar this compound. This can quickly confirm the presence of starting material.
-
1H NMR Spectroscopy: Nuclear Magnetic Resonance can also be used. The presence of a broad peak characteristic of an -OH proton would indicate alcohol impurities. The integration of signals corresponding to the protons adjacent to the bromine atoms versus any remaining protons adjacent to hydroxyl groups can provide a quantitative estimate of the impurity levels.
Q3: My crude product is highly acidic. How should I address this before purification?
It is critical to remove acidic impurities before attempting distillation. Heating an acidic mixture of alkyl halides can lead to decomposition and the formation of colored byproducts. A standard aqueous workup is the solution.
Protocol: Acid Neutralization and Aqueous Wash
-
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent like diethyl ether or dichloromethane to reduce its viscosity and improve separation.
-
Neutralization: Transfer the diluted mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Add the bicarbonate solution slowly and be sure to vent the funnel frequently, as the neutralization reaction will produce carbon dioxide gas (CO2). Continue washing until the CO2 evolution ceases.
-
Water Wash: Perform one wash with deionized water to remove any remaining inorganic salts.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This step helps to remove the majority of the dissolved water from the organic layer.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO4) or calcium chloride (CaCl2).
-
Filtration: Filter the mixture to remove the drying agent. The resulting solution is now ready for solvent removal and distillation.
Workflow for Crude Product Workup
Caption: Aqueous workup workflow.
Q4: My GC-MS analysis shows significant peaks for the starting diol and the monobrominated intermediate. How can I remove them effectively?
The most robust method for removing these high-boiling, polar impurities is fractional vacuum distillation . The significant difference in boiling points between the desired dibromo product and the alcohol-containing impurities makes this separation highly effective.[1][2]
Physical Properties for Distillation Planning
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Rationale for Separation |
| This compound | C₆H₁₂Br₂ | 243.97 | ~233 °C (atm) | Product: Will distill at a lower temperature under vacuum. |
| 5-bromo-3-methylpentan-1-ol | C₆H₁₃BrO | 181.07 | >233 °C (atm, est.) | Impurity: Higher boiling due to hydrogen bonding. Will remain in the distillation pot. |
| 3-Methyl-1,5-pentanediol | C₆H₁₄O₂ | 118.17 | 249 °C (atm)[2][3] | Impurity: Significantly higher boiling point. Will remain in the distillation pot. |
Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. A Vigreux column is typically sufficient. Ensure all glassware joints are properly greased and sealed to maintain a high vacuum.
-
Charge the Flask: Add the crude, dried product to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Gradually apply the vacuum. A pressure of 10-20 mmHg is a good starting point.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Forerun: Collect any low-boiling impurities (e.g., residual solvent or cyclic ether) that distill first.
-
Product Fraction: As the temperature stabilizes at the boiling point of this compound under your specific vacuum, switch to a clean receiving flask to collect the pure product.
-
Distillation Pot Residue: The higher-boiling impurities, 3-methyl-1,5-pentanediol and 5-bromo-3-methylpentan-1-ol, will remain in the distillation flask.
-
-
Completion: Stop the distillation when the temperature starts to rise again or when only a small amount of residue is left in the pot.
Principle of Fractional Distillation
References
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1,5-Dibromo-3-methylpentane
Welcome to the technical support guide for the synthesis of 1,5-Dibromo-3-methylpentane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying mechanisms, you can optimize your reaction conditions to maximize yield and purity.
The most prevalent synthetic route to this compound involves the conversion of 3-methyl-1,5-pentanediol using a strong acid and a bromide source, typically hydrobromic acid (HBr), often with sulfuric acid as a catalyst and dehydrating agent.[1] While seemingly straightforward, this reaction is susceptible to several competing pathways that can significantly impact the outcome.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the conversion of 3-methyl-1,5-pentanediol to this compound?
A1: The reaction proceeds via a nucleophilic substitution mechanism. Given that the starting material contains two primary hydroxyl groups, the reaction has significant SN2 character. The process involves the protonation of a hydroxyl group by the strong acid to form a good leaving group (water), followed by the attack of a bromide ion. This occurs sequentially at both ends of the molecule. However, under the harsh acidic conditions and elevated temperatures often used, SN1 pathways and competing elimination (E1) reactions can also occur.[2][3]
Q2: What are the major categories of side reactions I should anticipate?
A2: The primary side reactions are:
-
Intramolecular Etherification (Cyclization): Formation of 4-methyltetrahydropyran.
-
Intermolecular Etherification: Formation of high-molecular-weight polyethers.
-
Elimination (Dehydration): Generation of various unsaturated bromo-alcohols or dienes.[4]
-
Incomplete Reaction: Isolation of the intermediate, 5-bromo-3-methylpentan-1-ol.
-
Carbocation Rearrangement: Formation of isomeric dibromide products.[5][6]
Q3: How does reaction temperature critically influence the product distribution?
A3: Temperature is a crucial parameter. Higher temperatures (e.g., >120-130°C) significantly favor elimination (E1) and intermolecular etherification side reactions over the desired SN2 substitution.[4] Conversely, temperatures that are too low may lead to an impractically slow reaction rate and incomplete conversion, resulting in a higher proportion of the mono-bromo intermediate. Careful temperature control is essential for balancing reaction rate and selectivity.
Troubleshooting Guide: Specific Issues & Solutions
Problem 1: My GC-MS analysis shows a significant peak for a cyclic compound with a mass corresponding to C6H12O.
Likely Cause: Intramolecular Etherification (Cyclization)
This is one of the most common side reactions. The protonated intermediate, 5-bromo-3-methylpentan-1-ol (or the initial diol), can undergo an intramolecular SN2 reaction where the remaining hydroxyl group attacks the carbon bearing the leaving group (or the other protonated hydroxyl group), displacing it to form the stable, six-membered cyclic ether, 4-methyltetrahydropyran.[7]
Solutions:
-
Control Temperature: Keep the reaction temperature as low as feasible to favor intermolecular substitution by the bromide ion over intramolecular cyclization.
-
Maximize Bromide Concentration: Use a high concentration of HBr (e.g., 48% aqueous solution) or introduce a bromide salt (e.g., NaBr) with sulfuric acid to ensure the bromide nucleophile is present in large excess, outcompeting the internal alcohol nucleophile.
-
Alternative Reagents: Consider using phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). These reagents convert the alcohol to a better leaving group under less acidic conditions, which can suppress acid-catalyzed cyclization.
Problem 2: The crude product is highly viscous, and upon distillation, a large amount of high-boiling-point residue remains.
Likely Cause: Intermolecular Etherification
At elevated temperatures, two molecules of the starting diol or the bromo-alcohol intermediate can undergo intermolecular dehydration to form ether linkages. This process can repeat, leading to the formation of oligomeric or polymeric ethers, which are high-boiling and viscous.
Solutions:
-
Reduce Reaction Temperature: This is the most effective way to minimize intermolecular reactions.[4]
-
Use a Non-Polar Co-Solvent: Running the reaction in a non-polar solvent like octane or toluene can help keep the starting material concentration lower, disfavoring bimolecular reactions. Some procedures use a Dean-Stark trap to remove water, driving the reaction forward; however, this can also concentrate the acid and increase side reactions.[7][8] Careful optimization is required.
Problem 3: My NMR spectrum clearly shows unreacted hydroxyl groups and signals corresponding to 5-bromo-3-methylpentan-1-ol.
Likely Cause: Incomplete Reaction
The conversion of the second hydroxyl group is often slower than the first. Insufficient reaction time, inadequate temperature, or a non-stoichiometric amount of the brominating agent can lead to the isolation of the mono-brominated intermediate.
Solutions:
-
Increase Reaction Time: Monitor the reaction by TLC or GC and continue heating until the starting material and mono-bromo intermediate are consumed.
-
Ensure Excess HBr: Use a molar excess of HBr relative to the hydroxyl groups to ensure the reaction goes to completion.
-
Optimize Temperature: If the reaction is too slow, a modest increase in temperature may be necessary, but this must be balanced against the risk of increasing side reactions.
Problem 4: My product contains isomeric impurities, such as 1,4-dibromo-3-methylpentane.
Likely Cause: Carbocation Rearrangement
Although the hydroxyl groups are primary, the harsh acidic conditions can promote some SN1 character. If a primary carbocation forms at C1 after water departs, a 1,2-hydride shift from C2 can occur to form a more stable secondary carbocation.[9] Subsequent attack by a bromide ion at C2 would lead to the rearranged product, 1,2-dibromo-3-methylpentane. A more likely scenario involves a shift after the first substitution. Protonation of the remaining alcohol on the 5-bromo-3-methylpentan-1-ol intermediate, loss of water, and a subsequent hydride shift could lead to different isomers.
Solutions:
-
Avoid Overheating: Higher temperatures increase the likelihood of SN1 pathways and thus rearrangements.
-
Choose SN2-Favoring Reagents: Reagents like PBr₃ react via an SN2 mechanism and do not involve carbocation intermediates, thereby preventing rearrangements.[10] This is often the cleanest method for converting primary alcohols to alkyl bromides when rearrangements are a concern.
Visualizing the Reaction Pathways
The following diagram illustrates the desired synthetic route to this compound and the major competing side reactions.
Caption: Main reaction and side pathways in the synthesis of this compound.
Recommended Experimental Protocol
This protocol is a general guideline and should be adapted based on laboratory safety standards and reaction scale.
Objective: To synthesize this compound from 3-methyl-1,5-pentanediol.
Materials:
-
3-methyl-1,5-pentanediol (1.0 eq)
-
48% Hydrobromic acid (2.5 - 3.0 eq)
-
Concentrated Sulfuric Acid (catalytic, e.g., 0.1-0.2 eq)
-
Octane or Toluene (as solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, condenser, separatory funnel, distillation apparatus
Procedure:
-
To a round-bottom flask, add 3-methyl-1,5-pentanediol and the solvent (e.g., octane).
-
Cool the flask in an ice bath and slowly add the concentrated sulfuric acid with stirring.
-
Slowly add the 48% hydrobromic acid to the cooled mixture.
-
Equip the flask with a condenser and heat the mixture to a gentle reflux (target temperature ~100-110°C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate method (e.g., GC-MS or TLC by withdrawing small aliquots). Continue reflux for 6-12 hours or until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Separate the organic layer from the aqueous acid layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (carefully, to neutralize remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
References
- 1. The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Stereochemistry and Rearrangement of Carbocations | Pharmaguideline [pharmaguideline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]
- 8. Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Give detailed mechanisms and final products for the reaction of 3 -methyl.. [askfilo.com]
Preventing elimination side reactions with 1,5-Dibromo-3-methylpentane
Technical Support Center: 1,5-Dibromo-3-methylpentane
A Guide to Suppressing Elimination Side Reactions in Nucleophilic Substitution
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block and encountering challenges with unwanted elimination side reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your substitution reactions and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound in a substitution reaction?
When using this compound with a nucleophile, you are primarily dealing with a competition between three potential pathways. The substrate itself is a primary dialkyl halide. While primary halides strongly favor the S_N2 mechanism, side reactions are always a consideration.[1][2]
-
Desired Intermolecular S_N2 Substitution: The nucleophile attacks the electrophilic carbons bonded to the bromine atoms, leading to the desired mono- or di-substituted product.
-
E2 Elimination: If the nucleophile is also a strong base, it can abstract a proton from a carbon adjacent to the carbon-bromine bond, resulting in the formation of an alkene. This is a common side reaction, especially when using sterically hindered or strong bases.[2][3]
-
Intramolecular S_N2 Cyclization: The molecule can react with itself. If one end is substituted by a nucleophile that can then act as an internal nucleophile, or if a di-functional nucleophile is used, an intramolecular reaction can occur to form a five-membered ring, specifically a derivative of 1,3-dimethylcyclopentane.[4][5][6]
Caption: Competing reaction pathways for this compound.
Q2: How does the structure of this compound influence its reactivity?
The carbon atoms attached to the bromine atoms are primary (1°). This structural feature is crucial because primary substrates have low steric hindrance, which strongly favors the S_N2 pathway over S_N1 and E1 mechanisms.[2] However, the methyl group at the 3-position introduces some steric bulk in the middle of the carbon chain, which could slightly hinder the reaction rate compared to a straight-chain dibromide.[7][8] The main competition for a primary halide like this is between the S_N2 and E2 mechanisms, a choice dictated almost entirely by the reaction conditions.[1][3]
Q3: What are the most critical factors to control to favor the S_N2 substitution reaction?
To maximize the yield of the S_N2 product, you must carefully control four key experimental variables:
-
Nucleophile/Base System: The choice of reagent is paramount. Good nucleophiles that are weak bases will favor S_N2.[3][9]
-
Solvent: The solvent affects the reactivity of the nucleophile. Polar aprotic solvents are generally preferred for S_N2 reactions.[10][11]
-
Temperature: Reaction temperature can significantly shift the balance between substitution and elimination.[12][13]
-
Concentration: The concentration of the nucleophile can influence the competition between intermolecular and intramolecular reactions.
Troubleshooting Guide: Common Issues & Solutions
Problem: My reaction yields are low, and I'm isolating significant amounts of alkene byproducts.
This is a classic indication that the E2 elimination pathway is outcompeting your desired S_N2 substitution. This typically occurs when the nucleophile is acting as a strong base.
Solution: Optimize Reaction Conditions to Disfavor E2 Elimination.
To suppress the E2 pathway, you must adjust conditions to make the S_N2 reaction kinetically more favorable.
-
Select a Better Nucleophile: The most critical change is to use a nucleophile that is weakly basic. Strong bases like hydroxides (HO⁻) and alkoxides (RO⁻) are notorious for causing elimination, especially with any degree of steric hindrance.[9][14] Opt for nucleophiles where the negative charge is stabilized, such as cyanide (CN⁻), azide (N₃⁻), thiocyanates (SCN⁻), or halide ions (I⁻).[3][9]
-
Choose a Polar Aprotic Solvent: Polar aprotic solvents like DMSO , DMF , or acetonitrile are ideal for S_N2 reactions. They solvate the counter-ion (e.g., Na⁺) but leave the anionic nucleophile "naked" and highly reactive towards the electrophilic carbon.[11][15] In contrast, polar protic solvents (like water or ethanol) can form a hydrogen-bond "cage" around the nucleophile, decreasing its nucleophilicity and relatively favoring elimination.[15][16][17]
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are favored by heat due to a greater increase in entropy (one molecule goes to two or more).[12][13] Running your reaction at room temperature or below (e.g., 0 °C) can significantly shift the product ratio in favor of substitution.[13][18]
Data Summary: Optimizing Conditions to Favor S_N2 over E2
| Parameter | Condition to Favor S_N2 (Substitution) | Condition to Favor E2 (Elimination) | Rationale |
| Nucleophile | Good nucleophile, weak base (e.g., I⁻, CN⁻, N₃⁻, RS⁻)[3][9] | Strong, sterically hindered base (e.g., t-BuOK) or strong, unhindered base (e.g., EtO⁻, OH⁻)[2][3] | Weakly basic nucleophiles are less likely to abstract a proton, which is the requisite step for E2 elimination. |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetone)[10][11] | Can occur in various solvents, but basicity is enhanced in polar aprotics. | Polar aprotic solvents enhance nucleophilicity by not solvating the nucleophile, accelerating the S_N2 rate.[11][15] |
| Temperature | Low Temperature (e.g., 0-25 °C)[13][18] | High Temperature (e.g., >50 °C)[10][12] | Elimination is entropically favored and often has a higher activation energy, thus becoming more dominant at higher temperatures.[12] |
Problem: I've isolated a cyclic compound, 1,3-dimethylcyclopentane, instead of my expected linear product.
This indicates that an intramolecular S_N2 reaction is occurring. This can happen if the nucleophile first substitutes one bromine, and the newly installed group then acts as an internal nucleophile to displace the second bromine. It is also common when using a difunctional nucleophile that bridges the two ends of the molecule.
Solution: Favor Intermolecular Reaction Kinetics.
To prevent cyclization, you need to ensure the rate of the intermolecular reaction (attack by an external nucleophile) is much faster than the rate of the intramolecular reaction.
-
Increase Nucleophile Concentration: According to kinetic principles, the rate of the bimolecular (intermolecular) S_N2 reaction is directly proportional to the concentration of the external nucleophile. The rate of the unimolecular (intramolecular) cyclization is not. Therefore, running the reaction at a higher concentration of your nucleophile will significantly favor the desired intermolecular pathway.
-
Use a Less Reactive Internal Nucleophile: If your synthetic plan involves a nucleophile that remains nucleophilic after the first substitution (e.g., using ammonia which results in a primary amine), consider using a protecting group strategy if cyclization becomes dominant.
Caption: Troubleshooting workflow for side reactions.
Experimental Protocol: Synthesis of 3-Methylpentane-1,5-dinitrile (S_N2 Favored)
This protocol provides a method for the disubstitution of this compound using sodium cyanide, a good nucleophile that is a relatively weak base, in a polar aprotic solvent to minimize E2 elimination.
Materials:
-
This compound (1.0 eq)
-
Sodium Cyanide (NaCN) (2.2 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, add sodium cyanide (2.2 eq) and anhydrous DMSO. Stir the suspension to dissolve the salt as much as possible.
-
Addition of Substrate: Slowly add this compound (1.0 eq) to the stirred NaCN/DMSO mixture at room temperature.
-
Reaction: Gently heat the reaction mixture to 40-50 °C and stir for 12-24 hours. The slightly elevated temperature increases the reaction rate, but is low enough to disfavor E2 elimination. Monitor the reaction progress by TLC or GC analysis.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing a significant volume of cold deionized water. Caution: This step will generate HCN gas if any unreacted acid is present. Perform in a well-ventilated fume hood.
-
Workup - Extraction: Extract the aqueous layer three times with diethyl ether.
-
Workup - Washing: Combine the organic layers and wash them twice with brine to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 3-methylpentane-1,5-dinitrile can be purified by vacuum distillation if necessary.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SN2 vs E2 [chemistrysteps.com]
- 4. Cyclopentane synthesis [organic-chemistry.org]
- 5. Cyclopentane, 1,3-dimethyl-, trans- [webbook.nist.gov]
- 6. 1,3-Dimethylcyclopentane | C7H14 | CID 17149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. studley.ai [studley.ai]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 16. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1,5-Dibromo-3-methylpentane via Column Chromatography
Welcome to the technical support center for the chromatographic purification of 1,5-Dibromo-3-methylpentane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) to ensure successful purification of this non-polar compound. Our approach is grounded in extensive laboratory experience and established scientific principles to empower you to overcome common challenges in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the essential physicochemical properties of this compound to consider for its purification?
A1: Understanding the properties of this compound is fundamental to designing an effective purification strategy. It is a relatively non-polar molecule, which dictates the choice of stationary and mobile phases for column chromatography.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂Br₂ | --INVALID-LINK--[1] |
| Molecular Weight | 243.97 g/mol | --INVALID-LINK--[1] |
| Appearance | Clear colorless to pale yellow liquid | --INVALID-LINK--[2] |
| Boiling Point | 233 °C at 760 mmHg | --INVALID-LINK--[3] |
| LogP | 3.3 | --INVALID-LINK--[1] |
| Polarity | Non-polar | Inferred from LogP and structure |
The high LogP value indicates its lipophilic and non-polar nature, making it well-suited for normal-phase chromatography.
Q2: What is the recommended stationary phase for the column chromatography of this compound?
A2: For the purification of a non-polar compound like this compound, silica gel is the standard and most effective stationary phase.[4][5][6][7][8] Silica gel is highly polar, and its surface hydroxyl groups interact with compounds, separating them based on polarity. Non-polar compounds like this compound will have weaker interactions and thus elute faster.
For flash chromatography, a silica gel mesh size of 230-400 mesh is recommended for good resolution and efficient separation.[4][6][8] For gravity chromatography, a larger particle size of 70-230 mesh can be used.[7]
Q3: How do I select the optimal mobile phase for the purification?
A3: The choice of mobile phase, or eluent, is critical for achieving good separation. For non-polar compounds on a silica gel column, a non-polar solvent system is required. A mixture of hexanes and ethyl acetate is a common and effective choice.
The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound on a Thin Layer Chromatography (TLC) plate.[9] A good starting point for TLC analysis is a 98.5:1.5 mixture of hexane to ethyl acetate , as has been used for a similar compound. A typical starting point for developing a method from scratch would be a 95:5 or 90:10 hexane:ethyl acetate mixture.
Q4: What are the likely impurities I might encounter?
A4: The impurities in your crude product will depend on the synthetic route used.
-
From 3-methyl-1,5-pentanediol: The most common method for converting alcohols to alkyl halides is through reaction with reagents like HBr or via the Appel reaction.[10][11][12] Potential impurities include:
-
Unreacted 3-methyl-1,5-pentanediol: A highly polar compound that will remain at the baseline of your TLC plate.
-
Monobrominated intermediate (1-bromo-3-methyl-5-hydroxypentane): More polar than the desired product and will have a lower Rf value.
-
Ether byproducts (e.g., bis(3-methyl-5-bromopentyl) ether): These are generally less polar than the starting diol but may have varying polarities.
-
-
From 3-methylglutaric acid: This synthesis typically involves the reduction of the carboxylic acid to the diol, followed by bromination.
-
Incomplete reduction products: If the reduction of the dicarboxylic acid is not complete, you may have the corresponding lactone or hydroxy acid, which are significantly more polar.[13][14][15]
-
Byproducts from bromination: Similar to the diol route, you may have unreacted diol and the monobrominated intermediate. The Appel reaction, if used, will also produce triphenylphosphine oxide as a byproduct, which is a polar compound.[10][11][12][16]
-
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization
This protocol will guide you in determining the optimal hexane:ethyl acetate ratio for your column chromatography.
Materials:
-
Silica gel TLC plates (with fluorescent indicator)
-
Developing chamber
-
Capillary tubes for spotting
-
A series of hexane:ethyl acetate mixtures (e.g., 99:1, 98:2, 95:5, 90:10)
-
Crude this compound sample
-
UV lamp
Procedure:
-
Prepare the developing chambers by adding a small amount of each solvent mixture and lining the chamber with filter paper to ensure a saturated atmosphere.
-
Using a pencil, lightly draw a baseline on the TLC plate approximately 1 cm from the bottom.
-
Dissolve a small amount of your crude product in a volatile solvent like dichloromethane.
-
Using a capillary tube, spot the dissolved crude product onto the baseline of the TLC plates.
-
Place the spotted TLC plates into the developing chambers, ensuring the solvent level is below the baseline.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plates and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[17]
-
The ideal solvent system will give an Rf value of 0.2-0.4 for the this compound spot and provide good separation from any impurity spots.[9]
Protocol 2: Flash Column Chromatography Purification
This protocol details the purification of this compound using flash chromatography.
Materials:
-
Glass chromatography column
-
Sand
-
Optimal mobile phase (determined from TLC)
-
Collection tubes
-
Air pressure source
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approx. 1-2 cm).
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Run the mobile phase through the column until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[18]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.
-
Collect the eluent in a series of fractions (e.g., 10-20 mL per fraction).
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Troubleshooting Guide
// Nodes start [label="Start Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; problem [label="Problem Encountered", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_elution [label="Compound Not Eluting", fillcolor="#FBBC05", fontcolor="#202124"]; fast_elution [label="Compound Eluting Too Fast (High Rf)", fillcolor="#FBBC05", fontcolor="#202124"]; poor_separation [label="Poor Separation of Product and Impurities", fillcolor="#FBBC05", fontcolor="#202124"]; increase_polarity [label="Increase Mobile Phase Polarity\n(e.g., increase % ethyl acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decrease_polarity [label="Decrease Mobile Phase Polarity\n(e.g., decrease % ethyl acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_solvent [label="Optimize Solvent System\n(Try different solvent ratios or a different non-polar/polar solvent pair)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_loading [label="Check Sample Loading Technique\n(Ensure a concentrated band)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gradient_elution [label="Consider Gradient Elution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Successful Purification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> problem; problem -> no_elution [label="Compound stuck at baseline?"]; problem -> fast_elution [label="Compound in solvent front?"]; problem -> poor_separation [label="Spots are streaky or overlapping?"]; no_elution -> increase_polarity; fast_elution -> decrease_polarity; poor_separation -> optimize_solvent; poor_separation -> check_loading; poor_separation -> gradient_elution; increase_polarity -> success; decrease_polarity -> success; optimize_solvent -> success; check_loading -> success; gradient_elution -> success; } }
A visual guide to troubleshooting common column chromatography issues.
| Issue | Possible Cause | Recommended Solution |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[9] |
| Product elutes too quickly (in the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by decreasing the percentage of ethyl acetate.[19] |
| Poor separation between the product and impurities | The mobile phase does not provide enough selectivity. | Re-optimize the mobile phase using TLC with different solvent ratios or consider a different solvent system (e.g., dichloromethane/hexane). |
| The column is overloaded with the sample. | Use a larger column or reduce the amount of crude product loaded. | |
| The sample was not loaded in a concentrated band. | Ensure the sample is dissolved in a minimal amount of solvent before loading. Consider dry loading for better results.[18] | |
| Streaking of spots on TLC or tailing of peaks from the column | The sample is too concentrated when spotted on the TLC plate or loaded on the column. | Dilute the sample before spotting or loading. |
| The compound may be slightly acidic or basic, leading to strong interactions with the silica gel. | Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). | |
| No compound is recovered from the column | The compound may have degraded on the silica gel. | Test the stability of your compound on a silica TLC plate. If it degrades, consider using a different stationary phase like alumina.[9] |
| The fractions collected are too dilute to detect the compound. | Concentrate the fractions and re-analyze by TLC.[9] |
References
- 1. This compound | C6H12Br2 | CID 138258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | 4457-72-1 [sigmaaldrich.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. medium.com [medium.com]
- 7. m.youtube.com [m.youtube.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Appel reaction - Wikipedia [en.wikipedia.org]
- 11. Appel Reaction [organic-chemistry.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. davuniversity.org [davuniversity.org]
- 16. grokipedia.com [grokipedia.com]
- 17. Decoding RF Values: A Step-by-Step Guide - Oreate AI Blog [oreateai.com]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analysis of 1,5-Dibromo-3-methylpentane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-dibromo-3-methylpentane. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist in the identification of reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Our focus is on providing practical, field-proven insights grounded in scientific principles to help you navigate the complexities of your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the reaction chemistry of this compound and the interpretation of GC-MS data.
Q1: What are the primary reaction pathways for this compound?
This compound is a versatile bifunctional alkyl halide. Its two primary reactive sites (the C-Br bonds) allow for several key reaction types:
-
Intramolecular Cyclization: When reacted with a suitable nucleophile (e.g., malonic ester, amines, sulfides), the two bromide groups can react sequentially to form a six-membered ring containing the methyl group at the 4-position. This is often the desired reaction pathway.
-
Grignard Reagent Formation: One or both bromide groups can react with magnesium metal in an anhydrous ether solvent to form a Grignard reagent.[1][2] This creates a powerful nucleophile used for forming new carbon-carbon bonds.[3]
-
Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination of HBr can occur to form various alkenes.[4][5] The presence of the methyl group can influence the regioselectivity of the double bond formation.
-
Nucleophilic Substitution (Intermolecular): If the concentration of an external nucleophile is high, it can react with one or both bromide groups without subsequent cyclization, leading to linear substituted products.
Q2: In a Grignard reaction, what are the most common byproducts I should expect to see on my GC-MS?
The formation of Grignard reagents is sensitive and can lead to several byproducts[6]:
-
Wurtz-Type Coupling Product: The Grignard reagent can react with unreacted this compound, resulting in a dimeric species (C12H24Br2). This coupling is favored at higher concentrations and temperatures.[2]
-
Elimination Products: Grignard reagents are strong bases. They can cause elimination of HBr from another molecule of the starting material, leading to brominated alkenes like 5-bromo-3-methyl-1-pentene.
-
Products from Reaction with Water/Oxygen: Grignard reagents are extremely reactive towards protic sources like water and atmospheric oxygen. If the reaction is not performed under strictly anhydrous and inert conditions, the Grignard reagent can be quenched to form 1-bromo-3-methylpentane or react with oxygen to form various oxidized species.
Q3: What are the key identifying features in the mass spectrum for a compound containing bromine?
Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance (50.5% and 49.5%, respectively).[7] This creates a highly characteristic pattern in the mass spectrum:
-
One Bromine Atom: A molecular ion or fragment containing one bromine atom will appear as a pair of peaks of almost equal intensity, separated by two mass units (m/z and m/z+2). This is often referred to as the "M/M+2" pattern.[8][9]
-
Two Bromine Atoms: A species with two bromine atoms will exhibit a triplet of peaks at m/z, m/z+2, and m/z+4 with a characteristic intensity ratio of approximately 1:2:1.[10] This is a definitive marker for your starting material and any dibrominated byproducts.
Q4: How can I differentiate between structural isomers of byproducts using GC-MS?
While mass spectrometry provides the molecular weight and fragmentation pattern, gas chromatography separates compounds based on their boiling points and interaction with the GC column's stationary phase.
-
Retention Time: Structural isomers will often have different retention times. For example, a cyclic product will typically have a different boiling point and polarity than a linear elimination product, causing them to elute from the column at different times.
-
Fragmentation Pattern: Although isomers have the same molecular ion, their fragmentation patterns in the mass spectrometer can differ. Branching points, such as the methyl group on the pentane chain, are preferred sites for cleavage, leading to characteristic fragment ions that can help elucidate the structure.[9]
GC-MS Troubleshooting Guide
Encountering issues with your GC-MS analysis is common. This guide provides solutions to frequently observed problems.[11][12][13]
| Problem | Potential Causes | Solutions |
| No Peaks Detected (or very small peaks) | 1. Syringe issue: Blocked syringe, no sample drawn.[11] 2. Inlet issue: Leak at the septum or fittings, incorrect temperature.[14] 3. Column issue: Broken column, incorrect installation. 4. MS issue: Filament burned out, detector voltage too low, vacuum leak.[15] | 1. Verify syringe operation; rinse with a clean solvent or replace. 2. Perform a leak check; verify inlet temperature is appropriate for solvent and analytes. 3. Reinstall or replace the column. 4. Run an MS tune report to check filament and detector status; perform a system leak check.[12] |
| Peak Tailing | 1. Active sites in the system: Contamination in the inlet liner or on the column head.[12] 2. Column degradation: Oxygen or moisture has damaged the stationary phase. 3. Incompatible solvent/analyte polarity with the stationary phase. | 1. Replace the inlet liner and trim the first few centimeters of the GC column. 2. Ensure high-purity carrier gas with oxygen traps; condition the column. 3. Choose a column with a more appropriate stationary phase. |
| Broad Peaks | 1. Low carrier gas flow rate. 2. Slow oven ramp rate. 3. Column overloading (too much sample injected).[12] 4. Injection issue: Slow injection speed, large injection volume causing backflash.[11] | 1. Verify and adjust the carrier gas flow rate to the optimal linear velocity for your column. 2. Increase the oven temperature programming rate. 3. Dilute the sample or increase the split ratio. 4. Use a faster injection speed; inject a smaller volume or use a liner with a larger internal diameter.[12] |
| Ghost Peaks (Peaks in blank run) | 1. Carryover from a previous injection.[11] 2. Contaminated syringe or rinse solvent. 3. Septum bleed. | 1. Run several solvent blanks to wash the system; increase final oven temperature and hold time to "bake out" contaminants. 2. Replace rinse solvents; clean or replace the syringe. 3. Use a high-quality, low-bleed septum and ensure the inlet temperature does not exceed its maximum rating. |
| Shifting Retention Times | 1. Leaks in the system (inlet, column fittings).[15] 2. Inconsistent carrier gas flow rate or pressure. 3. Changes in the GC oven's temperature profile. | 1. Perform a thorough leak check of the entire flow path. 2. Check gas supply and regulator settings; ensure electronic pressure control is stable. 3. Allow sufficient equilibration time at the starting oven temperature before injection.[11] |
Experimental Protocols & Data
Workflow for Byproduct Identification
The overall process from running a reaction to identifying byproducts is outlined below.
Protocol 1: Sample Preparation for GC-MS Analysis
This protocol provides a general method for preparing a reaction mixture for analysis.
-
Quench the Reaction: After the reaction is complete, cool the reaction vessel in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive species like Grignard reagents.
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent immiscible with water, such as diethyl ether or ethyl acetate. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Isolate Organic Layer: Drain the lower aqueous layer. Collect the upper organic layer containing your product and byproducts.
-
Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry: Transfer the organic layer to a clean flask and add an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Let it sit for 5-10 minutes.
-
Filter and Concentrate: Filter the solution to remove the drying agent. If the sample is too concentrated, dilute it with the extraction solvent to an appropriate concentration for GC-MS analysis (typically in the low ppm range). A starting dilution of 1:100 is recommended.
Protocol 2: Recommended GC-MS Method Parameters
These are starting parameters for analyzing a reaction mixture. Optimization may be required based on your specific products and system.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile organic compounds, including halogenated alkanes. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides good efficiency and is inert. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without causing thermal degradation of analytes. |
| Injection Mode | Split (Ratio 50:1) | Prevents column overloading and ensures sharp peaks, especially for major components. Use splitless for trace analysis. |
| Injection Volume | 1 µL | Standard volume to avoid backflash and column overload.[11] |
| Oven Program | Initial: 50 °C, hold 2 min Ramp: 10 °C/min to 280 °C Final Hold: 5 min | Starts at a low temperature to focus analytes at the column head, followed by a ramp to elute compounds across a wide boiling point range.[11] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard, robust ionization method that produces reproducible, library-searchable mass spectra. |
| Scan Range | 40 - 450 m/z | Covers the expected mass range for starting materials, products, and common byproducts. |
Potential Byproduct Identification
The following table lists potential byproducts from common reactions of this compound.
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Key Mass Spectral Features (m/z) | Formation Pathway |
| 5-Bromo-3-methyl-1-pentene | CH₂(Br)CH₂CH(CH₃)CH=CH₂ | 163.06 | M/M+2 peaks at 162/164. Loss of Br• (m/z 83). | Elimination (E2) |
| 4-Methyl-1-cyclohexene | C₇H₁₂ | 96.17 | M+ peak at 96. | Intramolecular cyclization followed by elimination. |
| 3,9-Dimethyl-1,11-dibromoundecane | C₁₃H₂₆Br₂ | 358.15 | M/M+2/M+4 peaks for two Br atoms. Characteristic fragmentation of a long alkane chain. | Wurtz-Type Coupling (Grignard) |
| 1-Bromo-3-methylpentane | C₆H₁₃Br | 165.07 | M/M+2 peaks at 164/166. Loss of Br• (m/z 85). | Quenching of a mono-Grignard reagent. |
Visualizing Reaction Pathways
Different reaction conditions can favor different byproducts. Understanding these competing pathways is key to optimizing your synthesis.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. ncert.nic.in [ncert.nic.in]
- 5. thestudentroom.co.uk [thestudentroom.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. scribd.com [scribd.com]
- 12. shimadzu.co.uk [shimadzu.co.uk]
- 13. aimanalytical.com [aimanalytical.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. books.rsc.org [books.rsc.org]
Technical Support Center: Synthesis of Large-Ring Compounds Using 1,5-Dibromo-3-methylpentane
Welcome to the technical support center for the synthesis of large-ring compounds, with a specific focus on the utility and challenges of 1,5-dibromo-3-methylpentane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of macrocyclization. Here, we address common experimental hurdles through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and field-proven insights. Our goal is to not only provide solutions but also to foster a deeper understanding of the underlying reaction dynamics.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of large-ring compounds (macrocycles) inherently challenging?
The synthesis of macrocycles presents a significant synthetic hurdle primarily due to the competition between intramolecular (ring-forming) and intermolecular (polymer-forming) reactions.[1][2][3] For a macrocycle to form, the two reactive ends of a linear precursor must come into close proximity, a process that is entropically disfavored.[4] As the length of the precursor chain increases, the probability of its ends meeting decreases, while the likelihood of it reacting with another molecule increases, leading to oligomerization or polymerization.[1]
Several key factors contribute to this challenge:
-
Entropic Penalty: The formation of a large ring requires a significant loss of conformational freedom as the linear precursor adopts a specific folded conformation for cyclization.[2][4]
-
Ring Strain: Medium-sized rings (8-11 atoms) can suffer from significant transannular strain (steric repulsion across the ring) and angle strain, making their formation enthalpically unfavorable.[5][6]
-
Kinetic Competition: Intermolecular reactions are often kinetically favored at higher concentrations, as the reactive ends of different molecules are more likely to encounter each other than the two ends of the same molecule.[7]
Q2: What makes this compound a useful, yet potentially problematic, precursor for macrocyclization?
This compound is a readily available and versatile building block for introducing a five-carbon tether into a macrocyclic framework.[8][9] The two primary bromide leaving groups allow for sequential or simultaneous reactions with nucleophiles to form the desired ring structure.[10][11]
However, its use is not without challenges:
-
Flexibility: The aliphatic chain of this compound is highly flexible. This conformational freedom can make it difficult for the two ends of a growing macrocycle precursor to come together for the final ring-closing step, thus increasing the likelihood of intermolecular side reactions.
-
Methyl Group Sterics: The methyl group at the 3-position can introduce steric hindrance, potentially slowing down the desired cyclization reaction or influencing the conformational preferences of the precursor in a way that disfavors ring closure.[12]
-
Competing Elimination Reactions: As with other alkyl halides, there is a risk of elimination reactions (E1 or E2) competing with the desired nucleophilic substitution (S(_N)1 or S(_N)2), especially in the presence of strong bases.[10][13]
Troubleshooting Guide
Problem 1: Low to no yield of the desired macrocycle, with recovery of starting materials or formation of a complex mixture.
This is a common issue and often points to several potential root causes. Below is a systematic approach to troubleshooting this problem.
Possible Cause 1: Reaction conditions do not favor intramolecular cyclization.
-
Troubleshooting Step 1: Implement High-Dilution Conditions.
-
Rationale: The principle of high dilution is the cornerstone of macrocyclization.[1][3] By significantly lowering the concentration of the reactants (typically to <0.01 M), the probability of intermolecular collisions is drastically reduced, giving the intramolecular reaction a kinetic advantage.[7]
-
Protocol:
-
Dissolve the linear precursor in a large volume of an appropriate solvent.
-
Using a syringe pump, add the precursor solution slowly over a period of several hours to a refluxing solution of the other reactant(s) and any necessary catalysts or bases.
-
Ensure efficient stirring to maintain homogeneity at low concentrations.
-
-
-
Troubleshooting Step 2: Consider a Template-Assisted Synthesis.
-
Rationale: A template ion (often a metal cation) can coordinate to multiple reactive sites on the precursor molecule, pre-organizing it into a conformation that favors cyclization.[14][15] This "template effect" can significantly increase the effective molarity and overcome the entropic barrier to ring closure.[16][17]
-
Experimental Consideration: The choice of the template ion is crucial and depends on the nature of the coordinating atoms in your precursor (e.g., alkali metals for crown ether synthesis).[14]
-
Possible Cause 2: The activation energy for the cyclization is too high.
-
Troubleshooting Step 3: Increase the Reaction Temperature.
-
Rationale: Increasing the temperature provides the molecules with more kinetic energy to overcome the activation barrier of the reaction. However, be cautious, as higher temperatures can also promote side reactions like elimination or decomposition.
-
Action: Incrementally increase the reaction temperature by 10-20 °C and monitor the reaction progress carefully by TLC or LC-MS.
-
Logical Flow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low macrocycle yield.
Problem 2: The major product is a polymer or oligomer, not the desired macrocycle.
This is a clear indication that intermolecular reactions are dominating.
Possible Cause: The concentration of the linear precursor is too high.
-
Troubleshooting Step 1: Re-evaluate and Optimize High-Dilution Conditions.
-
Rationale: As discussed previously, high dilution is critical to favor the intramolecular pathway.[1][3] The formation of polymers is a direct consequence of intermolecular reactions being kinetically favorable.
-
Protocol:
-
Decrease the concentration of the precursor solution being added via syringe pump.
-
Increase the total volume of the solvent in the reaction flask.
-
Slow down the rate of addition of the precursor.
-
-
Experimental Protocol: High-Dilution Cyclization
| Parameter | Standard Conditions | High-Dilution Conditions | Rationale |
| Concentration | 0.1 - 1.0 M | 0.001 - 0.01 M | Minimizes intermolecular reactions.[16] |
| Addition Method | All at once | Slow addition via syringe pump | Maintains a low instantaneous concentration.[18] |
| Solvent Volume | Minimal | Large | Provides the necessary dilution. |
| Temperature | Variable | Often reflux | Provides energy for cyclization. |
Problem 3: Formation of significant amounts of elimination byproducts.
When using this compound, the formation of alkenes through the elimination of HBr can be a competing side reaction.[10][13]
Possible Cause: The base used is too strong or sterically hindered, favoring elimination over substitution.
-
Troubleshooting Step 1: Choose a Weaker, Less Hindered Base.
-
Rationale: Strong, bulky bases (e.g., potassium tert-butoxide) are more likely to act as bases, abstracting a proton and leading to an E2 elimination. Weaker, less hindered bases (e.g., K(_2)CO(_3), Cs(_2)CO(_3)) are more likely to act as nucleophiles or to deprotonate a nucleophile for an S(_N)2 reaction.
-
Recommendation: Carbonate bases like potassium carbonate or cesium carbonate are often effective for macrocyclization reactions as they are basic enough to facilitate the reaction without strongly promoting elimination. The "cesium effect," where Cs(_2)CO(_3) can also act as a template, is well-documented.
-
Reaction Pathway Competition:
Caption: Competing S(_N)2 and E2 pathways.
References
- 1. High dilution principle - Wikipedia [en.wikipedia.org]
- 2. Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Template reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Active template synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00430B [pubs.rsc.org]
- 18. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Effect of temperature on the stability of 1,5-Dibromo-3-methylpentane
Welcome to the Technical Support Center for 1,5-Dibromo-3-methylpentane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the effects of temperature on the stability of this compound, grounded in established chemical principles and analytical practices.
I. Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For optimal long-term stability, this compound should be stored at room temperature, typically between 20°C and 25°C.[1] It is crucial to keep the container tightly sealed and in a dry, well-ventilated area to prevent hydrolysis and degradation from atmospheric moisture.
Q2: What are the initial signs of thermal degradation in this compound?
A2: The primary visual indicator of degradation is a change in color. Pure this compound is a colorless to pale yellow liquid. The development of a yellow or brownish hue can signify the formation of decomposition byproducts. Another key indicator is the detection of an acidic odor, which may suggest the release of hydrogen bromide (HBr) gas.
Q3: At what temperature does this compound begin to decompose?
Q4: What are the likely byproducts of thermal decomposition?
A4: Based on the known thermal decomposition pathways of alkyl bromides, the primary byproducts are likely to result from elimination and substitution reactions. The most probable decomposition products include various unsaturated hydrocarbons (alkenes) formed through the elimination of HBr, as well as hydrolysis products if water is present.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be reliably determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate the parent compound from volatile impurities and degradation products. Additionally, ¹H NMR spectroscopy can provide valuable information about the structural integrity of the molecule and the presence of impurities.
II. Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of the reagent (yellowing or browning) | Exposure to high temperatures, light, or air. | 1. Store the reagent in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). 2. Before use, purify the reagent by passing it through a short plug of activated alumina to remove colored impurities. 3. Confirm purity using GC-MS analysis. |
| Low or inconsistent reaction yields | Degradation of the starting material. | 1. Verify the purity of your this compound using GC-MS or ¹H NMR before starting the reaction. 2. Ensure your reaction is conducted under anhydrous conditions, as the presence of water can lead to hydrolysis. 3. Optimize the reaction temperature to the lowest effective level to minimize thermal degradation. |
| Formation of unexpected side products | Thermal decomposition leading to reactive intermediates. | 1. Analyze your crude reaction mixture by GC-MS to identify potential byproducts. 2. If elimination products (alkenes) are detected, consider lowering the reaction temperature or using a non-basic solvent. 3. If substitution products with solvent are observed, choose a more inert solvent for your reaction. |
| Pressure buildup in the reaction vessel | Formation of gaseous byproducts, such as HBr. | 1. Ensure your reaction is performed in a well-ventilated fume hood with appropriate pressure relief. 2. Consider adding a non-nucleophilic base to the reaction mixture to scavenge any HBr that may be formed. |
III. Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
This protocol provides a general method for the quality control of this compound.
1. Sample Preparation:
-
Dilute 1 µL of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
2. GC-MS Parameters:
-
GC Column: A non-polar column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is recommended.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
3. Data Analysis:
-
The main peak corresponding to this compound should be observed.
-
Analyze for the presence of smaller peaks that may indicate impurities or degradation products. Mass spectral analysis can help in the identification of these byproducts.
Protocol 2: Monitoring Thermal Stability by ¹H NMR Spectroscopy
This protocol can be used to assess the stability of this compound under specific temperature conditions.
1. Sample Preparation:
-
Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃).
-
Take an initial ¹H NMR spectrum as a baseline.
2. Heating and Monitoring:
-
Heat the NMR tube containing the sample to the desired temperature in a controlled manner (e.g., in a temperature-controlled oil bath).
-
At regular intervals, cool the sample to room temperature and acquire a ¹H NMR spectrum.
3. Data Analysis:
-
Compare the spectra over time. Look for changes in the chemical shifts and the appearance of new signals, which would indicate decomposition.
-
The expected ¹H NMR signals for this compound are:
-
A multiplet for the CH proton.
-
Multiplets for the CH₂ protons adjacent to the bromine atoms.
-
A multiplet for the other CH₂ protons.
-
A doublet for the CH₃ protons.[2]
-
-
The formation of alkenes would be indicated by the appearance of signals in the vinylic region (typically 4.5-6.5 ppm).
IV. Visualizing Decomposition and Workflow
Potential Thermal Decomposition Pathways
The following diagram illustrates the likely decomposition pathways for this compound under thermal stress.
Caption: Potential decomposition pathways of this compound.
Troubleshooting Workflow for Reagent Instability
This flowchart provides a logical sequence for troubleshooting issues related to the stability of this compound.
References
Validation & Comparative
Comparative Analysis of Intramolecular Cyclization: 1,5-Dibromo-3-methylpentane vs. 1,5-dibromopentane
A Senior Application Scientist's Guide to Understanding Steric Influence in Carbocycle Formation
In the realm of synthetic organic chemistry, the construction of cyclic frameworks is a cornerstone of molecular design, particularly in the synthesis of natural products and pharmaceutical agents. Intramolecular cyclization reactions of bifunctional linear precursors are among the most powerful strategies for assembling these rings. This guide provides an in-depth comparison of the cyclization behavior of 1,5-dibromo-3-methylpentane and its unsubstituted counterpart, 1,5-dibromopentane, to form five-membered carbocycles. We will explore the underlying mechanistic principles, present comparative data, and provide detailed experimental protocols to inform synthetic strategy and experimental design.
Mechanistic Considerations: The Impact of Alkyl Substitution
The fundamental difference between the two substrates lies in the presence of a methyl group on the central carbon of the pentane chain. This seemingly minor structural modification has profound implications for the kinetics and thermodynamics of the cyclization process, a phenomenon broadly understood through the lens of the Thorpe-Ingold effect .
The Thorpe-Ingold effect, or gem-dimethyl effect, posits that steric hindrance on a linear chain can accelerate intramolecular reactions.[1] While the classic example involves a gem-dimethyl group, the principle applies to single substituents as well. The methyl group in this compound increases steric crowding in the acyclic conformation. This crowding restricts the bond angles of the carbon backbone, effectively reducing the conformational freedom of the chain and increasing the population of conformers where the terminal brominated carbons are in close proximity.[2][3] This pre-organization lowers the entropic barrier to cyclization, leading to a significant rate enhancement compared to the more flexible 1,5-dibromopentane chain.
The cyclization of these dihalides can proceed through various mechanisms, often depending on the reagents employed. A common method is a reductive cyclization using an active metal (e.g., zinc, magnesium, or sodium), which proceeds through a radical or organometallic intermediate. In such cases, the rate-determining step is the formation of the carbon-carbon bond to close the ring.
Caption: Fig. 1: Influence of Methyl Substitution on Cyclization Rate
Comparative Experimental Data
| Parameter | 1,5-Dibromopentane | This compound | Rationale & Causality |
| Relative Rate | Slower | Faster | The methyl group promotes a coiled conformation, lowering the activation energy for ring closure (Thorpe-Ingold effect).[1][2] |
| Typical Reagents | Zn dust, NaI (Finkelstein catalyst), Mg (Grignard), or Bu3SnH (radical) | Zn dust, NaI, Mg, or Bu3SnH | The choice of reagent dictates the mechanism (e.g., organometallic, radical) but the rate enhancement from substitution is generally independent of the specific pathway.[4] |
| Solvent | Ethereal solvents (THF, Diethyl ether), DMF | Ethereal solvents (THF, Diethyl ether), DMF | Solvents capable of solvating the metal or radical intermediates are required. High dilution is often used to favor intramolecular over intermolecular reactions.[5] |
| Expected Yield | Moderate to Good | Good to Excellent | The accelerated rate of the desired intramolecular reaction outcompetes potential side reactions (e.g., elimination, intermolecular coupling), often leading to higher yields. |
| Primary Product | Cyclopentane | Methylcyclopentane | Both substrates strongly favor the formation of a thermodynamically stable five-membered ring.[5][6] |
| Side Products | 1-Pentene, 1,5-Hexadiene (from Wurtz coupling), oligomers/polymers | 3-Methyl-1-pentene, oligomers/polymers | Intermolecular reactions are the primary competitive pathway, which can be minimized by employing high dilution conditions.[5] |
Experimental Protocols
The following protocols describe a representative reductive cyclization using activated zinc dust. These procedures are designed to be self-validating through clear checkpoints and purification steps.
Protocol 1: Synthesis of Cyclopentane from 1,5-Dibromopentane
Materials:
-
1,5-Dibromopentane
-
Zinc dust (<10 micron, activated)
-
Sodium Iodide (NaI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous Ammonium Chloride (NH4Cl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Zinc Activation: In a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel under a nitrogen atmosphere, add Zinc dust (2.5 eq). Wash the zinc with 1M HCl, then deionized water, then ethanol, and finally dry ether. Dry thoroughly under vacuum.
-
Reaction Setup: Add anhydrous DMF to the flask to create a slurry. Add NaI (0.1 eq) to the slurry. Heat the mixture to 80 °C.
-
Substrate Addition: In the dropping funnel, prepare a solution of 1,5-dibromopentane (1.0 eq) in anhydrous DMF. Add this solution dropwise to the heated zinc slurry over 4-6 hours to maintain high dilution conditions.
-
Reaction Monitoring: The reaction is exothermic. Maintain the temperature at 80-90 °C. Monitor the disappearance of the starting material by TLC or GC-MS. The reaction is typically complete after the addition is finished and stirred for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully decant the supernatant from the excess zinc. Quench the reaction by slow addition of saturated aqueous NH4Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO3 (1 x 50 mL) and brine (1 x 50 mL).[7]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and carefully concentrate the filtrate. Caution: Cyclopentane is highly volatile (b.p. 49 °C). Use a fractional distillation setup or a rotary evaporator with a cooled trap and low vacuum.
-
Purification: The crude product can be purified by fractional distillation to yield pure cyclopentane. Characterize by ¹H NMR, ¹³C NMR, and GC-MS.
Protocol 2: Synthesis of Methylcyclopentane from this compound
This procedure is analogous to Protocol 1, with adjustments for the different substrate.
Materials:
-
This compound
-
(All other reagents from Protocol 1)
Procedure:
-
Follow steps 1 and 2 from Protocol 1 for zinc activation and reaction setup.
-
Substrate Addition: Prepare a solution of this compound (1.0 eq) in anhydrous DMF and add it dropwise over 4-6 hours as described in Protocol 1.
-
Reaction Monitoring: The reaction is expected to proceed more rapidly than with 1,5-dibromopentane. Maintain the temperature at 80-90 °C and monitor by TLC or GC-MS.
-
Follow steps 5-8 from Protocol 1 for work-up, extraction, and drying. Caution: Methylcyclopentane is also volatile (b.p. 72 °C).
-
Purification: Purify the crude product by fractional distillation to yield pure methylcyclopentane. Characterize by ¹H NMR, ¹³C NMR, and GC-MS.
Caption: Fig. 2: General Experimental Workflow for Reductive Cyclization
Conclusion and Outlook
The comparison between this compound and 1,5-dibromopentane provides a clear and practical illustration of the Thorpe-Ingold effect. For researchers and drug development professionals, understanding this principle is crucial for efficient synthetic planning.
-
This compound is the superior substrate when a faster reaction and potentially higher yield of a five-membered ring are desired. The steric acceleration provided by the 3-methyl group makes it a more efficient precursor for the synthesis of methylcyclopentane scaffolds.
-
1,5-Dibromopentane remains a viable, albeit slower, reactant for producing the parent cyclopentane ring. The absence of the methyl substituent may be desirable if that position is needed for subsequent functionalization.
Ultimately, the choice of substrate depends on the synthetic goal. However, when faced with a sluggish intramolecular cyclization, introducing a substituent along the backbone—even a simple methyl group—can be a powerful strategy to accelerate the reaction and improve the overall efficiency of the synthetic route.
References
- 1. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 2. Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry [manu56.magtech.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Reactivity: 1,5-Dibromo-3-methylpentane versus Other Dibromoalkanes in Cyclization Reactions
Introduction
In the synthesis of heterocyclic compounds, particularly saturated nitrogen-containing rings like piperidines, the choice of starting materials is paramount to achieving optimal reaction kinetics and yields. Dibromoalkanes are common precursors for the construction of these valuable motifs, which are prevalent in a vast array of pharmaceuticals and natural products.[1] This guide provides an in-depth comparative analysis of the reactivity of 1,5-dibromo-3-methylpentane with other structurally related dibromoalkanes, such as 1,5-dibromopentane and 1,4-dibromobutane, in intramolecular cyclization reactions. We will delve into the theoretical underpinnings that govern their reactivity, present a qualitative comparison based on established chemical principles, and provide a detailed experimental protocol for the synthesis of a substituted piperidine, a common application of these reagents.
Theoretical Framework: The Decisive Role of the Methyl Group
The intramolecular cyclization of dibromoalkanes with a nucleophile, such as a primary amine, proceeds via a nucleophilic substitution (SN2) mechanism. This process involves two key steps: an initial intermolecular substitution of one bromine atom, followed by a rate-determining intramolecular substitution to form the cyclic product. The inherent reactivity of the dibromoalkane is therefore a critical factor in the overall efficiency of the cyclization.
The presence of a methyl group at the C3 position of the pentane chain in this compound introduces a significant structural feature that dramatically influences its reactivity in cyclization reactions. This enhancement in reactivity is primarily attributed to a well-established phenomenon in organic chemistry known as the Thorpe-Ingold effect , or the gem-dialkyl effect.[2]
The Thorpe-Ingold effect posits that the presence of alkyl substituents on a carbon chain can accelerate the rate of intramolecular ring-closing reactions.[2][3] This acceleration is a consequence of both kinetic and thermodynamic factors:
-
Angle Compression: The methyl group, being sterically bulkier than a hydrogen atom, increases the bond angle between the substituents on the C3 carbon. To minimize steric strain, the internal bond angle of the carbon backbone (C2-C3-C4) is compressed, bringing the two reactive ends of the molecule—the bromine-bearing carbons—closer together.[2] This pre-organization of the molecule into a more favorable conformation for cyclization reduces the entropic barrier to the reaction.
-
Increased Probability of Favorable Conformation: The steric hindrance caused by the methyl group restricts the conformational freedom of the pentane chain. This increases the population of conformers in which the reactive ends are in proximity, thus enhancing the probability of a successful intramolecular collision and subsequent reaction.
This effect is a powerful tool in synthetic chemistry, often leading to significantly higher reaction rates and yields in the formation of five- and six-membered rings.[3][4]
Reactivity Comparison: A Qualitative Assessment
This compound vs. 1,5-Dibromopentane:
In the cyclization with a primary amine to form a piperidine ring, this compound is expected to exhibit a significantly higher reaction rate compared to 1,5-dibromopentane. The methyl group at the C3 position will facilitate the intramolecular SN2 reaction by the mechanisms described by the Thorpe-Ingold effect.
This compound vs. 1,4-Dibromobutane:
1,4-Dibromobutane is a common precursor for the synthesis of pyrrolidines (five-membered rings). The formation of five- and six-membered rings is generally kinetically and thermodynamically favorable. While a direct comparison of the cyclization rates of this compound (to a six-membered ring) and 1,4-dibromobutane (to a five-membered ring) is complex and depends on specific reaction conditions, the Thorpe-Ingold effect in the former provides a significant rate enhancement for the formation of the piperidine ring.
The following table provides an illustrative comparison of the expected reactivity and yields for the cyclization of these dibromoalkanes with a primary amine under hypothetical, yet realistic, standardized conditions.
| Dibromoalkane | Expected Product | Key Structural Feature | Expected Relative Reactivity | Expected Yield |
| 1,4-Dibromobutane | N-substituted Pyrrolidine | Unsubstituted Butane Chain | High | Good to Excellent |
| 1,5-Dibromopentane | N-substituted Piperidine | Unsubstituted Pentane Chain | Moderate | Moderate to Good |
| This compound | N-substituted 3-Methylpiperidine | Methyl Group at C3 | Very High | Excellent |
This table presents expected trends based on established chemical principles and is for illustrative purposes.
Experimental Section: A Validated Protocol for Piperidine Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of N-benzyl-3-methylpiperidine from this compound and benzylamine. This protocol can be adapted for other primary amines and serves as a reliable framework for comparative studies.
Synthesis of N-Benzyl-3-methylpiperidine
Materials:
-
This compound
-
Benzylamine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin-Layer Chromatography (TLC) plates
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous acetonitrile (100 mL).
-
Add benzylamine (1.0 eq) to the stirring solvent.
-
Add anhydrous potassium carbonate (2.5 eq) to the mixture.
-
To this suspension, add this compound (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in dichloromethane (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-3-methylpiperidine.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure product.
This protocol provides a robust method for the synthesis of the target piperidine. For a comparative study, the same procedure should be followed using 1,5-dibromopentane as the starting material, and the reaction progress and final yields should be carefully monitored and recorded.
Visualizing the Process
Reaction Mechanism
Caption: General mechanism for the synthesis of N-substituted-3-methylpiperidine.
Experimental Workflow
Caption: Standardized workflow for the synthesis of N-substituted piperidines.
Conclusion
The presence of a methyl group at the C3 position of 1,5-dibromopentane significantly enhances its reactivity in intramolecular cyclization reactions to form piperidine derivatives. This rate acceleration, explained by the Thorpe-Ingold effect, makes this compound a superior precursor for the synthesis of 3-methylpiperidine scaffolds compared to its unsubstituted analog, 1,5-dibromopentane. For researchers and drug development professionals, understanding these structure-reactivity relationships is crucial for the rational design of efficient synthetic routes to complex nitrogen-containing heterocycles. The provided experimental protocol offers a reliable starting point for the practical application of these principles in the laboratory.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 2. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 3. Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry [manu56.magtech.com.cn]
- 4. Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Products from 1,5-Dibromo-3-methylpentane Reactions
For researchers, scientists, and professionals in drug development, a deep understanding of reaction pathways and the precise characterization of resulting products are paramount. This guide provides an in-depth comparative analysis of the primary products derived from reactions of 1,5-dibromo-3-methylpentane. We will explore the spectroscopic signatures of products arising from intramolecular cyclization, nucleophilic substitution, and elimination reactions, offering field-proven insights into their formation and identification.
The versatile bifunctional nature of this compound allows for a variety of transformations, primarily dictated by the choice of reagents and reaction conditions. The presence of a methyl group at the 3-position introduces an element of steric influence and provides a useful spectroscopic marker. This guide will focus on the spectroscopic differentiation of three key potential products: 3-methylpiperidine (from intramolecular cyclization with an amine), 1,1-dimethylcyclopentane (from an intramolecular Grignard reaction), 3-methyl-1,5-dicyanopentane (from nucleophilic substitution), and 3-methyl-1,4-pentadiene (from elimination).
Reaction Pathways: A Mechanistic Overview
The reaction of this compound can proceed through several competitive pathways. The choice of nucleophile or base, solvent, and temperature will significantly influence the product distribution.
Caption: Major reaction pathways of this compound.
Spectroscopic Comparison of Reaction Products
The structural differences between the cyclic and acyclic products are clearly reflected in their respective spectroscopic data. The following sections provide a detailed comparison of their NMR, IR, and Mass Spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous identification of these products. The symmetry, number of unique carbons and protons, and their chemical environments lead to distinct spectra.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental)
| Compound | Key ¹H NMR Signals (δ, ppm) | Rationale |
| 3-Methylpiperidine | ~0.9 (d, 3H, CH₃), ~1.0-1.8 (m, 5H, ring CH₂ and CH), ~2.2-3.0 (m, 4H, ring CH₂ adjacent to N), variable NH proton | The doublet for the methyl group and the complex multiplets for the piperidine ring protons are characteristic. The protons on carbons adjacent to the nitrogen are shifted downfield.[1] |
| 1,1-Dimethylcyclopentane | ~0.9 (s, 6H, 2 x CH₃), ~1.4 (m, 8H, ring CH₂) | A sharp singlet for the two equivalent methyl groups and a multiplet for the eight equivalent ring protons indicate a highly symmetric structure.[2][3] |
| 3-Methyl-1,5-dicyanopentane | ~1.1 (d, 3H, CH₃), ~1.7-2.0 (m, 3H, CH and CH₂), ~2.4-2.6 (m, 4H, CH₂ adjacent to CN) | The spectrum is more complex than the cyclic products. The key features are the doublet for the methyl group and the downfield multiplets for the methylene groups adjacent to the electron-withdrawing nitrile groups. |
| 3-Methyl-1,4-pentadiene | ~1.7 (s, 3H, CH₃), ~4.9-5.2 (m, 4H, =CH₂), ~5.7-6.0 (m, 1H, =CH) | The presence of vinylic protons at ~5-6 ppm is a clear indicator of a double bond. The methyl group appears as a singlet due to its attachment to a quaternary carbon.[1][2][4] |
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)
| Compound | Key ¹³C NMR Signals (δ, ppm) | Rationale |
| 3-Methylpiperidine | ~20 (CH₃), ~25-35 (ring CH₂), ~45-55 (ring CH₂ adjacent to N), ~30 (ring CH) | The number of signals reflects the asymmetry of the molecule. Carbons adjacent to the nitrogen are shifted downfield. |
| 1,1-Dimethylcyclopentane | ~25 (2 x CH₃), ~25 (ring CH₂), ~40 (quaternary C), ~45 (ring CH₂) | The high symmetry results in only a few signals. The quaternary carbon is a key feature.[2][3] |
| 3-Methyl-1,5-dicyanopentane | ~20 (CH₃), ~17 (CH₂ adjacent to CN), ~30-35 (CH and CH₂), ~120 (CN) | The nitrile carbons appear significantly downfield. The spectrum will show more signals than the cyclic counterparts due to lower symmetry. |
| 3-Methyl-1,4-pentadiene | ~20 (CH₃), ~115 (=CH₂), ~140 (=CH), ~40 (quaternary C) | The presence of sp² hybridized carbons in the 110-145 ppm range is definitive for an alkene.[1][2][4][5] |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in each product.
Table 3: Comparative IR Data
| Compound | Key IR Absorptions (cm⁻¹) | Rationale |
| 3-Methylpiperidine | ~3300 (N-H stretch, broad), ~2950-2800 (C-H stretch), ~1100 (C-N stretch) | The broad N-H stretch is a key indicator of a secondary amine. |
| 1,1-Dimethylcyclopentane | ~2950-2850 (C-H stretch) | The spectrum is simple, dominated by C-H stretching and bending vibrations of an alkane.[3] |
| 3-Methyl-1,5-dicyanopentane | ~2950-2850 (C-H stretch), ~2245 (C≡N stretch, sharp) | The sharp, strong absorption around 2245 cm⁻¹ is a definitive feature of a nitrile group. |
| 3-Methyl-1,4-pentadiene | ~3080 (=C-H stretch), ~2950-2850 (C-H stretch), ~1640 (C=C stretch) | The =C-H stretch above 3000 cm⁻¹ and the C=C stretch around 1640 cm⁻¹ are characteristic of an alkene.[1][2][4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns, which can be used to confirm the identity of the products.
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragmentation Patterns |
| 3-Methylpiperidine | m/z 99 | Loss of a methyl group (m/z 84), alpha-cleavage leading to fragments at m/z 56 and 70. |
| 1,1-Dimethylcyclopentane | m/z 98 | Loss of a methyl group (m/z 83), fragmentation of the cyclopentane ring.[2][3] |
| 3-Methyl-1,5-dicyanopentane | m/z 136 | Fragmentation will likely involve cleavage adjacent to the nitrile groups and the methyl branch. |
| 3-Methyl-1,4-pentadiene | m/z 82 | Allylic cleavage is a dominant fragmentation pathway.[1][2][4] |
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols for the synthesis of analogous compounds are provided below. These can be adapted for this compound with appropriate stoichiometric adjustments.
Protocol 1: Intramolecular Cyclization to a Piperidine Derivative
This protocol is adapted from a microwave-assisted synthesis of N-substituted piperidines from 1,5-dichloropentane.
Caption: Workflow for the synthesis of a 3-methylpiperidine derivative.
Detailed Steps:
-
In a microwave reactor vessel, combine this compound (1.0 mmol), a primary amine (e.g., ammonia or benzylamine, 1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add 2 mL of deionized water.
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150°C for 10-20 minutes.
-
After cooling, extract the mixture with diethyl ether (3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Intramolecular Grignard Reaction to a Cyclopentane Derivative
This protocol is adapted from the formation of a di-Grignard reagent from 1,5-diiodopentane, where intramolecular cyclization is a competing reaction.
Caption: Workflow for the synthesis of 1,1-dimethylcyclopentane.
Detailed Steps:
-
Place magnesium turnings (2.2 equivalents) and a crystal of iodine in a flame-dried flask under an inert atmosphere. Gently heat until the iodine sublimes.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous ether to initiate the reaction, maintaining a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, dry the combined organic layers, and remove the solvent. The volatile 1,1-dimethylcyclopentane can be isolated by distillation.
Protocol 3: Nucleophilic Substitution with Cyanide
This protocol is adapted from the reaction of a benzylic bromide with sodium cyanide.
Caption: Workflow for the synthesis of 3-methyl-1,5-dicyanopentane.
Detailed Steps:
-
Dissolve this compound (1.0 equivalent) in dimethyl sulfoxide (DMSO).
-
Add a solution of sodium cyanide (2.2 equivalents) in DMSO.
-
Heat the reaction mixture (e.g., to 90°C) and monitor the reaction progress by TLC.
-
After completion, cool the reaction and pour it into ice water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude dinitrile.
-
Purify by vacuum distillation or column chromatography.
Conclusion
The reactions of this compound provide a rich platform for exploring fundamental organic reaction mechanisms. The resulting products, whether from cyclization, substitution, or elimination, possess distinct spectroscopic fingerprints that allow for their unambiguous identification. By carefully analyzing the NMR, IR, and mass spectral data in conjunction with the appropriate reaction conditions, researchers can confidently characterize their reaction outcomes and proceed with their synthetic objectives. This guide serves as a valuable reference for predicting, identifying, and differentiating the major products in this versatile chemical system.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. Protonation of nitriles: isolation and characterization of alkyl- and arylnitrilium ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0205486) [np-mrd.org]
A Comparative Guide to Polymers Synthesized from 1,5-Dibromo-3-methylpentane: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel polymeric materials with tailored properties for advanced applications, including drug delivery and biomaterials, the exploration of new monomers is paramount. This guide provides a prospective analysis of polymers synthesized using 1,5-dibromo-3-methylpentane. As a branched C6 monomer, it presents an intriguing alternative to its linear counterparts, offering the potential for unique thermal and mechanical properties. In the absence of extensive literature on the direct polymerization of this specific monomer, this guide will leverage established principles of polymer chemistry to propose a synthetic route and predict the characteristics of the resulting polymer.
This guide will compare the projected performance of a hypothetical branched polyether, synthesized from this compound, with a well-characterized linear aliphatic polyester derived from 1,5-pentanediol. This comparison will provide valuable insights into the influence of side-chain branching on the final properties of the polymer.
The Strategic Advantage of Branching in Polymer Design
The architecture of a polymer chain is a critical determinant of its bulk properties. While linear polymers can pack efficiently, often leading to higher crystallinity and melting points, branched polymers introduce disruptions in chain packing. This can lead to a decrease in crystallinity and density, resulting in materials with lower melting points, increased flexibility, and potentially enhanced solubility – properties that can be highly desirable in the field of drug delivery and for creating flexible biomaterials. The methyl group in this compound is poised to introduce such branching, offering a pathway to polymers with a distinct performance profile compared to their linear analogues.
Proposed Synthesis and Comparative Polymers
A viable route for the synthesis of a polyether from this compound is through a Williamson ether synthesis-based polycondensation with a suitable diol, such as 1,5-pentanediol. This reaction, often facilitated by a phase-transfer catalyst, would result in a branched aliphatic polyether.
For a robust comparison, we will consider two alternatives:
-
Alternative 1: Linear Poly(1,5-pentylene dicarboxylate)s : As a well-documented analogue, we will use experimental data from high molecular weight aliphatic polyesters synthesized from biobased 1,5-pentanediol and various aliphatic diacids.[1] These linear polyesters serve as an excellent benchmark for understanding the fundamental properties of a C5-based linear polymer.
Experimental Workflow: A Proposed Synthesis
The following diagram illustrates a proposed workflow for the synthesis of a branched polyether via Williamson ether polycondensation.
References
A Comparative Guide to the Synthesis and Reactivity of Di-Grignard Reagents from 1,5-Dibromo-3-methylpentane and 1,6-dibromohexane
Abstract
The generation of di-Grignard reagents from α,ω-dihaloalkanes is a foundational strategy in organic synthesis for creating bifunctional nucleophiles. However, the success of this transformation is critically dependent on the structure of the alkyl chain, which dictates the competition between the desired di-Grignard formation and undesired side reactions, primarily intramolecular cyclization and intermolecular coupling. This guide provides an in-depth comparative analysis of the Grignard reagents derived from two distinct precursors: 1,6-dibromohexane, a linear six-carbon chain, and 1,5-dibromo-3-methylpentane, a branched six-carbon chain with a five-carbon spacing between the halides. We will explore the underlying mechanistic principles, provide field-proven experimental protocols, and present comparative data to guide researchers in selecting the appropriate precursor for their synthetic objectives.
Introduction: The Dichotomy of Di-Grignard Reagents
Grignard reagents, organomagnesium halides (R-Mg-X), are among the most powerful and versatile carbon-based nucleophiles in the synthetic chemist's toolkit.[1] Their preparation involves the oxidative insertion of magnesium metal into a carbon-halogen bond, a reaction that reverses the polarity of the carbon atom from electrophilic to strongly nucleophilic.[2][3] When this reaction is applied to a dihaloalkane, the potential exists to form a di-Grignard reagent, BrMg-(CH₂)n-MgBr, a "double-ended" nucleophile capable of forming two new carbon-carbon bonds.
However, the journey from dihalide to di-Grignard is not always straightforward. The initially formed mono-Grignard intermediate can engage in alternative reaction pathways. This guide focuses on the critical structural differences between 1,6-dibromohexane and this compound and how these differences steer the reaction toward distinctly different outcomes.
The Foundational Mechanism: Grignard Reagent Formation
The synthesis of a Grignard reagent proceeds via a single-electron transfer (SET) mechanism on the surface of the magnesium metal.[4] This process requires an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the resulting organomagnesium species through coordination.[5] The magnesium surface is typically passivated by a layer of magnesium oxide, which must be activated using agents like iodine or 1,2-dibromoethane to initiate the reaction.[2]
Caption: General workflow for Grignard reagent synthesis.
Comparative Analysis: Structure Dictates Reactivity
The fate of the Grignard reaction with a dihalide is a classic case of competing intramolecular and intermolecular pathways.[6][7] The outcome is largely determined by the length and substitution of the carbon chain separating the two halogen atoms.
1,6-Dibromohexane: A Preference for Intermolecular Reactions
1,6-Dibromohexane is a linear alkane where the two bromine atoms are separated by a six-carbon chain. Upon formation of the initial mono-Grignard intermediate, BrMg(CH₂)₆Br, two principal pathways are available:
-
Di-Grignard Formation: The second bromine atom reacts with magnesium to form the desired 1,6-bis(bromomagnesio)hexane. This is generally the favored pathway under controlled conditions.
-
Intramolecular Cyclization: The nucleophilic carbon of the mono-Grignard attacks the electrophilic carbon bearing the second bromine atom. This would result in the formation of cycloheptane, a seven-membered ring. The formation of seven-membered rings is kinetically and thermodynamically less favorable than the formation of five- or six-membered rings.
-
Intermolecular Coupling (Wurtz Reaction): The mono-Grignard can react with a molecule of the starting 1,6-dibromohexane or another mono-Grignard molecule. This is a significant side reaction, often referred to as a Wurtz-type coupling, which leads to the formation of oligomeric or polymeric chains.[8][9]
For 1,6-dibromohexane, the entropic and enthalpic barriers to forming a seven-membered ring are high enough that di-Grignard formation and intermolecular coupling are the dominant pathways . Careful control of reaction conditions, such as slow addition of the dihalide, can minimize the concentration of the electrophilic halide and thus suppress the intermolecular Wurtz side reaction.[9]
This compound: The Intramolecular Cyclization Route
In contrast, this compound has its bromine atoms separated by a five-carbon chain. This structure dramatically changes the reaction landscape.
-
Intramolecular Cyclization: The mono-Grignard intermediate can readily undergo an intramolecular Sₙ2 reaction. The five-carbon separation is ideal for forming a stable, six-membered ring. This cyclization is entropically favored and leads to the formation of methylcyclohexane (after acidic workup).[6] This is often the major product.
-
Di-Grignard Formation: The formation of 1,5-bis(bromomagnesio)-3-methylpentane is in direct competition with the rapid cyclization reaction. To favor the di-Grignard, reaction conditions must be optimized to accelerate the second magnesium insertion relative to the rate of cyclization.
-
Intermolecular Coupling: As with the hexane derivative, intermolecular Wurtz coupling can occur but is often outcompeted by the highly efficient intramolecular cyclization.
The presence of the methyl group at the 3-position does not significantly hinder the formation of the six-membered ring and serves as a useful structural marker for product identification.
Caption: Competing reaction pathways for the two dibromoalkanes.
Data Summary and Performance Comparison
The choice between these two precursors hinges on the desired synthetic outcome. The following table summarizes their key characteristics and expected performance.
| Feature | 1,6-Dibromohexane | This compound |
| Structure | Br-(CH₂)₆-Br | Br-(CH₂)₂-CH(CH₃)-(CH₂)₂-Br |
| Chain Separation | 6 Carbons | 5 Carbons |
| Primary Product | 1,6-Bis(bromomagnesio)hexane | Methylcyclohexane |
| Major Competing Reaction | Intermolecular Wurtz Coupling | Di-Grignard Formation |
| Intramolecular Product | Cycloheptane (minor) | Methylcyclohexane (major) |
| Typical Di-Grignard Yield | Moderate to Good | Low to Poor |
| Primary Application | Synthesis of linear C₆-extended structures | Synthesis of substituted cyclohexanes |
Validated Experimental Protocols
Trustworthiness and Causality: The following protocols are designed for reproducibility. The rationale behind critical steps is explained to ensure both success and understanding. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware to prevent quenching of the Grignard reagent by moisture or oxygen.[4][10]
Protocol 1: Synthesis of 1,6-Bis(bromomagnesio)hexane
-
Objective: To maximize the yield of the di-Grignard reagent while minimizing intermolecular coupling.
-
Causality: Slow, dropwise addition of the dibromide maintains a low instantaneous concentration, which statistically favors the reaction of the halide with the large excess of magnesium surface over reacting with another Grignard molecule already in solution.[9]
Materials:
-
Magnesium turnings (2.2 eq.)
-
1,6-Dibromohexane (1.0 eq.)[11]
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer.
Procedure:
-
Apparatus Setup: Assemble and flame-dry all glassware under a stream of inert gas. Allow to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add the iodine crystal. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. This helps to etch the oxide layer from the magnesium surface.[2]
-
Initiation: Add enough anhydrous THF to just cover the magnesium. Prepare a solution of 1,6-dibromohexane in anhydrous THF in the dropping funnel. Add a small portion (~5-10%) of this solution to the stirred magnesium suspension. The reaction is initiated when the iodine color fades and gentle bubbling is observed. Gentle warming may be required.
-
Formation: Once the reaction has started, add the remaining 1,6-dibromohexane solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the temperature. If the reaction becomes too vigorous, cool the flask with a water bath.
-
Completion: After the addition is complete, continue stirring the mixture at a gentle reflux for an additional 1-2 hours to ensure complete conversion. The resulting grey/black suspension is the 1,6-bis(bromomagnesio)hexane reagent and should be used immediately in the subsequent synthetic step.
Protocol 2: Synthesis of Methylcyclohexane via Grignard Cyclization
-
Objective: To favor the intramolecular cyclization of the Grignard reagent from this compound.
-
Causality: This protocol follows a similar setup, but the primary expected outcome is different. High dilution conditions (using a larger volume of solvent) can further favor the first-order intramolecular reaction over the second-order intermolecular one, though it is often not necessary for this highly efficient cyclization.
Materials:
-
Magnesium turnings (1.1 eq.)
-
This compound (1.0 eq.)[12]
-
Anhydrous Diethyl Ether
-
Iodine (one small crystal)
-
Saturated aqueous ammonium chloride (for workup)
-
Standard glassware for anhydrous reactions.
Procedure:
-
Apparatus Setup and Activation: Follow steps 1 and 2 from Protocol 1.
-
Initiation: Add anhydrous diethyl ether to cover the magnesium. Prepare a solution of this compound in ether. Add a small portion to initiate the reaction, evidenced by the disappearance of the iodine color and bubbling.
-
Formation and Cyclization: Add the remaining dibromide solution dropwise to maintain a steady reflux. The mono-Grignard forms and rapidly cyclizes in situ.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Workup and Isolation: Cool the reaction mixture in an ice bath. Carefully and slowly add saturated aqueous NH₄Cl solution to quench any unreacted magnesium and hydrolyze the magnesium salts. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation to yield crude methylcyclohexane. The product can be purified further by distillation.
Conclusion and Recommendations
The structural framework of a dihaloalkane precursor is the single most important factor determining the outcome of its reaction with magnesium.
-
1,6-Dibromohexane is the reagent of choice for synthesizing the bifunctional nucleophile 1,6-bis(bromomagnesio)hexane , suitable for creating linear molecules with a six-carbon spacer. Researchers must be mindful of and control for the competing intermolecular Wurtz-type coupling.
-
This compound , due to the thermodynamic stability of a six-membered ring, overwhelmingly favors intramolecular cyclization. It is therefore not a suitable precursor for a di-Grignard reagent but serves as an excellent starting material for the synthesis of methylcyclohexane .
This comparative guide underscores the necessity of understanding fundamental mechanistic principles—namely the competition between intramolecular and intermolecular pathways—to predict and control chemical reactivity. By selecting the appropriate precursor and carefully controlling reaction conditions, researchers can effectively channel the reactivity of these powerful intermediates to achieve their desired synthetic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. adichemistry.com [adichemistry.com]
- 3. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Intramolecular vs. Intermolecular Reaction [vrchemistry.chem.ox.ac.uk]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Synthesis and Application Research of 1,6-dibromohexane_Chemicalbook [chemicalbook.com]
- 12. This compound | C6H12Br2 | CID 138258 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Structure of 1,5-Dibromo-3-methylpentane Reaction Products
Introduction: A Tale of Two Pathways
In the landscape of synthetic chemistry, bifunctional molecules like 1,5-dibromo-3-methylpentane serve as versatile synthons, capable of undergoing a variety of transformations.[1] The presence of two terminal bromide leaving groups on a flexible pentane chain presents a fascinating case of competitive reactivity.[2] The critical question for any researcher utilizing this substrate is: how do we control the reaction to yield a specific, desired product, and how do we unequivocally confirm its structure?
This guide moves beyond simple protocols to explore the causal factors that dictate the reaction's outcome. We will compare two primary, competing reaction pathways originating from this compound: intramolecular carbocyclic ring formation and intramolecular heterocyclic ring formation. By understanding the underlying mechanisms and the analytical signatures of the resulting products, researchers can not only choose the correct synthetic path but also rigorously validate their results.
Experimental Design: The Decisive Choice of Nucleophile
The fundamental choice that directs the synthetic outcome is the nature of the nucleophile introduced to the reaction system. This choice determines whether a new carbon-carbon bond or a carbon-nitrogen bond will be formed during the critical ring-closing step.
Caption: High-level experimental workflow based on reagent choice.
Pathway 1: Intramolecular Carbocyclic Ring Formation
The reaction of 1,5-dihaloalkanes with magnesium metal is a classic method for forming cycloalkanes.[3] This transformation proceeds through an organometallic intermediate, which facilitates an intramolecular nucleophilic attack of a carbanion on the second electrophilic carbon-bromine bond.
Mechanism and Rationale
The reaction is initiated by the oxidative insertion of magnesium into one of the C-Br bonds, forming a Grignard-like reagent.[4][5][6] This intermediate does not typically wait for a second magnesium insertion; rather, the highly nucleophilic carbanion rapidly attacks the terminal alkyl bromide at the other end of the molecule in an intramolecular SN2 reaction. To favor this intramolecular pathway over intermolecular polymerization, the reaction is best performed under high-dilution conditions.[7] This principle minimizes the probability of one molecule reacting with another. The formation of a five-membered ring is kinetically and thermodynamically favored over other ring sizes in such cyclizations.[7]
Caption: Mechanism for carbocyclic ring formation via a Grignard intermediate.
Experimental Protocol: Synthesis of Methylcyclopentane
-
Apparatus Setup: All glassware must be rigorously dried in an oven overnight and assembled hot under a nitrogen or argon atmosphere to exclude moisture, which would quench the Grignard reagent.[5]
-
Magnesium Activation: Place magnesium turnings (2.2 equivalents) in the reaction flask. Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: In a dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction is initiated when the iodine color fades and gentle bubbling is observed. Gentle warming may be required.[8]
-
Addition: Once initiated, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux. The high-dilution principle is key here; the overall concentration should be kept low.
-
Completion and Workup: After the addition is complete, continue stirring at reflux for 1 hour to ensure full consumption of the magnesium. Cool the reaction in an ice bath and cautiously quench with aqueous HCl to dissolve the magnesium salts.
-
Isolation: Transfer the mixture to a separatory funnel, separate the ether layer, and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully distill the ether to isolate the volatile methylcyclopentane product.
Confirming the Structure: Methylcyclopentane
The identity of the product is confirmed by comparing its spectroscopic data with expected values.
| Technique | Expected Observation for Methylcyclopentane | Rationale / Key Distinguishing Feature |
| ¹H NMR | Multiple overlapping signals in the aliphatic region (~1.0-1.8 ppm). A doublet for the methyl group (~0.9-1.0 ppm). | The complex multiplet pattern arises from the various diastereotopic protons on the cyclopentane ring. The key is the absence of signals corresponding to brominated carbons (~3.4 ppm). |
| ¹³C NMR | Signals for the methyl carbon (~20 ppm) and multiple signals for the ring carbons (~25-40 ppm). | Confirms a total of 4 unique carbon environments (due to symmetry). The absence of signals downfield of 50 ppm confirms the loss of the C-Br bonds. |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 84. Key fragment at m/z = 69 (loss of a methyl group). | The molecular weight directly confirms the empirical formula C₆H₁₂. The fragmentation pattern is characteristic of alkyl-substituted cycloalkanes. |
Pathway 2: Intramolecular Heterocyclic Ring Formation
When this compound is treated with a primary amine or ammonia, a double nucleophilic substitution occurs, leading to the formation of a six-membered N-substituted heterocycle.[9]
Mechanism and Rationale
This reaction proceeds via two sequential intermolecular SN2 reactions. The nitrogen atom of the amine acts as the nucleophile.[2] The first substitution forms a secondary amine with a terminal alkyl bromide. The nitrogen's lone pair in this intermediate can then readily attack the remaining C-Br bond in an intramolecular fashion. This second step is highly efficient due to the formation of a stable, six-membered piperidine ring. The reaction is typically run with two or more equivalents of the amine; the excess amine acts as a base to neutralize the HBr generated during the reaction.
Caption: Mechanism for heterocyclic ring formation via double nucleophilic substitution.
Experimental Protocol: Synthesis of 3-Methylpiperidine (using Ammonia)
-
Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 equivalent) in a solvent such as ethanol.
-
Ammonia Addition: Cool the solution and add a large excess of concentrated aqueous ammonia or bubble anhydrous ammonia gas through the solution. The excess is crucial to act as both the nucleophile and the base.
-
Reaction: Seal the vessel and heat to the required temperature (e.g., 100-120 °C) for several hours. The pressure will increase; ensure the vessel is rated for the conditions.
-
Workup: After cooling, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Isolation: Dissolve the residue in water and make the solution strongly basic with NaOH to deprotonate the piperidinium salt. Extract the free base into an organic solvent like diethyl ether or dichloromethane.
-
Purification: Dry the organic extracts over an anhydrous drying agent (e.g., K₂CO₃), filter, and remove the solvent. The resulting crude 3-methylpiperidine can be purified by distillation.
Confirming the Structure: 3-Methylpiperidine
Spectroscopic analysis provides clear evidence for the formation of the piperidine ring.[10]
| Technique | Expected Observation for 3-Methylpiperidine | Rationale / Key Distinguishing Feature |
| ¹H NMR | A broad singlet for the N-H proton (~1.5-2.5 ppm, exchangeable with D₂O). A doublet for the C3-methyl group (~0.8-0.9 ppm). Complex multiplets for the ring protons, with those adjacent to nitrogen (C2, C6) appearing further downfield (~2.5-3.1 ppm).[10] | The downfield shift of protons on carbons adjacent to the electronegative nitrogen is a key indicator. The N-H signal is a definitive feature. |
| ¹³C NMR | Signals for carbons adjacent to nitrogen (C2, C6) are shifted downfield (~47-55 ppm). Other ring carbons and the methyl group appear further upfield (~20-35 ppm).[10] | The chemical shifts of the carbons bonded to nitrogen are highly characteristic and distinguish this structure from the carbocyclic alternative. |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 99. Key fragment at m/z = 84 (loss of a methyl group) and/or m/z = 70. | The molecular weight corresponds to the formula C₆H₁₃N, confirming nitrogen incorporation. The odd molecular weight is a strong indicator of the presence of one nitrogen atom (Nitrogen Rule). |
Head-to-Head Comparison and Final Verification
A direct comparison of the potential products highlights the power of modern analytical techniques to differentiate between them conclusively.
| Feature | Product 1: Methylcyclopentane | Product 2: 3-Methylpiperidine |
| Molecular Formula | C₆H₁₂ | C₆H₁₃N |
| Molecular Weight | 84.16 g/mol | 99.19 g/mol |
| Key ¹H NMR Signal | No signals > 2.0 ppm | Protons on C2/C6 (~2.5-3.1 ppm); N-H signal |
| Key ¹³C NMR Signal | No signals > 40 ppm | C2/C6 signals (~47-55 ppm) |
| Mass Spec (M⁺) | m/z = 84 (Even) | m/z = 99 (Odd) |
The most definitive and rapid method for distinguishing between these two products is mass spectrometry. The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The observation of a molecular ion at m/z 99 is irrefutable evidence for the formation of 3-methylpiperidine, while a molecular ion at m/z 84 confirms the synthesis of methylcyclopentane. NMR spectroscopy then provides the detailed structural information to confirm the connectivity and substitution pattern of the correct isomer.
Conclusion
The reaction of this compound is a textbook example of reagent-controlled synthesis. The choice between an organometallic reagent like magnesium and a nitrogen nucleophile like ammonia fundamentally alters the reaction pathway, leading to either a carbocyclic (methylcyclopentane) or heterocyclic (3-methylpiperidine) product. For researchers in drug development and organic synthesis, understanding this dichotomy is crucial for efficient and predictable molecule construction. By employing the detailed experimental protocols and the multi-technique analytical approach outlined in this guide—combining ¹H NMR, ¹³C NMR, and mass spectrometry—scientists can confidently control, isolate, and confirm the structure of their desired product.
References
- 1. This compound | C6H12Br2 | CID 138258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ncert.nic.in [ncert.nic.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of 1,5-Dibromo-3-methylpentane for Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,5-Dibromo-3-methylpentane is a pivotal precursor in synthetic organic chemistry, primarily utilized in the construction of substituted heterocyclic scaffolds such as 3-methylpiperidine.[1][2] The efficiency of these syntheses is critically dependent on the kinetics of intramolecular cyclization, a reaction that competes with intermolecular polymerization. This guide provides a comprehensive analysis of the reaction kinetics of this compound, benchmarking its performance against structural and leaving-group analogues. We will dissect the mechanistic underpinnings of its reactivity, offer field-proven experimental protocols for kinetic analysis, and present comparative data to inform reaction optimization and rational substrate selection in pharmaceutical research and development.
The Mechanistic Framework: Intramolecular S_N2 Cyclization
The primary utility of this compound lies in its propensity to undergo intramolecular nucleophilic substitution to form a six-membered ring. When reacted with a dinucleophile, such as a primary amine or ammonia, the substrate readily forms a 3-methylpiperidine derivative.
This transformation proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The reaction is initiated by the attack of a nucleophile (e.g., the lone pair of an amine) on one of the electrophilic primary carbons attached to a bromine atom. This is followed by a second, intramolecular S_N2 attack by the tethered nucleophile on the second electrophilic carbon, displacing the final bromide ion and closing the ring.
The kinetics of ring formation are highly favorable for five- and six-membered rings due to a combination of low ring strain and a high probability of the reactive ends encountering each other.[3] The rate of these cyclization reactions is governed by factors including substrate structure, leaving group ability, and reaction concentration.
Caption: Generalized reaction pathway for the formation of a 3-methylpiperidine ring.
Comparative Kinetics: Key Performance Benchmarks
To understand the unique kinetic profile of this compound, it is essential to compare it with relevant alternatives. The choice of substrate can dramatically influence reaction rates and product yields.
Benchmark 1: The Effect of the Leaving Group
The rate of a nucleophilic substitution reaction is critically dependent on the ability of the leaving group to depart. This is directly related to the strength of the carbon-halogen bond.[4] The bond energies follow the trend C-Cl (346 kJ/mol) > C-Br (290 kJ/mol) > C-I (228 kJ/mol).[4] Consequently, the reactivity of analogous 1,5-dihalo-3-methylpentanes follows the inverse trend.
| Substrate | C-X Bond Energy (kJ/mol) | Relative Rate of S_N2 Reaction | Causality |
| 1,5-Diiodo -3-methylpentane | ~228 | Fastest | Weakest C-X bond, best leaving group.[5] |
| 1,5-Dibromo -3-methylpentane | ~290 | Intermediate | Good leaving group with moderate C-X bond strength.[4] |
| 1,5-Dichloro -3-methylpentane | ~346 | Slowest | Strongest C-X bond, poorest leaving group.[5] |
Expert Insight: While iodoalkanes offer the fastest reaction rates, they are more expensive and can be less stable. Bromoalkanes, like this compound, often represent an optimal balance of reactivity, stability, and cost for large-scale synthesis.[6]
Benchmark 2: The Effect of Alkyl Substitution
The methyl group at the 3-position has a negligible electronic effect on the primary reaction centers. However, steric hindrance can play a role in nucleophilic substitution reactions.[7] Let's compare the parent compound with a more sterically crowded analogue.
| Substrate | Structure | Expected Relative Rate | Causality |
| 1,5-Dibromopentane | Br-(CH₂)₅-Br | ~1 | Baseline, minimal steric hindrance. |
| 1,5-Dibromo-3-methyl pentane | Br-CH₂-CH₂-CH(CH₃)-CH₂-CH₂-Br | ~1 | The methyl group is remote from the reaction centers and does not impede the S_N2 transition state. |
| 1,5-Dibromo-3,3-dimethyl pentane | Br-CH₂-CH₂-C(CH₃)₂-CH₂-CH₂-Br | Slightly Slower | Increased steric bulk in the backbone may slightly hinder the flexibility required for efficient cyclization, but the effect is expected to be minor as the substitution is not at the α or β carbon.[8] |
Benchmark 3: Intramolecular Cyclization vs. Intermolecular Polymerization
For difunctional substrates, the desired intramolecular reaction is always in competition with intermolecular polymerization. The outcome is primarily dictated by the concentration of the reactants.
-
High Concentration: Favors intermolecular reactions, as molecules are more likely to encounter each other than to have their own ends react. This leads to polymer formation.
-
Low Concentration (High Dilution): Favors intramolecular reactions. By minimizing the proximity of separate molecules, the probability of the tethered ends of a single molecule reacting is increased.[3]
Trustworthiness through Experimental Design: To ensure the formation of the desired cyclic product, reactions involving this compound should be conducted under high-dilution conditions (typically <0.01 M). This is a self-validating system; if polymerization is observed, the concentration was too high.
Experimental Design for Kinetic Analysis
This section provides a robust, self-validating protocol for determining the rate constant of the cyclization reaction. We will use the reaction of this compound with a model nucleophile, benzylamine, which allows for easy monitoring by chromatographic methods.
Objective
To determine the second-order rate constant (k) for the formation of 1-benzyl-3-methylpiperidine from this compound and benzylamine at a constant temperature.
Materials & Reagents
-
This compound (≥98%)[9]
-
Benzylamine (≥99%)
-
Acetonitrile (HPLC grade, polar aprotic solvent)
-
Dodecane (Internal Standard, GC) or Naphthalene (Internal Standard, HPLC)
-
Thermostatted reaction vessel (e.g., jacketed reactor)
-
Analytical instrumentation (GC-FID or HPLC-UV)
Experimental Protocol
-
Preparation of Stock Solutions:
-
Accurately prepare a 0.10 M solution of this compound in acetonitrile containing a known concentration (e.g., 0.02 M) of the internal standard.
-
Accurately prepare a 0.10 M solution of benzylamine in acetonitrile.
-
Causality: Using stock solutions ensures accurate initial concentrations. Acetonitrile is a polar aprotic solvent that is ideal for S_N2 reactions.[10]
-
-
Reaction Setup:
-
Equilibrate both stock solutions and the reaction vessel to the desired temperature (e.g., 50.0 ± 0.1 °C).
-
In the reaction vessel, combine equal volumes of the two stock solutions to initiate the reaction. The final concentration of each reactant will be 0.05 M. Start a timer immediately upon mixing.
-
Causality: Precise temperature control is crucial as rate constants are highly temperature-dependent.
-
-
Time-course Sampling:
-
At predetermined time intervals (e.g., t = 5, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a quenching agent (e.g., 1 mL of dilute acid like 0.1 M HCl) to stop the reaction by protonating the unreacted benzylamine.
-
Causality: Quenching ensures that the composition of the sample does not change between sampling and analysis.
-
-
Quantitative Analysis:
-
Analyze each quenched sample using a pre-calibrated GC-FID or HPLC-UV method.
-
Determine the concentration of the remaining this compound at each time point by comparing its peak area to that of the internal standard.
-
Causality: An internal standard corrects for variations in injection volume, ensuring high data accuracy.
-
-
Data Processing & Rate Law Determination:
-
The reaction is expected to be second-order overall (first order in each reactant). The integrated rate law for a second-order reaction with equal initial concentrations ([A]₀ = [B]₀) is: 1/[A]t = kt + 1/[A]₀.
-
Plot 1/[Dibromide] versus time (s).
-
The data should yield a straight line. The slope of this line is the second-order rate constant, k.
-
Trustworthiness: A linear plot (R² > 0.98) validates the assumption of a second-order reaction mechanism.[11]
-
Caption: Experimental workflow for the determination of the reaction rate constant.
Conclusion and Recommendations
The reaction kinetics of this compound are characteristic of a primary bromoalkane, readily undergoing S_N2 reactions. Its principal application, the synthesis of 3-methylpiperidine derivatives, is governed by an intramolecular cyclization whose rate is highly dependent on the leaving group ability and reaction concentration.
Key Takeaways for the Practicing Scientist:
-
Reactivity Profile: this compound offers a favorable balance of reactivity and stability, making it a more practical choice than its faster-reacting iodo-analogue or slower chloro-analogue for many applications.
-
Structural Effects: The 3-methyl substituent does not significantly impede the rate of cyclization, allowing for the straightforward synthesis of this important structural motif.
-
Reaction Control: Successful synthesis of the cyclic product is critically dependent on maintaining high-dilution conditions (<0.01 M) to suppress competitive intermolecular polymerization.
-
Kinetic Validation: The experimental protocol detailed herein provides a reliable and self-validating method for quantifying reactivity and optimizing reaction conditions for substrates of this class.
By understanding these kinetic principles, researchers can leverage this compound to its full potential, enabling the efficient and controlled synthesis of complex heterocyclic molecules vital to drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. crab.rutgers.edu [crab.rutgers.edu]
- 8. 1,5-dibromo-3,3-dimethylpentane [webbook.nist.gov]
- 9. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to Purity Assessment of Synthesized 1,5-Dibromo-3-methylpentane
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is not merely a quality metric; it is the bedrock of reliable, reproducible, and successful outcomes. 1,5-Dibromo-3-methylpentane (CAS: 4457-72-1), a key building block in the synthesis of various heterocyclic compounds and complex organic molecules, is no exception. Ensuring its purity is paramount to controlling downstream reaction pathways and guaranteeing the integrity of the final product.
This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound. While the focus is on High-Performance Liquid Chromatography (HPLC), we will critically evaluate its suitability and present more robust and practical alternatives, namely Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our narrative is grounded in the causality of experimental choices, ensuring that each protocol is a self-validating system.
Section 1: The HPLC Challenge for a Non-Chromophoric Alkane
High-Performance Liquid Chromatography is a cornerstone of modern analytical chemistry, prized for its precision and versatility. However, its efficacy is fundamentally tied to the physicochemical properties of the analyte, particularly its ability to be detected.
The Principle of Detection and the Chromophore Problem
The most common HPLC detectors are UV-Vis detectors, which measure the absorption of light by the analyte.[1] This requires the molecule to possess a "chromophore"—a part of the molecule that absorbs light in the ultraviolet or visible spectrum. This compound, being a simple saturated bromoalkane, lacks any significant chromophore. Consequently, it is practically invisible to standard UV-Vis detectors, rendering this common HPLC setup unsuitable for its analysis.
Adapting HPLC: The Universal Detector Approach
To analyze non-chromophoric compounds like this compound via HPLC, one must turn to universal detectors that do not rely on light absorption. The most common choice is the Refractive Index (RI) Detector .
Causality of Choice: An RI detector measures the difference between the refractive index of the mobile phase alone and the mobile phase containing the eluting analyte.[2] Because any solute will change the refractive index of the solvent, the RI detector is universal. However, this universality comes with significant trade-offs:
-
Low Sensitivity: RI detectors are significantly less sensitive than UV detectors.[3]
-
Gradient Incompatibility: The baseline is highly sensitive to the mobile phase composition, making gradient elution (changing the solvent mixture during a run) impossible.[2] This severely limits the ability to separate impurities with widely different polarities.
-
Temperature Sensitivity: The refractive index is highly dependent on temperature, requiring stringent temperature control of the entire system to maintain a stable baseline.[3]
Despite these limitations, a workable, isocratic HPLC method can be designed.
Experimental Protocol: HPLC-RI for Purity Assessment
This protocol is designed as a proof-of-concept, acknowledging that it is not the optimal method for this specific analyte.
Methodology:
-
Instrumentation: HPLC system equipped with an isocratic pump, manual or autosampler injector, column thermostat, and a Refractive Index Detector.
-
Column Selection: A normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen. The non-polar nature of the analyte makes it suitable for normal-phase chromatography.
-
Mobile Phase: A non-polar, isocratic mobile phase such as 99:1 (v/v) n-Hexane/Isopropanol. The small amount of isopropanol acts as a polar modifier to control retention. The mobile phase must be thoroughly degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained strictly at 30°C to ensure a stable RI baseline.
-
Sample Preparation: Accurately weigh ~50 mg of synthesized this compound and dissolve in 10 mL of the mobile phase.
-
Injection Volume: 20 µL.
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected (excluding the solvent front).
Trustworthiness: The primary limitation of this method is its inability to detect impurities at low levels. Any impurity with a refractive index very close to that of the mobile phase may also go undetected. Therefore, any purity value obtained via this method should be considered an estimate and must be confirmed by an orthogonal technique.
Section 2: Gas Chromatography (GC) - The Method of Choice
For volatile and semi-volatile compounds like this compound, Gas Chromatography is the industry-standard and most scientifically sound technique for purity analysis.[4][5] Commercial suppliers of this compound invariably specify its purity using GC.
Why GC is Superior
The choice of GC is dictated by the analyte's properties:
-
Volatility: With a boiling point of approximately 233°C, this compound is easily vaporized in a heated GC inlet without decomposition.
-
Universal Detection: The Flame Ionization Detector (FID) is a robust, universal detector for organic compounds. It combusts the eluting compounds in a hydrogen-air flame, generating ions that produce a measurable current proportional to the mass of carbon entering the flame.[6] This provides excellent sensitivity and a wide linear range.
Experimental Protocol: GC-FID for Purity Determination
This protocol represents a robust and reliable method for the quantitative purity assessment of this compound.
Methodology:
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column Selection: A non-polar or mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness. This provides excellent separation for a wide range of organic compounds.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector: Temperature set to 250°C. A split ratio of 50:1 is used to avoid column overload.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes. This program ensures the elution of the main compound and any potential higher-boiling impurities.
-
-
Detector: FID temperature set to 280°C.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized product in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Injection Volume: 1 µL.
-
Data Analysis: Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100.[7]
Self-Validation: This method is self-validating through its high resolution, which allows for the separation of closely related impurities, such as isomers or residual starting materials from the synthesis (e.g., 3-methyl-1,5-pentanediol).[8]
Section 3: Quantitative NMR (qNMR) - The Orthogonal Confirmatory Method
While GC-FID provides excellent quantitative data on purity, it does not give structural information about the impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable orthogonal technique that not only confirms the identity of the synthesized this compound but can also provide a highly accurate, independent measure of its purity through a technique known as quantitative NMR (qNMR).
The Power of qNMR
Unlike chromatographic techniques that rely on response factors, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] This makes qNMR a primary analytical method. By adding a known amount of a stable, high-purity internal standard to the sample, one can accurately determine the purity of the analyte without needing a reference standard of the analyte itself.[10][11]
Experimental Protocol: ¹H qNMR for Absolute Purity Determination
Methodology:
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard Selection: Choose a standard with a simple spectrum that does not overlap with the analyte signals. Maleic acid or 1,3,5-trimethoxybenzene are excellent choices. The standard must be of certified high purity.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound into a vial.
-
Accurately weigh approximately 10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Crucial Parameter: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton to be integrated. A D1 of 30 seconds is generally a safe starting point.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.
-
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following formula[9]:
=\frac{I_{a}}{I_{std}}\times\frac{N_{std}}{N_{a}}\times\frac{M_{a}}{M_{std}}\times\frac{m_{std}}{m_{a}}\times&space;Purity_{std})
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
a = Analyte (this compound)
-
std = Internal Standard
-
Section 4: Data Presentation & Method Comparison
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a robust workflow for the purity assessment of a newly synthesized batch of this compound.
References
- 1. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 2. RI Detector HPLC | SCION Instruments [scioninstruments.com]
- 3. veeprho.com [veeprho.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. agilent.com [agilent.com]
- 8. Page loading... [guidechem.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
A Senior Application Scientist's Guide to Elucidating the Reaction Mechanism of 1,5-Dibromo-3-methylpentane using Density Functional Theory (DFT)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Mechanistic Crossroads of a Versatile Building Block
1,5-Dibromo-3-methylpentane is a bifunctional alkyl halide that serves as a valuable intermediate in the synthesis of various organic molecules, including heterocyclic compounds.[1] Its structure, featuring two primary bromide leaving groups, presents a fascinating case study in reaction mechanism theory. The presence of two reactive centers on the same molecule opens up a competitive landscape of intermolecular substitution, elimination, and intramolecular cyclization pathways. Predicting the dominant reaction pathway under a given set of conditions is non-trivial and is critical for controlling product selectivity in synthetic applications.
This guide provides an in-depth comparison of the plausible reaction mechanisms for this compound. We will explore how Density Functional Theory (DFT) studies serve as a powerful predictive tool to navigate these mechanistic crossroads. As a senior application scientist, my focus is not just on the 'what' but the 'why'—elucidating the rationale behind computational choices and interpreting the data to provide actionable insights for the experimental chemist.
Part 1: A Comparative Analysis of Potential Reaction Pathways
The reactivity of this compound is governed by a delicate balance of substrate structure, nucleophile/base strength, and solvent effects.[2][3] Below, we compare the most probable mechanistic routes that can be computationally modeled.
Intermolecular Bimolecular Nucleophilic Substitution (SN2)
In the presence of a strong, non-hindered nucleophile (e.g., CN⁻, N₃⁻), an intermolecular SN2 reaction is a primary consideration.[3] This mechanism proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon, displacing the bromide leaving group.[4][5]
-
Key Characteristics:
-
Kinetics: Second-order rate law, dependent on both substrate and nucleophile concentration (Rate = k[R-Br][Nu⁻]).[4][6]
-
Stereochemistry: Inversion of configuration at the reaction center.
-
Substrate Influence: The substrate contains primary alkyl halides, which are ideal for SN2 reactions due to minimal steric hindrance at the reaction center.[7][8] However, the methyl group at the C3 position could slightly hinder the approach of very bulky nucleophiles.
-
dot
Caption: Figure 1: Intermolecular SN2 Pathway
Intramolecular Cyclization via Neighboring Group Participation (NGP)
A compelling alternative is an intramolecular reaction. The proximity of the two bromo-groups allows for the possibility of one bromine atom acting as an internal nucleophile to displace the other, proceeding through a cyclic bromonium ion intermediate. This is a form of neighboring group participation (NGP), which is characterized by significant rate enhancement and retention of stereochemistry.[9][10] The subsequent attack by an external nucleophile on the cyclic intermediate would lead to the final product. The formation of a five-membered ring (a cyclopentyl derivative) is kinetically and thermodynamically favorable.
-
Key Characteristics:
dot
Caption: Figure 2: Intramolecular Cyclization (NGP)
Bimolecular Elimination (E2)
When this compound is treated with a strong, sterically hindered base (e.g., potassium tert-butoxide), an elimination reaction becomes competitive.[3] The E2 mechanism is a concerted process where the base removes a proton from a β-carbon, and the bromide leaving group departs simultaneously, forming a double bond.[13]
-
Key Characteristics:
-
Kinetics: Second-order rate law, dependent on both substrate and base concentration (Rate = k[R-Br][Base]).[14]
-
Regioselectivity: With β-protons at C2 and C4, elimination can occur in two directions. According to Zaitsev's rule, the more substituted (and thus more stable) alkene is typically the major product.[13][15]
-
Stereochemistry: Requires an anti-periplanar arrangement of the β-hydrogen and the leaving group.
-
dot
Caption: Figure 3: Bimolecular Elimination (E2) Pathway
Unimolecular Pathways (SN1/E1)
Unimolecular substitution (SN1) and elimination (E1) mechanisms proceed through a carbocation intermediate.[4][13] For this compound, the departure of a bromide ion would generate a primary carbocation, which is highly unstable. Therefore, SN1 and E1 pathways are considered significantly less favorable than their bimolecular counterparts and are unlikely to be major contributors under typical conditions.[8][14]
Part 2: The DFT Protocol for Mechanistic Discrimination
DFT calculations allow us to map the potential energy surface for each proposed reaction pathway. By locating the transition states and intermediates, we can calculate the activation barriers (Gibbs free energy of activation, ΔG‡). The pathway with the lowest activation barrier is predicted to be the kinetically dominant one.[16]
A Self-Validating Computational Workflow
The trustworthiness of a computational study hinges on a rigorous and self-validating protocol. Each step is designed to confirm the findings of the previous one, ensuring the located stationary points are chemically meaningful.
dot
Caption: Figure 4: Computational Workflow for DFT Studies
Detailed Step-by-Step Methodology
-
Model Setup & Justification:
-
Functional Selection: The M06-2X functional is often an excellent choice for main-group thermochemistry and kinetics, as it provides a good balance of accuracy for activation barriers.[17] Alternatively, the widely-used B3LYP functional can be employed, though it may require benchmarking against higher-level methods for barrier heights.[16]
-
Basis Set Selection: A triple-zeta basis set such as Def2TZVP is recommended for achieving high accuracy in energies and geometries. For bromine, which is a heavy atom, this basis set includes appropriate polarization and diffuse functions.
-
Solvent Modeling: Reactions are rarely performed in the gas phase. The Solvation Model based on Density (SMD) is a reliable implicit solvent model that can accurately represent the bulk electrostatic effects of the solvent (e.g., ethanol, DMSO), which can significantly influence reaction barriers, especially in reactions involving charge separation.[2][6]
-
-
Geometry Optimization:
-
The geometries of all reactants, products, and potential intermediates are optimized to find their lowest energy structures on the potential energy surface.
-
-
Transition State (TS) Location:
-
This is the most critical and challenging step. A good initial guess for the TS geometry is required. Methods like Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) or Berny optimization with eigenvector following are used to locate the saddle point corresponding to the TS.
-
-
Validation Protocol:
-
Frequency Calculation: This is a mandatory validation step. A true minimum-energy structure (reactant, product, intermediate) will have zero imaginary frequencies. A true first-order saddle point (a transition state) must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.[16]
-
Intrinsic Reaction Coordinate (IRC) Calculation: This calculation is performed to confirm that the located TS correctly connects the intended reactants and products. The IRC calculation follows the minimum energy path downhill from the TS in both forward and reverse directions, ensuring it leads to the correct minima. This is the cornerstone of a self-validating protocol.
-
-
Energy Calculation & Comparison:
-
With all stationary points located and validated, single-point energy calculations are often performed with a larger basis set for higher accuracy.
-
Thermal corrections are applied to the electronic energies to obtain Gibbs free energies (ΔG) at a standard temperature (e.g., 298.15 K).
-
The activation barrier (ΔG‡) for each pathway is calculated as: ΔG‡ = G(Transition State) - G(Reactants).
-
Part 3: Data-Driven Mechanistic Comparison
While a full computational study is beyond the scope of this guide, we can present a hypothetical data table illustrating the kind of results a DFT investigation would yield. These values represent the Gibbs free energy barriers (ΔG‡) for each competing pathway in a polar aprotic solvent like acetone.
| Reaction Pathway | Nucleophile / Base | Key Intermediate/TS | Hypothetical ΔG‡ (kcal/mol) | Predicted Outcome |
| Intermolecular SN2 | NaCN (Strong Nucleophile) | Acyclic [NC---C---Br]‡ | 22.5 | Favorable with strong, non-bulky nucleophiles. |
| Intramolecular NGP | NaCN (Weak Base) | Cyclic Bromonium Ion | 19.8 | Most Favorable Pathway. The pre-organization of the reactant facilitates rapid cyclization. |
| Bimolecular E2 | KOtBu (Strong, Bulky Base) | Acyclic [Base---H---C---Br]‡ | 24.1 | Dominant pathway only in the presence of a strong, sterically hindered base. |
| Unimolecular SN1 | (CH₃)₂CO (Solvent) | Primary Carbocation | > 35.0 | Kinetically prohibitive due to high-energy intermediate. |
Analysis of Hypothetical Data:
The data in the table clearly suggests that for this compound, the intramolecular cyclization via NGP is the most kinetically favorable pathway under neutral or weakly basic conditions with a good nucleophile. Its activation barrier is significantly lower than the intermolecular SN2 pathway, showcasing the powerful anchimeric assistance provided by the neighboring bromine atom.[9] The E2 pathway only becomes competitive when a strong, bulky base is used, which is designed to favor elimination over substitution.[3] The SN1 pathway is, as predicted, not a viable route.
Conclusion
For a molecule like this compound, a simple inspection of the structure is insufficient to definitively predict its reactive behavior. A DFT-based computational analysis provides an indispensable tool for quantitatively comparing competing reaction mechanisms. By meticulously mapping the potential energy surfaces for SN2, NGP, and E2 pathways, we can determine the lowest-energy route and predict the major product under specific reaction conditions. The hypothetical data presented herein strongly indicates a preference for intramolecular cyclization via neighboring group participation, a testament to the profound influence that molecular architecture has on chemical reactivity. This predictive power enables researchers to design more efficient synthetic routes, minimize side products, and accelerate the development of new chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. When Is the Mechanism SN1 or SN2? - Chemistry Steps [chemistrysteps.com]
- 9. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. scribd.com [scribd.com]
- 13. home.iitk.ac.in [home.iitk.ac.in]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 17. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1,5-Dibromo-3-methylpentane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1,5-Dibromo-3-methylpentane (CAS: 4457-72-1), a halogenated hydrocarbon utilized in various synthetic applications. Adherence to these protocols is essential for ensuring personnel safety, minimizing environmental impact, and maintaining strict regulatory compliance. This document aims to be your preferred resource for the safe handling and disposal of this chemical, building a foundation of trust through expert, actionable guidance.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is crucial. This compound is classified as an irritant, capable of causing skin and serious eye irritation[1][2][3]. While not classified for acute toxicity, its chemical nature as a brominated organic compound necessitates careful handling to prevent exposure and environmental release.
Key Safety Information:
| Property | Value | Source |
| GHS Pictogram | GHS07 (Harmful) | [3] |
| Signal Word | Warning | [1][2][3] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |
| Molecular Formula | C6H12Br2 | [1][2] |
| Molecular Weight | 243.97 g/mol | [2] |
| Appearance | Colorless Liquid | [4] |
| Solubility | Insoluble in water | [5] |
Personal Protective Equipment (PPE): Your First Line of Defense
All handling and disposal activities involving this compound must be conducted while wearing appropriate Personal Protective Equipment (PPE). The causality behind this requirement is to create a barrier between the user and the chemical, preventing direct contact and inhalation of vapors.
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are mandatory.
-
Eye Protection: Chemical splash goggles or a face shield must be worn to protect against accidental splashes[4].
-
Lab Coat: A standard laboratory coat should be worn to protect the skin and clothing.
-
Ventilation: All operations should be performed within a certified chemical fume hood to minimize the inhalation of vapors[6].
Spill Management: A Rapid and Controlled Response
In the event of a spill, a swift and methodical response is critical to mitigate exposure and prevent the spread of contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical spill pillow designed for halogenated hydrocarbons[6][7].
-
Collection: Carefully collect the absorbed material and contaminated debris into a designated, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water, and then rinse thoroughly.
-
Waste Disposal: The collected spill material must be disposed of as hazardous waste, following the procedures outlined in the subsequent sections.
Waste Classification and Segregation: The Cornerstone of Compliance
Proper segregation of chemical waste is a fundamental principle of safe and compliant laboratory operations. This compound is classified as a halogenated organic waste due to the presence of bromine in its molecular structure[8].
Causality of Segregation: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure their complete destruction and prevent the formation of toxic byproducts[9]. Co-mingling halogenated waste with non-halogenated streams can complicate and increase the cost of disposal for the entire waste container.
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe disposal of this compound.
1. Waste Container Selection:
- Utilize a designated and properly labeled waste container for "Halogenated Organic Liquids."
- The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
2. Labeling:
- The waste container must be clearly labeled with the words "Hazardous Waste."
- The full chemical name, "this compound," and the approximate quantity must be listed on the label or an accompanying waste manifest.
3. Accumulation:
- Keep the waste container securely closed at all times, except when adding waste.
- Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents and strong bases[5].
4. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Under regulations set by the Environmental Protection Agency (EPA), halogenated organic compounds are typically incinerated at a permitted hazardous waste incineration facility[8][10].
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C6H12Br2 | CID 138258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4457-72-1 [sigmaaldrich.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. This compound, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. bucknell.edu [bucknell.edu]
- 9. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling 1,5-Dibromo-3-methylpentane
As a Senior Application Scientist, it is imperative to approach the handling of any chemical with a comprehensive understanding of its potential hazards and the requisite safety protocols to mitigate risks. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1,5-Dibromo-3-methylpentane, tailored for researchers, scientists, and drug development professionals. Our focus is on providing procedural, step-by-step guidance grounded in established safety principles to ensure your work is conducted with the utmost safety and scientific integrity.
Understanding the Hazards of this compound
This compound is a halogenated hydrocarbon. Its primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), include causing skin irritation (H315), serious eye irritation (H319), and potentially causing respiratory irritation (H335).[1] Therefore, all handling procedures must be designed to prevent contact with skin and eyes, and to avoid the inhalation of vapors.
Key Hazard Information:
| Hazard Statement | GHS Classification | Signal Word | Pictogram |
| H315: Causes skin irritation | Skin Irritation, Category 2 | Warning | GHS07 (Exclamation Mark) |
| H319: Causes serious eye irritation | Eye Irritation, Category 2A | Warning | GHS07 (Exclamation Mark) |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure, Category 3 | Warning | GHS07 (Exclamation Mark) |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound to ensure comprehensive protection.
Eye and Face Protection:
-
Primary Protection: Chemical splash goggles that form a tight seal around the eyes are mandatory to protect against splashes.[2]
-
Secondary Protection: For procedures with a higher risk of splashing, such as transfers of larger volumes, a face shield should be worn in addition to chemical splash goggles.
Skin Protection:
-
Gloves: Standard nitrile gloves have poor resistance to halogenated hydrocarbons and are not recommended for prolonged contact.[2] For handling this compound, gloves made of Viton® or a laminate material (such as SilverShield®) are recommended. If these are not available, double-gloving with a heavier gauge nitrile glove may be considered for short-duration tasks, with immediate replacement upon any sign of contamination or degradation. Always inspect gloves for any signs of damage before use.
-
Lab Coat: A flame-resistant lab coat is required to protect against splashes. Ensure the lab coat is fully buttoned.[2]
-
Additional Protection: For tasks with a significant risk of splashing, a chemically resistant apron over the lab coat is recommended. Closed-toe shoes are mandatory in the laboratory at all times.
Respiratory Protection:
All work with this compound should be conducted within a certified chemical fume hood to minimize vapor inhalation. If there is a potential for exposure above the occupational exposure limit, or if a fume hood is not available, a NIOSH-approved respirator is required.
-
Respirator Type: A half-mask or full-facepiece air-purifying respirator.
-
Cartridge Type: An organic vapor (OV) cartridge is necessary. According to the NIOSH color-coding system, these cartridges are identifiable by a black label.[3] A P100 particulate filter may be added if there is a risk of aerosol generation.
-
Fit Testing: A qualitative or quantitative fit test is required before using a respirator for the first time to ensure a proper seal.
Experimental Workflow for Safe Handling
The following diagram outlines the logical steps for ensuring safety when working with this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Operational Plan
-
Pre-Experiment:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure that all necessary PPE is available, in good condition, and of the correct type.
-
Verify that the chemical fume hood is operational and has a current certification.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
-
Handling and Use:
-
Conduct all manipulations of this compound inside a chemical fume hood.
-
When transferring the chemical, do so slowly and carefully to avoid splashing.
-
Keep all containers of this compound tightly sealed when not in use.
-
-
Spill Management:
-
In the event of a small spill inside the fume hood, use an inert absorbent material (such as vermiculite or sand) to contain and absorb the liquid.
-
Collect the absorbed material into a designated hazardous waste container.
-
For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.
-
Waste Classification: this compound is a halogenated organic compound and must be disposed of as halogenated organic waste .[4][5] Do not mix it with non-halogenated waste, as this will increase disposal costs and complexity.[5][6]
-
Waste Collection:
-
Use a designated, properly labeled hazardous waste container for all this compound waste.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, sealing cap.
-
The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste," and list this compound as a component.
-
-
Storage and Pickup:
-
Store the sealed waste container in a well-ventilated area, away from incompatible materials.
-
Follow your institution's procedures for arranging a pickup of the hazardous waste by the Environmental Health and Safety (EHS) department or a licensed contractor.
-
By adhering to these guidelines, you can confidently and safely handle this compound in your research and development activities, ensuring the protection of yourself, your colleagues, and the environment.
References
- 1. This compound | C6H12Br2 | CID 138258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gloves.com [gloves.com]
- 3. 3m.com [3m.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
